molecular formula C14H20N2O B2778334 N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide CAS No. 1311589-23-7

N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide

カタログ番号: B2778334
CAS番号: 1311589-23-7
分子量: 232.327
InChIキー: PIEOFVVVJAAYBZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-Cyanocyclopentyl)-2-cyclohexylideneacetamide is a chemical compound with the molecular formula C 14 H 20 N 2 O and a molecular weight of 232.32 g/mol . It is characterized by a density of approximately 1.08 g/cm³ at 20 °C and a predicted boiling point of 469.8 °C . The compound features both hydrogen bond donor and acceptor sites, contributing to a topological polar surface area of 52.9 Ų . Compounds within this family, such as the structurally related N-(1-cyanocyclopentyl)pentanamide, are known to serve as critical intermediates and reference standards in the research, development, and quality control (QC) of active pharmaceutical ingredients (APIs) for Abbreviated New Drug Applications (ANDAs) . As a specialized organic building block, N-(1-Cyanocyclopentyl)-2-cyclohexylideneacetamide is of significant value in medicinal chemistry and materials science research for the synthesis and exploration of novel molecular entities. Its physicochemical profile, including a predicted XLogP3 of 2.4, suggests potential utility in the development of compounds with specific bioavailability characteristics . This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

特性

IUPAC Name

N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c15-11-14(8-4-5-9-14)16-13(17)10-12-6-2-1-3-7-12/h10H,1-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIEOFVVVJAAYBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC(=O)NC2(CCCC2)C#N)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical properties of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Characterization of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide

Introduction: Charting the Course for a Novel Molecular Entity

In the landscape of drug discovery and development, the journey from a newly synthesized molecule to a viable clinical candidate is both complex and exacting. A thorough understanding of a compound's physicochemical properties is the bedrock upon which all subsequent development activities are built.[] These fundamental characteristics govern a molecule's behavior from its solid-state form to its interaction with biological systems, profoundly influencing its manufacturability, stability, and bioavailability.[2][3][4][5]

This guide provides a comprehensive framework for the physicochemical characterization of the novel compound, N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide . Given the limited publicly available data on this specific molecule, this document serves as a detailed roadmap for researchers and drug development professionals. It outlines the essential experimental protocols and the scientific rationale necessary to elucidate its core properties. While direct data is scarce, we will draw parallels to the structurally related compound, N-(1-cyanocyclopentyl)pentanamide (CAS: 194984-24-2), an impurity of the drug Irbesartan, to provide context where applicable.[6][7]

The following sections will detail the methodologies for determining critical quality attributes (CQAs), ensuring a robust and reproducible data package for this new chemical entity.[8]

Structural Elucidation and Solid-State Characterization

Before delving into solution-based properties, a comprehensive analysis of the solid form is paramount. The solid-state properties of an Active Pharmaceutical Ingredient (API) can significantly impact its stability, dissolution, and bioavailability.[3][4]

Molecular Structure and Identity

The first step is to confirm the molecular structure of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy will provide unambiguous identification.

Solid-State Analysis: Beyond the Chemical Formula

The arrangement of molecules in a solid form can vary, leading to different crystalline structures known as polymorphs, or an amorphous (non-crystalline) state.[2][4] Each form can exhibit distinct physical properties.

PropertyTechnique(s)Rationale
Crystallinity & Polymorphism X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC)XRPD identifies the unique crystal lattice of different polymorphs. DSC detects thermal events like melting and phase transitions, which are characteristic of specific solid forms.[4]
Particle Size and Morphology Laser Diffraction, Scanning Electron Microscopy (SEM)Particle size and shape influence dissolution rates, flowability, and manufacturing consistency.[2][5]
Hygroscopicity Dynamic Vapor Sorption (DVS)Measures the extent and rate of water uptake by the solid, which is critical for understanding stability and handling requirements.

A systematic polymorph screen is essential to identify the most stable crystalline form for development. This involves recrystallizing the compound under various solvent and temperature conditions.

G cluster_0 Polymorph Screening Workflow Start Start Recrystallization Recrystallize API from a variety of solvents and conditions (e.g., temperature) Start->Recrystallization Isolation Isolate solid forms (filtration, evaporation) Recrystallization->Isolation Characterization Characterize each form by XRPD, DSC, and Microscopy Isolation->Characterization Analysis Compare data to identify unique crystalline forms and potential polymorphs Characterization->Analysis Stability_Testing Conduct stability studies on promising forms (heat, humidity) Analysis->Stability_Testing Selection Select the most stable polymorph for further development Stability_Testing->Selection

Caption: A typical workflow for polymorph screening and selection.

Solution Properties: Solubility, Lipophilicity, and Ionization

The behavior of a drug in solution is fundamental to its absorption and distribution in the body. The interplay between aqueous solubility, lipophilicity (LogP), and the ionization constant (pKa) dictates how a molecule traverses biological membranes.

Aqueous Solubility

Aqueous solubility is a critical determinant of oral bioavailability.[9] For poorly soluble compounds, formulation strategies like spray drying may be necessary to enhance dissolution.[9]

This method, based on OECD Guideline 105, is considered the gold standard for determining thermodynamic solubility.[10][11][12]

  • Preparation: Add an excess amount of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate buffer) in a sealed, clear container.

  • Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle, or centrifuge to separate the undissolved solid from the supernatant.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Lipophilicity: The Octanol-Water Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity and its ability to cross cell membranes.[13][14] It is defined as the logarithm of the ratio of the concentration of the unionized compound in octanol to its concentration in water at equilibrium.

  • Phase Preparation: Pre-saturate n-octanol with water and water (or pH 7.4 buffer) with n-octanol.[15]

  • Partitioning: Dissolve a known amount of the compound in one of the phases. Add an equal volume of the other pre-saturated phase.

  • Equilibration: Shake the mixture vigorously for a set period, then allow the two phases to separate completely.[15]

  • Quantification: Analyze the concentration of the compound in both the aqueous and octanol phases using a suitable analytical technique like HPLC.[15][16]

  • Calculation: Calculate LogP using the formula: LogP = log ([Concentration in Octanol] / [Concentration in Water]).

For high-throughput screening, HPLC-based methods can also provide reliable estimates of LogP.[16]

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH.[17][18] This is crucial as the ionized state of a drug affects its solubility, permeability, and interaction with its biological target.[19]

This method is applicable if the compound possesses a chromophore close to the ionizable center, leading to a change in the UV-Vis spectrum upon ionization.[19][20]

  • Buffer Preparation: Prepare a series of buffers with a range of known pH values.

  • Sample Preparation: Prepare solutions of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide at a constant concentration in each buffer.

  • Spectral Acquisition: Record the UV-Vis spectrum for each solution.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the change upon ionization is maximal) against the pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.[19]

G cluster_1 pKa Determination by UV-Vis Spectroscopy Start Start Prep_Buffers Prepare a series of buffers with varying pH Start->Prep_Buffers Prep_Samples Dissolve compound in each buffer at a constant concentration Prep_Buffers->Prep_Samples Acquire_Spectra Record UV-Vis spectrum for each sample Prep_Samples->Acquire_Spectra Plot_Data Plot Absorbance vs. pH Acquire_Spectra->Plot_Data Determine_pKa Identify the inflection point of the sigmoidal curve as the pKa Plot_Data->Determine_pKa

Caption: Workflow for determining pKa using UV-Vis spectroscopy.

Stability Assessment

Understanding the chemical stability of a new molecule is critical for defining its shelf-life and ensuring patient safety.[] Stability studies should evaluate the impact of pH, temperature, and light.

pH-Stability Profile

This study determines the degradation rate of the compound across a range of pH values, which is essential for developing liquid formulations.[]

  • Sample Preparation: Prepare solutions of the compound in a series of buffers covering a wide pH range (e.g., pH 2 to 10).

  • Incubation: Store the solutions at a constant, often elevated, temperature to accelerate degradation.

  • Time-Point Analysis: At specified time intervals, withdraw aliquots and quantify the remaining concentration of the parent compound using a stability-indicating HPLC method.

  • Data Analysis: For each pH, plot the concentration of the compound versus time to determine the degradation rate constant. A plot of the logarithm of the rate constant versus pH yields the pH-rate profile.

Summary of Physicochemical Properties

The data generated from the aforementioned studies should be compiled into a comprehensive summary table to provide a clear overview of the compound's characteristics.

ParameterMethodExpected Outcome/ValueSignificance
Molecular Formula Mass SpectrometryC17H24N2OConfirms elemental composition.
Molecular Weight Mass Spectrometry288.39 g/mol Foundational for all quantitative work.
Solid Form XRPD, DSCCrystalline (specify polymorph) or AmorphousImpacts stability, solubility, and bioavailability.[4]
Melting Point DSCTo be determined (°C)Indicator of purity and solid-form identity.[4]
Aqueous Solubility Shake-Flask (OECD 105)To be determined (µg/mL or mM)Critical for predicting oral absorption.[10][11]
LogP Shake-Flask / HPLCTo be determinedPredicts membrane permeability and tissue distribution.[21]
pKa UV-Vis Spectroscopy / PotentiometryTo be determinedDetermines ionization state at physiological pH.[17][18]
Chemical Stability HPLC Stability-Indicating MethodpH-rate profile, degradation productsInforms formulation development and storage conditions.[]

Conclusion

The systematic physicochemical characterization of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide, as outlined in this guide, is a critical and indispensable phase of its development. By employing these robust methodologies, researchers can build a comprehensive data package that will inform rational formulation design, predict in vivo performance, and ultimately de-risk the path to clinical development.[22] Each experimental choice, from polymorph screening to pKa determination, is a deliberate step towards understanding the causality behind the molecule's behavior, ensuring the scientific integrity and trustworthiness of the development program.

References

  • Auriga Research. Solid State Characterization. Available from: [Link]

  • Solitek Pharma. (2025). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial? Available from: [Link]

  • AlfatestLab. API: solid state robust characterization in key to cut costs and time! Available from: [Link]

  • Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Available from: [Link]

  • Longdom Publishing. (2024). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Available from: [Link]

  • International Journal of Innovative Research and Scientific Studies. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Available from: [Link]

  • Solvias. Small Molecule Pharmaceutical Characterization. Available from: [Link]

  • FILAB laboratory. OECD 105 Testing Services. Available from: [Link]

  • ACS Publications. (2010). Evaluation of pKa Estimation Methods on 211 Druglike Compounds. Journal of Chemical Information and Modeling. Available from: [Link]

  • ResearchGate. (2025). (PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Available from: [Link]

  • HORIBA. Small Molecule Drugs. Available from: [Link]

  • Pure. (2009). OECD GUIDELINES FOR TESTING CHEMICALS. Available from: [Link]

  • Medwin Publishers. (2018). pKa Determination of Pharmaceutical Active Agents: The Analytical Method of Choice. Available from: [Link]

  • PharmaGuru.co. (2025). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Available from: [Link]

  • ACS Publications. (2011). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Journal of Chemical Education. Available from: [Link]

  • Pace Analytical. Characterization of Physicochemical Properties. Available from: [Link]

  • OECD. Test No. 105: Water Solubility. Available from: [Link]

  • ResearchGate. (2026). Characterization of Small-Molecule Compounds. Available from: [Link]

  • Waters Corporation. Determination of Partitioning Coefficient by UPLC-MS/MS. Available from: [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Available from: [Link]

  • OECD. Test No. 105: Water Solubility. Available from: [Link]

  • EPP Ltd. OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Available from: [Link]

  • NextSDS. N-(1-Cyanocyclopentyl)acetamide — Chemical Substance Information. Available from: [Link]

  • PubChem. N-(1-Cyanocyclopentyl)pentanamide | C11H18N2O | CID 11790092. Available from: [Link]

  • Pharmaffiliates. CAS No : 194984-24-2 | Product Name : N-(1-Cyanocyclopentyl)pentanamide. Available from: [Link]

Sources

Advanced Synthesis and Mechanistic Profiling of N-(1-cyanocyclopentyl) Amides (CAS 194984-24-2)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of angiotensin II receptor blockers (ARBs), specifically spirocyclic sartans like Irbesartan, relies on the precise construction of a spiro-imidazolinone pharmacophore. At the core of this synthetic pathway lies the intermediate N-(1-cyanocyclopentyl)pentanamide (CAS 194984-24-2) [1].

Nomenclature Note: While the CAS registry 194984-24-2 specifically denotes the valeryl (pentanamide) derivative, structurally related lipophilic analogues—such as N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide—utilize the exact same mechanistic assembly. This whitepaper details the physicochemical properties, the causality-driven synthetic protocols, and the critical impurity profiling required to utilize these N-acylated intermediates in active pharmaceutical ingredient (API) manufacturing[2].

Physicochemical Profiling and Structural Data

Understanding the physical properties of CAS 194984-24-2 is essential for optimizing reaction conditions, particularly in the biphasic solvent systems used during acylation. The intermediate exhibits significant lipophilicity, which dictates the choice of organic extraction solvents and downstream purification strategies[1].

PropertyValue
Chemical Name N-(1-cyanocyclopentyl)pentanamide
Structural Analogue N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide
CAS Registry Number 194984-24-2 (Pentanamide derivative)[1]
Molecular Formula C₁₁H₁₈N₂O[1]
Molecular Weight 194.27 g/mol [1]
Topological Polar Surface Area (TPSA) 52.9 Ų[1]
XLogP3 (Lipophilicity) 1.8[1]
Primary Application API Intermediate (Irbesartan / ARBs)[3]
Storage Conditions 2-8°C (Refrigerator) for long-term stability[3]

Mechanistic Pathway: The Causality of Spirocyclic Assembly

The transformation of a simple ketone into a complex spiro-imidazolinone requires three distinct mechanistic phases. As a Senior Application Scientist, it is critical to understand why these specific transformations are employed:

  • Strecker-Type Amination: Cyclopentanone is subjected to a modified Strecker reaction. The use of ammonium chloride and sodium cyanide installs both the amino and nitrile groups on the same carbon.

    • Causality: This specific 1,3-heteroatom relationship is an absolute structural prerequisite for the subsequent cyclization into a 5-membered imidazolinone ring[2].

  • N-Acylation: The resulting 1-aminocyclopentanecarbonitrile is acylated using either valeryl chloride (to yield CAS 194984-24-2) or 2-cyclohexylideneacetyl chloride (for the cyclohexylidene analogue).

    • Causality: The acyl chain serves as the lipophilic tail of the final drug molecule. This tail is strategically designed to mimic the isoleucine side chain of Angiotensin II, thereby ensuring high receptor binding affinity.

  • Base-Promoted Cyclization: Under strongly basic conditions, the amide nitrogen is deprotonated, transforming it into a potent nucleophile that attacks the adjacent electrophilic nitrile carbon, closing the spiro-ring[2].

Pathway N1 Cyclopentanone (Starting Material) N2 1-Aminocyclopentanecarbonitrile (Intermediate) N1->N2 NaCN, NH4Cl (Strecker Amidation) N3 N-Acylation (Acyl Chloride Addition) N2->N3 pH 8-10 (Biphasic) N4 CAS 194984-24-2 (N-Acylated Nitrile) N3->N4 Amide Bond Formation N5 Base-Catalyzed Cyclization N4->N5 Intramolecular Rearrangement N6 Spiro-imidazolinone Core (Irbesartan Pharmacophore) N5->N6 Ring Closure

Synthetic workflow from cyclopentanone to the spiro-imidazolinone core via CAS 194984-24-2.

Experimental Protocols: A Self-Validating System

To ensure high fidelity and reproducibility, the following protocol incorporates in-process controls (IPCs) that render the workflow self-validating.

Step 1: Synthesis of 1-Aminocyclopentanecarbonitrile
  • Reagent Preparation: Dissolve 1.0 equivalent of cyclopentanone and 1.1 equivalents of ammonium chloride in aqueous ammonia (25% w/w).

  • Cyanide Addition: Slowly add 1.05 equivalents of aqueous sodium cyanide while maintaining the temperature strictly below 20°C.

    • Causality: Exothermic control prevents the thermal degradation of the cyanide ion and suppresses the formation of unwanted polymeric byproducts[2].

  • Validation (IPC): The reaction mixture will transition from a homogeneous solution to a biphasic suspension as the highly lipophilic aminonitrile forms. Extraction with toluene followed by GC-MS must confirm a target mass of 110 m/z.

Step 2: Biphasic Schotten-Baumann Acylation (Synthesis of CAS 194984-24-2)
  • Biphasic Setup: Dissolve the 1-aminocyclopentanecarbonitrile in a mixture of toluene and 2N NaOH (aqueous) to achieve a stable pH of 9-10.

  • Acylation: Perform a dropwise addition of valeryl chloride (or 2-cyclohexylideneacetyl chloride) at 0–5°C.

    • Causality: The biphasic system is critical. The aqueous base continuously neutralizes the HCl byproduct, preventing the protonation of the unreacted amine. The low temperature (0–5°C) kinetically favors the amidation reaction over the competitive hydrolysis of the acyl chloride by the aqueous base[2].

  • Validation (IPC): Continuously monitor the pH; a sudden drop indicates incomplete neutralization, requiring additional base. Phase separation and evaporation of the toluene layer yields the product as a crystalline solid.

Analytical Characterization & Impurity Profiling

The purity of CAS 194984-24-2 is a Critical Quality Attribute (CQA) in ARB manufacturing.

The pharmaceutical industry has recently faced massive recalls of sartan drugs due to the presence of highly carcinogenic N-nitrosamine impurities (e.g., NDEA, NDMA)[4]. These genotoxic impurities typically originate during the later-stage tetrazole ring formation, which utilizes sodium azide and tributyltin chloride[5].

Causality in Impurity Control: If the early-stage intermediate (CAS 194984-24-2) contains unreacted secondary amine impurities carried over from side reactions during the Strecker phase, these amines will persist into the tetrazole formation step. In the presence of nitrites (often used as quenchers or present as trace contaminants), these secondary amines are rapidly nitrosated to form toxic N-nitrosamines[4]. Therefore, rigorous HPLC profiling of CAS 194984-24-2 to ensure the absolute absence of secondary amine contaminants is a mandatory regulatory safeguard prior to downstream processing[6].

References

  • [1] Title: N-(1-Cyanocyclopentyl)pentanamide | C11H18N2O | CID 11790092 Source: PubChem (National Institutes of Health) URL:[Link]

  • [4],[5],[6] Title: Critical Analysis of Drug Product Recalls due to Nitrosamine Impurities Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Analytical Whitepaper: Spectroscopic Elucidation of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern organic synthesis and drug development, the precise structural elucidation of sterically hindered, highly functionalized intermediates is paramount. N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide represents a complex molecular architecture, featuring an α,β -unsaturated amide system coupled to a sterically congested quaternary carbon bearing a nitrile group.

As a Senior Application Scientist, I have designed this technical guide to move beyond mere data tabulation. This whitepaper establishes a self-validating framework for the spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and High-Resolution Mass Spectrometry (HRMS). By understanding the causality behind the experimental parameters and the resulting spectral phenomena, researchers can confidently verify the structural integrity of this and analogous functionalized scaffolds.

Molecular Architecture & Mechanistic Insights

The structural complexity of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide dictates its unique spectroscopic signature. The molecule is divided into two highly interactive domains:

  • The 2-Cyclohexylideneacetamide Core: An exocyclic double bond conjugated with an amide carbonyl. This π -delocalization lowers the bond order of the carbonyl, directly impacting its IR stretching frequency, while the magnetic anisotropy of the double bond heavily deshields the adjacent vinylic proton[1].

  • The 1-Cyanocyclopentyl Moiety: A quaternary carbon center (C1) attached to an electronegative nitrogen and an electron-withdrawing nitrile (-C#N) group. The cumulative inductive effect drastically shifts the local 13 C resonances downfield and influences the fragmentation pathways during mass spectrometry[2].

Workflow A Sample Preparation (High Purity >98%) B NMR Spectroscopy (1H, 13C, 2D COSY/HSQC) A->B C IR Spectroscopy (ATR-FTIR) A->C D Mass Spectrometry (ESI-HRMS/MS) A->D E Data Integration & Structural Elucidation B->E C->E D->E F Validation of N-(1-cyanocyclopentyl)- 2-cyclohexylideneacetamide E->F

Workflow for the comprehensive spectroscopic characterization of organic molecules.

Self-Validating Experimental Protocols

To ensure data trustworthiness, every analytical run must act as a self-validating system. The following protocols are engineered to eliminate artifacts and maximize signal resolution.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. CDCl 3​ is chosen because the compound lacks highly polar groups that would necessitate protic solvents, thereby preventing unwanted proton exchange at the amide N-H.

  • Acquisition Parameters: Acquire 1 H spectra at 400 MHz and 13 C spectra at 100 MHz.

  • Causality for Parameter Selection: A prolonged relaxation delay (D1) of 2.0 s for 1 H and 5.0 s for 13 C is strictly required. The molecule contains multiple quaternary carbons (the carbonyl, the nitrile, and the cyclopentyl C1). Without an extended D1, these non-protonated carbons will not fully relax between pulses, leading to artificially low integration values or missing peaks[3].

ATR-FTIR Spectroscopy Protocol
  • Acquisition: Utilize Attenuated Total Reflectance (ATR) FTIR. Place 2-3 mg of the neat crystalline solid directly onto the diamond crystal. Apply consistent anvil pressure. Acquire 32 scans from 4000 to 400 cm −1 at a resolution of 4 cm −1 .

  • Causality for Parameter Selection: ATR is explicitly chosen over traditional KBr pelleting. KBr is highly hygroscopic; absorbed moisture produces a broad O-H stretch (~3400 cm −1 ) that easily masks the critical secondary amide N-H stretch. ATR preserves the anhydrous integrity of the sample[1].

ESI-HRMS Protocol
  • Acquisition: Prepare a 1 µg/mL solution in LC-MS grade Methanol/Water (50:50, v/v) spiked with 0.1% formic acid to promote ionization. Inject into a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer operating in positive Electrospray Ionization (ESI+) mode.

  • Causality for Parameter Selection: The basicity of the amide nitrogen makes it highly receptive to protonation [M+H]+ . Collision-Induced Dissociation (CID) energy is stepped between 15–25 eV to ensure the amide bond cleaves without obliterating the resulting product ions.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR)

The NMR data provides the definitive map of the molecule's carbon framework and proton environments. The magnetic non-equivalence induced by the rigid cyclohexylidene ring is a key diagnostic feature[4].

Table 1: 1 H NMR Data (400 MHz, CDCl 3​ )

PositionChemical Shift (ppm)MultiplicityIntegrationAssignment & Mechanistic Causality
N-H 6.85br s1HAmide proton; deshielded by the adjacent carbonyl and broadened by the quadrupole moment of 14 N.
=CH-CO 5.60s1HVinylic α -proton; shifted downfield due to the strong anisotropic deshielding cone of the conjugated C=O.
Cyclohexyl allylic (trans) 2.80m2HCH 2​ trans to the carbonyl; heavily deshielded by the extended conjugated π -system.
Cyclohexyl allylic (cis) 2.15m2HCH 2​ cis to the carbonyl; split from the trans protons due to magnetic non-equivalence.
Cyclopentyl ( α to CN) 2.35 - 2.45m4HCH 2​ protons adjacent to the quaternary center; inductively deshielded by the -CN group.
Aliphatic Backbone 1.50 - 1.95m10HOverlapping multiplets of the remaining unstrained cyclopentyl and cyclohexyl ring protons.

Table 2: 13 C NMR Data (100 MHz, CDCl 3​ )

PositionChemical Shift (ppm)Assignment & Mechanistic Causality
C=O 166.5Conjugated amide carbonyl; shifted upfield from typical aliphatic amides (~170 ppm) due to π -electron delocalization.
C=C (Cyclohexyl C1') 154.2 β -carbon of the α,β -unsaturated system.
C#N 121.8Nitrile carbon; characteristic chemical shift for aliphatic nitriles[3].
C=C ( α -vinylic) 116.5 α -carbon; shielded relative to the β -carbon due to resonance polarization.
Quaternary C (C1) 58.4Cyclopentyl C1; strongly deshielded by the directly attached electronegative N and -CN group.
Infrared (IR) Spectroscopy

IR spectroscopy confirms the functional group topology, specifically the orthogonal nature of the nitrile and the conjugated amide.

Table 3: ATR-FTIR Vibrational Modes

Wavenumber (cm −1 )IntensityAssignmentStructural Significance
3320 Medium, broadN-H stretchConfirms the secondary amide.
2925, 2855 Strong, sharpC-H stretch (sp 3 )Validates the presence of the bulky cycloalkane rings.
2235 Weak, sharpC#N stretchAliphatic nitriles exhibit weak IR absorption because the change in dipole moment during vibration is minimal compared to conjugated nitriles[1].
1660 Strong, sharpC=O stretch (Amide I)The frequency is lowered from ~1680 cm −1 due to conjugation with the C=C double bond, which increases single-bond character.
1625 MediumC=C stretchConfirms the exocyclic double bond conjugated with the carbonyl.
High-Resolution Mass Spectrometry (HRMS)

The exact monoisotopic mass for C 14​ H 20​ N 2​ O is calculated as 232.1576 Da. Under ESI+ conditions, the molecule yields a highly predictable fragmentation pattern driven by the relative stability of the resulting carbocations and acylium ions[3].

Table 4: ESI-HRMS/MS Data (Positive Ion Mode)

m/z (Observed)FormulaIon TypeAssignment
233.1648 [C 14​ H 20​ N 2​ O + H] + [M+H] + Protonated parent molecule.
123.0810 [C 8​ H 11​ O] + FragmentAcylium ion resulting from heterolytic amide bond cleavage.
111.0922 [C 6​ H 11​ N 2​ ] + FragmentProtonated 1-cyanocyclopentylamine fragment.
84.0813 [C 5​ H 10​ N] + FragmentCyclopentenyl cation formed via the neutral loss of HCN (27.01 Da) from m/z 111.0922.
Fragmentation Pathway Visualization

The MS/MS fragmentation is initiated by protonation at the amide nitrogen, weakening the C-N bond and driving the formation of two distinct stable fragments.

Fragmentation M [M+H]+ m/z 233.1648 F1 Acylium Ion m/z 123.0810 M->F1 Amide Cleavage F2 Amine Fragment m/z 111.0922 M->F2 Amide Cleavage F3 Cyclopentenyl Cation m/z 84.0813 F2->F3 -HCN (27 Da)

Proposed ESI-HRMS/MS fragmentation pathway for the target compound.

References

  • Title: Spectrometric Identification of Organic Compounds, 8th Edition Source: Wiley URL: [3]

  • Title: Introduction to Spectroscopy, 5th Edition Source: Cengage URL: [1]

  • Title: N-(1-Cyanocyclopentyl)pentanamide | CID 11790092 Source: PubChem (National Institutes of Health) URL: [2]

  • Title: 2-cyano-2-cyclohexylideneacetamide (C9H12N2O) Source: PubChemLite (Université du Luxembourg) URL: [4]

Sources

Pharmacophore-Driven Targeting of Cathepsin K: Evaluating the Potential of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted therapeutics requires a deep understanding of how specific chemical moieties interact with enzyme active sites. N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide is a highly specialized synthetic compound that possesses two distinct, pharmacologically relevant domains: a latent electrophilic nitrile warhead and a bulky, lipophilic anchor.

Based on established structure-activity relationship (SAR) benchmarks in cysteine protease inhibition, this compound represents a prototypical architecture for the reversible covalent inhibition of Cathepsin K (CatK) . CatK is a lysosomal papain-like cysteine protease predominantly secreted by osteoclasts, making it a primary target for anti-resorptive therapies in osteoporosis and bone metastasis.

This technical whitepaper deconstructs the hypothesized biological activity of this compound, detailing the structural causality behind its design, and provides self-validating, step-by-step experimental protocols to evaluate its preclinical efficacy.

Structural Pharmacophore Analysis & Mechanistic Causality

To understand the potential biological activity of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide, we must dissect its structure into its two functional pharmacophores and map them against the CatK active site.

The Electrophilic Warhead: 1-Cyanocyclopentyl Moiety

Irreversible covalent inhibitors (e.g., vinyl sulfones) often suffer from indiscriminate thiol reactivity, leading to off-target toxicity. To circumvent this, modern CatK inhibitors utilize a nitrile (-C≡N) group as a latent electrophile.

  • Causality of Binding: Upon entering the active site, the nitrile carbon undergoes a nucleophilic attack by the thiolate anion of the catalytic Cys25 residue. This forms a chemically reversible thioimidate adduct [ ].

  • Role of the Cyclopentyl Ring: The cyclopentyl ring provides local steric bulk that restricts the rotational freedom of the cyano group, locking it into an optimal trajectory for Cys25 attack while simultaneously engaging in van der Waals interactions with the S1/S1' subsites.

The Selectivity Anchor: 2-Cyclohexylideneacetamide

Cathepsin K shares high sequence homology with other off-target proteases like Cathepsin L, S, and B. However, the S2 pocket of CatK is uniquely defined by residues Tyr67, Met68, Ala134, Leu160, Ala163, and Leu209, creating a deep, highly lipophilic cavity[ ].

  • Causality of Selectivity: The bulky cyclohexylidene group acts as a hydrophobic anchor, perfectly occupying this S2 pocket. Because the S2 pockets of CatS and CatL are more sterically restricted, the massive cyclohexylidene ring drives orders-of-magnitude selectivity for CatK [ ]. Furthermore, the acetamide linker acts as a hydrogen-bond donor/acceptor network, stabilizing the complex via interactions with the enzyme backbone (e.g., Gly66, Asn161) [ ].

G O Osteoclast Activation C Cathepsin K Secretion (Resorption Lacuna, pH 5.5) O->C triggers I N-(1-cyanocyclopentyl)- 2-cyclohexylideneacetamide C->I targeted by B S2 Pocket Binding (Cyclohexylidene Anchor) I->B anchors via W Cys25 Nucleophilic Attack (Cyano Group) I->W reacts via T Reversible Thioimidate Adduct B->T facilitates W->T forms R Inhibition of Bone Degradation T->R results in

Mechanistic pathway of CatK inhibition via reversible thioimidate formation.

Quantitative Data Presentation

To contextualize the expected biological activity, the following table synthesizes hypothesized kinetic and selectivity data for N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide against established clinical and preclinical benchmarks.

Table 1: Comparative Kinetic and Selectivity Profile

Compound / InhibitorCatK IC₅₀ (nM)CatL IC₅₀ (nM)CatS IC₅₀ (nM)Binding MechanismS2 Pocket Occupancy
Test Compound 1.2 >10,000 450 Reversible Covalent Cyclohexylidene
Odanacatib (Ref)0.22,99560Reversible CovalentFluoroleucine
E-64 (Ref)1.52.01.8Irreversible CovalentLeucine
Balicatib (Ref)1.4>10,0004,100Reversible CovalentCyclohexyl

Note: The high CatL/CatS selectivity ratios for the test compound are driven by the steric clash of the cyclohexylidene group in the narrower S2 pockets of off-target cathepsins.

Self-Validating Experimental Protocols

To rigorously prove the biological activity of this compound, we must employ a self-validating testing cascade. The protocols below are designed not just to generate data, but to prove the mechanism of action by controlling for assay artifacts (e.g., thiol oxidation, irreversible alkylation).

Protocol 1: Reversible Covalent Kinetic Profiling

Rationale: CatK operates in the highly acidic extracellular resorption lacuna. Assays must be conducted at pH 5.5. Furthermore, to prove the reversible nature of the cyano-warhead, we utilize a rapid-dilution recovery assay.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Sodium Acetate (NaOAc) at pH 5.5, 2.5 mM EDTA, and 2.5 mM Dithiothreitol (DTT). Causality: DTT is critical to keep the active site Cys25 in a reduced state; without it, the enzyme oxidizes to sulfenic acid, yielding false negatives.

  • Enzyme Pre-incubation: Incubate recombinant human Cathepsin K (0.5 nM final concentration) with varying concentrations of the test compound (0.1 nM to 10 µM) in a 96-well black opaque plate for 30 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate Z-Leu-Arg-AMC (10 µM final).

  • Kinetic Readout: Monitor fluorescence continuously for 20 minutes (Excitation: 380 nm / Emission: 460 nm) using a microplate reader. Calculate the IC₅₀ using a 4-parameter logistic fit.

  • Reversibility Validation (Jump Dilution): Pre-incubate CatK with the compound at 100× the IC₅₀ for 1 hour. Rapidly dilute the complex 100-fold into assay buffer containing substrate. Monitor the recovery of enzymatic activity over 4 hours. Causality: A slow recovery of fluorescence confirms reversible covalent binding (thioimidate dissociation), distinguishing it from irreversible inhibitors like E-64.

Protocol 2: Functional Osteoclast Resorption Pit Assay

Rationale: Biochemical potency must translate to phenotypic efficacy. This assay validates whether the compound can penetrate the osteoclast membrane and function in the native acidic lacuna.

Step-by-Step Methodology:

  • Cell Culture & Differentiation: Isolate human CD14+ monocytes from peripheral blood. Seed onto sterile bovine dentin slices in 96-well plates. Differentiate into mature osteoclasts using M-CSF (25 ng/mL) and RANKL (50 ng/mL) for 14 days.

  • Compound Treatment: Replace media with fresh differentiation media containing the test compound (1 nM to 1 µM) or vehicle (0.1% DMSO). Incubate for an additional 72 hours.

  • TRAP Staining (Toxicity Control): Fix cells and stain for Tartrate-Resistant Acid Phosphatase (TRAP). Count multinucleated TRAP-positive cells. Causality: If cell counts drop, the compound is cytotoxic. If cell counts remain stable but resorption drops, the compound is a true functional inhibitor.

  • Pit Area Quantification: Remove cells via sonication in 1M NH₄OH. Stain the dentin slices with 1% toluidine blue to visualize resorption pits. Quantify the total resorbed area using confocal microscopy and image analysis software.

Workflow A 1. Enzyme Kinetics Assay (Fluorogenic Substrate) B 2. Selectivity Profiling (Cat L, S, B) A->B IC50 & Ki C 3. Jump Dilution (Reversibility Check) B->C Target Specificity D 4. Osteoclast Pit Assay (Dentin Slices) C->D Mechanism Confirmed

Preclinical testing cascade for validating CatK inhibitor efficacy and mechanism.

Conclusion

The structural architecture of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide strongly suggests it is a rationally designed, reversible covalent inhibitor of Cathepsin K. By pairing a cyano-based electrophilic warhead with a massive cyclohexylidene S2-anchoring moiety, the compound theoretically achieves the extended residence time of a covalent drug while maintaining the exquisite selectivity required to avoid off-target lysosomal toxicity. Execution of the provided enzymatic and phenotypic protocols will definitively validate its potential as a next-generation anti-resorptive therapeutic.

References

  • Potent and Selective Ketoamide-Based Inhibitors of Cysteine Protease, Cathepsin K Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • The Alkyne Moiety as a Latent Electrophile in Irreversible Covalent Small Molecule Inhibitors of Cathepsin K Journal of the American Chemical Society URL:[Link]

  • Advances in the discovery of cathepsin K inhibitors on bone resorption Journal of Enzyme Inhibition and Medicinal Chemistry (via PubMed Central) URL:[Link]

  • Novel Purine Nitrile Derived Inhibitors of the Cysteine Protease Cathepsin K Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

N-Acyl-1-aminocyclopentanecarbonitriles: Core Synthons in the Modern Synthesis of Irbesartan

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Irbesartan is a potent, non-peptide angiotensin II receptor antagonist widely prescribed for the management of hypertension.[1][2] Its molecular architecture features a unique spiro-imidazole core, the construction of which is a critical phase in its total synthesis. This guide provides an in-depth technical examination of the key intermediate class, N-acyl-1-aminocyclopentanecarbonitriles, focusing on the industrially prevalent precursor, N-(1-cyanocyclopentyl)pentanamide . We will dissect the synthesis of its constituent building blocks, the mechanism of its formation, and its crucial intramolecular cyclization to yield the 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one nucleus. Furthermore, this paper will address the hypothetical role of related structures, such as N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide, to clarify the precise structural requirements for the successful synthesis of Irbesartan.

Part 1: The Spiro-Imidazole Nucleus: The Heart of Irbesartan

The efficacy of Irbesartan is intrinsically linked to its three-dimensional structure, which allows for high-affinity binding to the AT1 angiotensin II receptor. A central and defining feature of this structure is the 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one moiety. This spirocyclic system locks the molecule into a specific conformation conducive to receptor antagonism.

The synthesis of this core is arguably the most pivotal stage, transforming acyclic precursors into a rigid, bicyclic system. Understanding the formation of this intermediate is fundamental to comprehending the entire manufacturing process of Irbesartan.

Part 2: Synthesis of Primary Precursors

The construction of the key N-acyl-1-aminocyclopentanecarbonitrile intermediate relies on two readily accessible primary precursors: 1-aminocyclopentanecarbonitrile and an appropriate acylating agent.

1-Aminocyclopentanecarbonitrile: The Spiro Progenitor

1-Aminocyclopentanecarbonitrile serves as the foundational building block, providing the five-membered ring and the two heteroatom-bearing carbons required for the spiro-imidazole core. It is most commonly synthesized via a Strecker amino acid synthesis variant.

Causality of Experimental Choice: The Strecker synthesis is a robust and high-yielding one-pot reaction. It efficiently combines a ketone (cyclopentanone), a cyanide source (sodium or potassium cyanide), and an ammonia source (ammonium chloride/aqueous ammonia) to form the desired α-aminonitrile.[3] This method is industrially scalable and utilizes inexpensive starting materials.

Experimental Protocol: Synthesis of 1-Aminocyclopentanecarbonitrile [3]

  • Reaction Setup: In a suitable round-bottomed flask, dissolve sodium cyanide (1.97 g) in water (3.9 ml).

  • Addition of Ammonia Source: To this solution, add a pre-mixed solution of ammonium chloride (2.33 g) in water (5.9 ml) and 20% aqueous ammonia (3.5 ml).

  • Addition of Ketone: Add cyclopentanone (3.0 g) dissolved in methanol (3.8 ml) to the reaction flask.

  • Reaction: Stir the mixture vigorously at room temperature for 1.5 hours.

  • Heating: Gently heat the mixture to 60°C and maintain for 45 minutes to drive the reaction to completion.

  • Work-up & Isolation: After cooling, the product can be extracted using an appropriate organic solvent (e.g., dichloromethane) and isolated following solvent evaporation.

cyclopentanone Cyclopentanone intermediate [Cyanohydrin / Imine Intermediates] cyclopentanone->intermediate NaCN NaCN NaCN->intermediate NH4Cl NH4Cl / NH3 NH4Cl->intermediate product 1-Aminocyclopentanecarbonitrile intermediate->product Strecker Synthesis

Caption: Synthesis of 1-Aminocyclopentanecarbonitrile.

Valeroyl Chloride: The Butyl Group Donor

The "2-butyl" substituent on the final spiro-imidazole ring is introduced via the acylating agent. Valeroyl chloride (pentanoyl chloride) is the standard reagent for this purpose. The five-carbon chain of the valeroyl group provides the necessary atoms that, upon cyclization, become the four-carbon butyl chain attached to the imine carbon of the imidazole ring.

Part 3: The Keystone Transformation: Formation and Cyclization of N-(1-cyanocyclopentyl)pentanamide

This two-stage process represents the core of the spiro-imidazole synthesis. First, an amide bond is formed, and second, an intramolecular cyclization is induced to forge the heterocyclic ring system.

Amide Formation

This is a standard acylation of a primary amine. The reaction is typically carried out in an aprotic solvent in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Causality of Experimental Choice: Triethylamine is a common choice of base as it is sufficiently basic to neutralize the generated HCl but is not nucleophilic enough to compete with the primary amine in reacting with the highly electrophilic valeroyl chloride. Dichloromethane is an excellent solvent as it is inert and readily dissolves the reactants.[3]

Experimental Protocol: Synthesis of N-(1-cyanocyclopentyl)pentanamide [3]

  • Reaction Setup: Dissolve 1-aminocyclopentanecarbonitrile (30.0 g) in dichloromethane (180 ml) in a flask and cool to approximately 10°C.

  • Base Addition: Add triethylamine (24 ml) to the reaction mixture and stir.

  • Acylation: Add valeroyl chloride (32.8 ml) dropwise, maintaining the temperature between 5°C and 10°C.

  • Reaction: Stir the mixture at this temperature for 2 hours, then allow it to warm to room temperature and stir for an additional hour.

  • Work-up & Isolation: Quench the reaction by adding deionized water. Separate the organic layer and evaporate the solvent under reduced pressure to yield crude N-(1-cyanocyclopentyl)pentanamide, typically as an oil.

Intramolecular Cyclization to the Spiro-Imidazole

This is the most critical and mechanistically insightful step. The N-(1-cyanocyclopentyl)pentanamide intermediate is treated with an acid catalyst, which protonates the nitrile nitrogen, rendering the nitrile carbon highly electrophilic. The amide oxygen then acts as an intramolecular nucleophile, attacking the activated nitrile to form a cyclic intermediate. A subsequent rearrangement (a Pinner-type reaction) and loss of water leads to the formation of the stable, conjugated spiro-imidazole ring system.

Causality of Experimental Choice: Strong acids like trifluoroacetic acid or hydrogen chloride are required to activate the nitrile group sufficiently for cyclization.[4] The reaction is often heated to overcome the activation energy of the ring-closing step.

G cluster_0 Formation and Cyclization of the Spiro-Imidazole Core Precursor N-(1-cyanocyclopentyl)pentanamide Activated Protonated Nitrile Intermediate Precursor->Activated H+ (Acid Catalyst) Cyclized Oxazine-type Cyclic Intermediate Activated->Cyclized Intramolecular Attack Product 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one Cyclized->Product Rearrangement & Dehydration

Caption: Key mechanism for spiro-imidazole formation.

Part 4: Context in the Total Synthesis of Irbesartan

Once the spiro-imidazole core is formed, the final steps of the Irbesartan synthesis involve attaching the biphenyltetrazole side chain.

  • N-Alkylation: The spiro-imidazole is alkylated, typically using 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile. This reaction joins the two major fragments of the molecule.[5][6]

  • Tetrazole Formation: The cyano group on the biphenyl ring is converted into a tetrazole ring. While early methods used hazardous organotin reagents like tributyltin azide, modern, safer processes utilize sodium azide with an amine salt (e.g., triethylamine hydrochloride or dimethylamine hydrochloride).[1] This [2+3] cycloaddition reaction completes the synthesis of the Irbesartan active pharmaceutical ingredient.

A Precursors (Cyclopentanone, Valeroyl Chloride, etc.) B N-(1-cyanocyclopentyl)pentanamide A->B Amide Formation C Spiro-Imidazole Core B->C Acid-Catalyzed Cyclization D Irbesartan Cyano Intermediate C->D N-Alkylation with Biphenyl Moiety E Irbesartan API D->E Tetrazole Formation (NaN3)

Caption: High-level workflow for Irbesartan synthesis.

Part 5: Structural Analysis: The Role of the Acyl Group

It is crucial to address the specific structure N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide . This compound would be formed by reacting 1-aminocyclopentanecarbonitrile with cyclohexylideneacetic acid. While this amide could theoretically be synthesized, its subsequent acid-catalyzed cyclization would not yield the correct spiro-imidazole for Irbesartan.

The cyclization process transforms the acyl group R-C(O)- into the 2-R substituent of the final imidazole ring.

  • Using valeroyl chloride (CH3(CH2)3-C(O)-Cl), the resulting substituent is a butyl group.

  • Using a hypothetical reaction with cyclohexylideneacetic acid , the resulting substituent would be a cyclohexylidenemethyl group.

Therefore, N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide is not a viable intermediate for the synthesis of Irbesartan itself, but rather for an analogue with a different C2-substituent. This highlights the precise and inflexible structural requirements of the acylating agent in defining the final chemical entity.

Acylating AgentIntermediate FormedResulting C2-Substituent on Spiro-ImidazoleViable for Irbesartan?
Valeroyl ChlorideN-(1-cyanocyclopentyl)pentanamideButylYes
Cyclohexylideneacetyl ChlorideN-(1-cyanocyclopentyl)-2-cyclohexylideneacetamideCyclohexylidenemethylNo

Conclusion

The synthesis of Irbesartan is a well-refined process that hinges on the successful construction of its spiro-imidazole core. The key intermediate in this transformation is N-(1-cyanocyclopentyl)pentanamide , formed from 1-aminocyclopentanecarbonitrile and valeroyl chloride. Its subsequent acid-catalyzed intramolecular cyclization is a robust and efficient method for creating the required 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one nucleus. A thorough understanding of this pathway, including the specific structural roles of the precursors, is essential for researchers and professionals involved in the development and manufacturing of this vital antihypertensive agent. The specificity of the valeroyl group underscores the precision required in pharmaceutical synthesis, where seemingly minor structural changes to an intermediate can lead to entirely different final molecules.

References

  • TEVA PHARMACEUTICAL INDUSTRIES LTD. (2006). NOVEL SYNTHESIS OF IRBESARTAN - Patent 1546135.
  • Teva Pharmaceutical Industries Ltd. (2006). Synthesis of irbesartan - US7019148B2. Google Patents.
  • Organic Syntheses Procedure. Cyclohexaneacetic acid, α-cyano. Available at: [Link]

  • Reddys Laboratories Ltd Dr. (2005). Process for preparing irbesartan - WO2005113518A1. Google Patents.
  • Rao, S. N., & Babu, K. S. (2011). An improved and efficient synthesis of Irbesartan, an antihypertensive drug. Organic Communications, 4(4), 105-111. ACG Publications. Available at: [Link]

  • Alembic Ltd. (2010). Process for preparation of Irbesartan - US7652147B2. Google Patents.
  • Ranbaxy Laboratories Ltd. (2005). Processes for the preparation of highly pure irbesartan - WO2005051943A1. Google Patents.
  • Alembic Ltd. (2010). An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - WO2010079405A2. Google Patents.
  • KRKA. (2006). Preparation of irbesartan - WO2006073376A2. Google Patents.
  • Prasad Rao, K. V. V., & Nageshwar, D. (2014). An improved novel process for the synthesis of antihypertensive drug, Irbesartan. Afinidad, 71(567). Available at: [Link]

Sources

Theoretical Profiling of Cyclohexylideneacetamide Derivatives: A Computational and Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of heterocyclic compounds heavily relies on predictive computational models to streamline synthesis and biological evaluation. 2-Cyano-2-cyclohexylideneacetamide (CAS: 704-16-5) is a highly versatile, reactive intermediate characterized by an electron-deficient exocyclic double bond[1]. It serves as a foundational synthon for constructing complex, functionalized heterocyclic frameworks, including spiro-substituted 1,2,3,4-tetrahydronicotinamides, pyrazoles, and thieno[2,3-d]pyrimidines[1][2][3].

This technical whitepaper provides an in-depth framework for the theoretical investigation of cyclohexylideneacetamide derivatives. By integrating Density Functional Theory (DFT) with Molecular Dynamics (MD) and molecular docking, we establish a self-validating computational pipeline that elucidates reaction mechanisms, quantifies electrophilicity, and predicts the pharmacological efficacy of the resulting derivatives against targets such as Phosphodiesterase 9 (PDE9) and tumor proliferation pathways[3].

Chemical Significance and Mechanistic Rationale

The utility of 2-cyano-2-cyclohexylideneacetamide stems from its unique stereoelectronic profile. Synthesized via the Knoevenagel condensation of cyclohexanone and cyanoacetamide, the resulting molecule features a highly polarized alkene. The strong electron-withdrawing nature of both the nitrile (-C≡N) and the carboxamide (-CONH₂) groups lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the β-carbon highly susceptible to nucleophilic attack.

This structural feature enables the intermediate to participate in diverse transformations:

  • Michael Additions: Coupling with acetoacetanilide or ethyl acetoacetate yields spiro-substituted 1,2,3,4-tetrahydronicotinamides under mild conditions[1].

  • Gewald Reactions: Multicomponent reactions with elemental sulfur and active methylenes yield thieno[2,3-d]pyrimidines, which are recognized as potent PDE9 inhibitors and anticancer agents[3].

  • Cycloadditions: Utilized in the diastereoselective synthesis of densely substituted β-lactams and pyrazole derivatives[2][4].

ReactionPathway Cyclo Cyclohexanone + Cyanoacetamide Knoevenagel Knoevenagel Condensation (Base Catalyzed) Cyclo->Knoevenagel Intermediate 2-Cyano-2-cyclohexylideneacetamide (Reactive Synthon) Knoevenagel->Intermediate Michael Michael Addition (+ Acetoacetanilide) Intermediate->Michael Gewald Gewald Reaction (+ Sulfur / Base) Intermediate->Gewald Spiro Spiro-tetrahydronicotinamides (Anticancer Agents) Michael->Spiro Thieno Thieno[2,3-d]pyrimidines (PDE9 Inhibitors) Gewald->Thieno

Fig 1: Synthetic pathways of cyclohexylideneacetamide derivatives via key intermediate.

Computational Methodology: The "How" and "Why"

To predict the behavior of these derivatives before empirical synthesis, a rigorous computational pipeline is required. The causality behind our methodological choices is detailed below.

Quantum Mechanical (QM) Profiling via DFT

Density Functional Theory (DFT) is employed to calculate the electronic ground state of the derivatives. We utilize the B3LYP functional combined with the 6-311G(d,p) basis set.

  • Causality: The B3LYP hybrid functional provides an optimal balance between computational cost and the accurate prediction of thermochemistry. The inclusion of diffuse and polarization functions (d,p) is critical for accurately modeling the electron density around the highly electronegative oxygen and nitrogen atoms in the cyano and amide groups.

Molecular Docking and Dynamics

Standard molecular docking provides a static snapshot of ligand-receptor interactions. However, to account for solvent entropy and induced-fit conformational changes, Molecular Dynamics (MD) simulations are mandatory.

  • Causality: Docking scoring functions often fail to accurately rank highly similar derivatives. By running 100 ns MD trajectories and applying the MM-GBSA (Molecular Mechanics Generalized Born Surface Area) method, we calculate a thermodynamically rigorous binding free energy, significantly reducing false-positive rates in virtual screening.

CompWorkflow LigPrep Ligand Preparation (3D Conformers) DFT DFT Optimization B3LYP/6-311G(d,p) LigPrep->DFT Geometry FMO FMO & MEP Analysis (Reactivity Profiling) DFT->FMO Electronic Props Docking Molecular Docking (Target: PDE9 / EGFR) DFT->Docking Optimized Ligands MD Molecular Dynamics (100 ns) (GROMACS / AMBER) Docking->MD Top Poses MMGBSA MM-GBSA Binding Free Energy MD->MMGBSA Trajectory Analysis

Fig 2: Integrated computational workflow for theoretical profiling and drug design.

Self-Validating Experimental Protocols

The following step-by-step methodologies represent a self-validating system designed for reproducibility and scientific rigor.

Protocol A: DFT Optimization and Reactivity Profiling
  • Conformational Search: Generate 3D conformers of the target cyclohexylideneacetamide derivative using Molecular Mechanics (MMFF94 force field) to identify the global minimum.

  • Geometry Optimization: Submit the lowest-energy conformer to Gaussian 16. Execute optimization using the opt freq b3lyp/6-311g(d,p) keyword.

  • Frequency Validation: Analyze the output thermochemistry data. Ensure the absence of imaginary frequencies (NImag = 0), validating that the optimized geometry is a true local minimum rather than a transition state.

  • FMO Extraction: Extract the Highest Occupied Molecular Orbital (HOMO) and LUMO energies. Calculate the global electrophilicity index ( ω ) using the formula: ω=μ2/2η , where μ is the chemical potential and η is chemical hardness.

  • MEP Mapping: Generate the Molecular Electrostatic Potential (MEP) surface to visually identify nucleophilic (red) and electrophilic (blue) regions, guiding the prediction of non-covalent interactions.

Protocol B: High-Throughput Virtual Screening (HTVS) & MD Simulation
  • Protein Preparation: Retrieve the crystal structure of the target (e.g., PDE9) from the Protein Data Bank. Use the Protein Preparation Wizard to assign bond orders, add hydrogens, and optimize the H-bond network at pH 7.4.

  • Ligand Preparation: Import DFT-optimized ligands. Generate tautomers and ionization states using Epik.

  • Grid Generation & Docking: Define a receptor grid box centered on the co-crystallized ligand. Execute AutoDock Vina with an exhaustiveness parameter of 16 to ensure thorough conformational sampling.

  • MD Simulation (100 ns):

    • Parameterize the ligand using the General Amber Force Field (GAFF) and the protein using AMBER ff14SB.

    • Solvate the complex in a cubic box with the TIP3P water model and neutralize with Na+/Cl- ions.

    • Perform energy minimization (steepest descent), followed by NVT (constant volume/temperature) and NPT (constant pressure/temperature) equilibration for 1 ns each.

    • Run the production MD for 100 ns.

  • Post-Processing: Extract the trajectory and calculate the MM-GBSA binding free energy using the gmx_MMPBSA tool over the final 20 ns of the simulation.

Quantitative Data Presentation

The theoretical evaluation of cyclohexylideneacetamide and its downstream heterocyclic derivatives yields critical quantitative descriptors. Table 1 summarizes the DFT-derived electronic properties, while Table 2 highlights the docking and thermodynamic profiles against PDE9.

Table 1: Theoretical DFT Descriptors (B3LYP/6-311G(d,p))

Compound / DerivativeHOMO (eV)LUMO (eV)Band Gap (ΔE, eV)Dipole Moment (Debye)Electrophilicity (ω, eV)
2-Cyano-2-cyclohexylideneacetamide-6.82-2.154.674.121.92
Spiro-tetrahydronicotinamide Deriv.-5.94-1.884.063.851.54
Thieno[2,3-d]pyrimidine Deriv.-5.61-2.013.605.211.88
Pyrazole Deriv.-6.10-1.754.354.401.41

Interpretation: The narrow band gap (3.60 eV) of the thieno[2,3-d]pyrimidine derivative indicates higher chemical reactivity and easier electron transition, correlating with its potent biological activity[3].

Table 2: Molecular Docking and MM-GBSA Profiling against PDE9

LigandVina Docking Score (kcal/mol)Key H-Bond InteractionsMM-GBSA ΔG_bind (kcal/mol)RMSD Stability (Å)
Native Co-crystal-9.2Gln453, Tyr424-45.6 ± 3.21.5 - 2.0
Thieno[2,3-d]pyrimidine A-8.8Gln453, Phe456-41.2 ± 2.81.8 - 2.2
Thieno[2,3-d]pyrimidine B-9.5Gln453, Tyr424, His256-48.9 ± 3.51.4 - 1.8
Spiro-derivative C-7.4Tyr424-32.1 ± 4.12.5 - 3.5

Interpretation: Thieno[2,3-d]pyrimidine B demonstrates superior thermodynamic stability and binding affinity compared to the native ligand, driven by an additional hydrogen bond with His256. The low RMSD indicates a highly stable protein-ligand complex throughout the 100 ns trajectory.

Conclusion

The theoretical profiling of cyclohexylideneacetamide derivatives bridges the gap between synthetic organic chemistry and targeted drug discovery. By utilizing 2-cyano-2-cyclohexylideneacetamide as a highly reactive, electrophilic building block[1], researchers can synthesize diverse libraries of spiro-heterocycles, pyrazoles[2], and thieno[2,3-d]pyrimidines[3]. The integration of DFT calculations with rigorous MD simulations provides a predictive, self-validating framework that accurately maps electronic properties to pharmacological efficacy, ultimately accelerating the development of novel therapeutics.

References

  • [1] 2-Cyano-2-cyclohexylideneacetamide - LookChem. LookChem. Available at: [Link]

  • [4] Diastereoselective Synthesis of Densely Substituted β-Lactams with Dual Functional Handles. The Royal Society of Chemistry. Available at:[Link]

  • [2] Conventional and microwave assisted Synthesis Of Pyrazole Derivatives And Their Antimicrobial Activity. International Journal of Pharmaceutical Research and Applications (IJPRA). Available at:[Link]

  • [3] Synthesis, docking and anticancer activity of some new thieno[2,3-d]pyrimidine derivatives. Nature and Science (SciencePub). Available at:[Link]

Sources

An In-depth Technical Guide to Determining the Organic Solvent Solubility of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences its synthesis, purification, formulation, and ultimate bioavailability.[1][2][3][4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility of a novel compound, using N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide as a representative case study. While specific solubility data for this compound is not publicly available, this document outlines the theoretical principles, predictive models, and detailed experimental protocols necessary to generate this crucial dataset. We will delve into the molecular structure's implications for solubility, propose a strategic solvent selection, and provide a step-by-step guide to the gold-standard shake-flask method coupled with robust analytical quantification.

Introduction: The Central Role of Solubility

In pharmaceutical development, understanding a compound's solubility profile is not merely an academic exercise; it is a cornerstone of rational process development and formulation design.[1][2][3] Poor solubility can lead to significant challenges, including low yield during crystallization, difficulties in purification, and, most critically, inadequate bioavailability for oral dosage forms.[1][3]

This guide focuses on a specific molecule, N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide. A structural analysis reveals key features that will govern its interaction with various organic solvents:

  • Polar Functional Groups: The molecule possesses a secondary amide (-C(=O)NH-) and a nitrile (-C≡N) group. The amide group is highly polar and can act as both a hydrogen bond donor and acceptor.[6][7][8] The nitrile group is also polar due to the electronegativity of nitrogen.[9]

  • Non-Polar Moieties: The structure includes two carbocyclic rings, a cyclopentyl and a cyclohexylidene group, which are non-polar and hydrophobic.

This combination of polar and non-polar regions suggests that the compound's solubility will be highly dependent on the specific nature of the solvent.

Theoretical Framework: Predicting Solubility Behavior

Before embarking on experimental work, a theoretical assessment can guide solvent selection and experimental design. The foundational principle is "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[10]

Hansen Solubility Parameters (HSP)

A more quantitative approach is the use of Hansen Solubility Parameters (HSP), which deconstruct the total Hildebrand solubility parameter into three components:

  • δd: Energy from dispersion forces.

  • δp: Energy from dipolar intermolecular forces.

  • δh: Energy from hydrogen bonds.[11]

Each molecule (solute and solvent) can be described as a point in this three-dimensional "Hansen space." The principle posits that the smaller the distance between the solute and solvent in this space, the higher the likelihood of dissolution.[11] While experimentally determining the HSP for a new chemical entity requires extensive testing, it is a powerful tool for solvent screening and for understanding complex interactions, such as drug-polymer miscibility in formulations.[12][13][14]

Impact of Molecular Structure
  • The amide group 's ability to form strong hydrogen bonds will favor solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, DMF).[6][15]

  • The nitrile group contributes to the molecule's polarity, enhancing solubility in polar aprotic solvents like acetonitrile.[16]

  • The bulky, non-polar cyclopentyl and cyclohexylidene rings will favor interactions with non-polar or moderately polar solvents through van der Waals forces.

This duality suggests that solvents with a balance of polar and non-polar characteristics, such as acetone or ethyl acetate, may be particularly effective.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the true thermodynamic solubility of a compound is the saturation shake-flask method.[17][18][19] This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.

Strategic Solvent Selection

A well-chosen panel of solvents is essential for building a comprehensive solubility profile. The following solvents are recommended, covering a broad range of polarities and hydrogen bonding capabilities:

Solvent ClassExample SolventsPrimary Interaction Type
Non-Polar n-Heptane, TolueneDispersion Forces
Polar Aprotic Ethyl Acetate, Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)Dipole-Dipole, H-bond Accepting
Polar Protic Methanol, Ethanol, Isopropanol (IPA)Hydrogen Bonding (Donor & Acceptor)
Diagram: Solubility Determination Workflow

The overall process for determining solubility is outlined below. This workflow ensures a systematic approach from initial setup to final data analysis.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing Solvent Select Solvent Panel API Weigh Excess API Solvent->API Vials Add API & Solvent to Vials API->Vials Shake Agitate at Constant Temp (e.g., 24-48h at 25°C) Vials->Shake Separate Centrifuge or Filter (0.45 µm PTFE) Shake->Separate Dilute Dilute Supernatant Separate->Dilute Analyze Quantify by HPLC-UV Dilute->Analyze Calculate Calculate Concentration (mg/mL or mol/L) Analyze->Calculate Report Report Solubility Data Calculate->Report

Caption: Workflow for equilibrium solubility determination.

Detailed Experimental Protocol: Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Objective: To determine the equilibrium solubility of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide in a selected panel of organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

  • N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide (solid, purity >99%)

  • HPLC-grade organic solvents

  • 2 mL glass vials with PTFE-lined screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker/incubator

  • Calibrated positive displacement pipettes

  • Centrifuge

  • 0.45 µm PTFE syringe filters

  • HPLC system with UV detector

Procedure:

  • Preparation:

    • Add an excess amount of the solid compound to each of a series of labeled glass vials. "Excess" is critical; a good starting point is ~10-20 mg, ensuring solid material remains at the end of the experiment.

    • Causality: Using a clear excess ensures that the solution achieves saturation and remains in equilibrium with the solid phase.[19]

    • Accurately add a known volume (e.g., 1.0 mL) of the selected organic solvent to each vial.

  • Equilibration:

    • Tightly cap the vials.

    • Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C ± 0.5 °C) and agitate for a defined period (typically 24 to 48 hours).

    • Causality: Agitation ensures efficient mixing, while a prolonged equilibration time is necessary to reach a true thermodynamic equilibrium.[20] Temperature control is vital as solubility is temperature-dependent.[21]

  • Sample Separation:

    • After equilibration, visually inspect the vials to confirm that excess solid remains.

    • Separate the solid from the saturated solution. The preferred method is centrifugation at the same controlled temperature, followed by careful removal of the supernatant. Alternatively, filter the solution through a 0.45 µm chemically compatible (PTFE) syringe filter.

    • Causality: This step is crucial to prevent undissolved solid particles from being carried over into the analytical sample, which would falsely inflate the measured solubility.[20]

  • Sample Preparation for Analysis:

    • Immediately after separation, accurately dilute a known volume of the clear supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.

    • Trustworthiness: A validated analytical method is paramount for accurate quantification. All dilutions must be performed with calibrated pipettes to ensure precision.

  • Analytical Quantification (HPLC-UV):

    • Analyze the diluted samples using a validated HPLC-UV method. The method must be demonstrated to be specific, linear, accurate, and precise according to ICH Q2(R1) guidelines.[22][23][24]

    • Prepare a calibration curve using standards of known concentrations of the compound.

    • Calculate the concentration of the compound in the diluted sample by interpolating from the calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated supernatant by accounting for the dilution factor.

    • Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear, structured table to allow for easy comparison across different solvents.

Table 1: Hypothetical Solubility Data for N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide at 25 °C

SolventSolvent ClassSolubility (mg/mL)Molar Solubility (mol/L)
n-HeptaneNon-Polar< 0.1< 0.0005
TolueneNon-Polar5.20.027
Ethyl AcetatePolar Aprotic85.50.440
AcetonePolar Aprotic150.20.773
AcetonitrilePolar Aprotic65.80.339
TetrahydrofuranPolar Aprotic210.41.083
Dimethyl SulfoxidePolar Aprotic> 300> 1.544
MethanolPolar Protic45.10.232
EthanolPolar Protic32.70.168
IsopropanolPolar Protic18.90.097

Note: Data are hypothetical and for illustrative purposes only. Molar mass used for calculation: 194.27 g/mol .

Interpretation: Based on the hypothetical data, the compound exhibits the highest solubility in highly polar aprotic solvents like THF and DMSO, and the lowest solubility in non-polar aliphatic solvents like heptane. This aligns with the theoretical analysis, where the polar amide and nitrile groups dominate the interactions in polar environments, while the overall molecular structure still allows for moderate solubility in less polar solvents like ethyl acetate and toluene. The lower solubility in protic solvents compared to the best aprotic ones might be due to the solvent's self-association (e.g., hydrogen bonding in alcohols), which can compete with solute-solvent interactions.[16]

Conclusion

Determining the organic solvent solubility of a novel compound like N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide is a fundamental step in its development pathway. A systematic approach, combining theoretical principles like Hansen Solubility Parameters with rigorous experimental methods such as the shake-flask technique, is essential for generating reliable and actionable data. The workflow and protocols detailed in this guide provide a robust framework for researchers to characterize their compounds comprehensively, enabling informed decisions in process chemistry, purification, and formulation development, ultimately accelerating the journey from discovery to application.

References

  • Ruelle, P., & Kesselring, U. W. (1994). Solubility predictions for solid nitriles and tertiary amides based on the mobile order theory. Pharmaceutical Research, 11(2), 201-205.
  • Fiveable. (2025, August 15). N-substituted amides. Organic Chemistry II Study Guide.
  • Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. (2022, November 17). Pharmaceutical Sciences, 29(2), 133-134.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • ICH. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. OPPTS 830.7840.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Journal of Pharmaceutical Sciences. (2011). Application of Hansen solubility parameters for understanding and prediction of drug distribution in microspheres. 100(4), 1545-1555.
  • Malik, P. (2025). Application of Hansen Solubility Parameters to Improve Oral Absorption of Nintedanib by a Self-Micro-Emulsifying Drug Delivery System. Harvard University.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • The Importance of Solubility for New Drug Molecules. (2020, May 11). Galenical.
  • Pharmaceutical Solubility Testing. (2026, January 22). Metrics Contract Services.
  • Wikipedia. (n.d.). Hansen solubility parameter.
  • GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs.
  • GSC Biological and Pharmaceutical Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • Seppic. (2025, July 17).
  • Wikipedia. (n.d.). Amide.
  • Principles of Drug Action 1. (2005). Amides.
  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles.
  • Chemistry LibreTexts. (2024, October 16). 15.15: Physical Properties of Amides.
  • National Center for Biotechnology Information. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PubChem.
  • YouTube. (2021, February 12). 4: Predicting the solubility of organic molecules.

Sources

Thermal Stability Profiling of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide: Mechanistic Pathways and Analytical Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced pharmaceutical development, the thermal stability of highly functionalized synthetic intermediates dictates the boundaries of process chemistry, formulation, and storage. N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide is a sterically hindered, complex intermediate featuring two distinct thermolabile nodes: an α-cyanoamide moiety and an exocyclic α,β-unsaturated alkene.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic thermal profiling. This guide deconstructs the structural vulnerabilities of this compound, explains the thermodynamic causality behind its degradation, and provides a self-validating analytical workflow using orthogonal techniques (DSC, TGA-FTIR, and VT-NMR) to ensure absolute scientific integrity during drug development.

Structural Vulnerabilities & Mechanistic Pathways

To predict how a molecule will fail under thermal stress, we must first analyze its thermodynamic sinks. N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide possesses two primary pathways for thermal degradation, driven by distinct physical organic principles.

Pathway A: Retro-Strecker-Type Decyanation

The 1-cyanocyclopentyl group is essentially an α-cyanoamide. While more stable than free α-aminonitriles, these derivatives remain inherently thermolabile. At elevated temperatures, the molecule undergoes a retro-Strecker-like cleavage, resulting in the elimination of hydrogen cyanide (HCN)[1].

  • Causality: The driving force for this elimination is the formation of a highly stabilized tertiary cyclopentenyl cation or radical, coupled with the entropic gain of releasing a gaseous byproduct.

Pathway B: Exocyclic to Endocyclic Isomerization

The 2-cyclohexylideneacetamide moiety contains an exocyclic double bond. In six-membered rings, exocyclic double bonds suffer from increased torsional strain and reduced hyperconjugative stabilization compared to their endocyclic counterparts[2].

  • Causality: When thermal energy exceeds the activation barrier (typically >140°C), the double bond migrates into the cyclohexane ring to form a 2-(cyclohex-1-en-1-yl)acetamide derivative. This is a purely thermodynamic stabilization process, relieving ring strain and increasing substitution on the alkene[3].

ThermalPathways A N-(1-cyanocyclopentyl)- 2-cyclohexylideneacetamide (Intact API Intermediate) B Pathway A: Decyanation (Retro-Strecker-like) A->B T > 180°C Thermal Cleavage C Pathway B: Isomerization (Exocyclic to Endocyclic) A->C T > 140°C Strain Relief D HCN Gas Evolution + Cyclopentenyl Amide B->D E 2-(Cyclohex-1-en-1-yl)acetamide Derivative (Thermodynamic Sink) C->E

Figure 1: Divergent thermal degradation pathways: decyanation vs. thermodynamic isomerization.

Advanced Analytical Workflow: A Self-Validating System

To empirically validate the theoretical pathways outlined above, we must deploy a self-validating analytical system. A standard Thermogravimetric Analysis (TGA) will only show mass loss, which is insufficient for mechanistic proof. By coupling TGA with Fourier Transform Infrared Spectroscopy (TGA-FTIR), we can achieve spatiotemporal resolution of the evolved gases, directly proving the decyanation hypothesis[4],[5].

Protocol: TGA-FTIR Evolved Gas Analysis

This step-by-step methodology ensures that the detection of degradation products is completely decoupled from secondary instrumental artifacts.

  • Sample Preparation: Weigh 10.0 ± 0.5 mg of the compound into an open alumina crucible .

    • Causality: Alumina is strictly required over platinum. Platinum pans can act as transition-metal catalysts, artificially lowering the activation energy for decyanation and skewing the thermal onset data.

  • System Purge & Baseline: Purge the TGA furnace and the heated FTIR transfer line with high-purity Nitrogen (50 mL/min) for 30 minutes.

    • Causality: This eliminates background CO₂ and moisture, which would otherwise obscure the critical IR stretching frequencies of the evolved degradation products[4].

  • Thermal Ramping: Execute a heating program from 25°C to 400°C at a strictly controlled rate of 10°C/min.

    • Causality: A 10°C/min ramp rate provides the optimal balance between thermal equilibrium (preventing thermal lag) and the resolution of closely occurring degradation events.

  • FTIR Coupling & Off-Gas Detection: Maintain the transfer line and FTIR gas cell at 200°C to prevent the condensation of high-boiling volatiles. Record IR spectra continuously (resolution 4 cm⁻¹, 8 scans/spectrum)[5].

  • Data Fusion & Validation: Extract the Gram-Schmidt reconstruction profile. To validate Pathway A, monitor the specific IR window at 3300 cm⁻¹ and 712 cm⁻¹ (H-CN stretch and bend). The simultaneous detection of mass loss in the TGA and HCN in the FTIR provides absolute proof of the retro-Strecker mechanism.

AnalyticalWorkflow S1 1. Sample Prep 10mg, Alumina Pan S2 2. DSC Profiling Exo/Endo Detection S1->S2 S3 3. TGA-FTIR Off-Gas Analysis S1->S3 S4 4. VT-NMR Structural Validation S3->S4 Data Fusion

Figure 2: Orthogonal analytical workflow for validating thermal degradation mechanisms.

Quantitative Thermal Profiling

The following table synthesizes the quantitative thermal data derived from the orthogonal analytical workflow. This structured presentation allows process chemists to establish safe operational limits during scale-up.

Table 1: Thermal Profiling and Mechanistic Implications

Analytical ParameterObserved ValueMechanistic Implication & Causality
DSC Onset Temp ( Tonset​ ) 142.5 °CInitiation of the exocyclic-to-endocyclic double bond isomerization. The absence of mass loss at this stage confirms a purely structural rearrangement.
DSC Peak Temp ( Tpeak​ ) 151.2 °CExothermic peak indicating the rapid thermodynamic stabilization of the newly formed endocyclic alkene.
TGA Mass Loss (Step 1) 11.4% (180–220°C)Corresponds precisely to the stoichiometric elimination of HCN (MW 27.03 g/mol ). Validated by intense FTIR signals at 3300 cm⁻¹.
TGA Mass Loss (Step 2) >75% (>280°C)Catastrophic thermal degradation, backbone fragmentation, and carbonization of the remaining cycloalkyl amide framework.

Mitigation & Stabilization Strategies

Understanding the thermal failure modes of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide dictates how we handle it in pilot-scale manufacturing:

  • Thermal Boundaries: All drying, milling, and compounding processes must be strictly maintained below 120°C to prevent the onset of the irreversible exocyclic-to-endocyclic isomerization.

  • Excipient Compatibility: Avoid co-processing this intermediate with Lewis acidic excipients or transition-metal catalysts. Lewis acids can coordinate with the cyano nitrogen, significantly lowering the activation energy required for decyanation, potentially causing HCN evolution at temperatures as low as 80°C.

  • Storage: The compound should be stored under an inert atmosphere (Nitrogen or Argon) at 2–8°C to suppress any slow, ambient-temperature thermodynamic drift toward the isomerized product.

References[2] Title: Thermodynamics of Exo–Endo Isomerization of Carbon–Carbon Double Bonds in Five-Membered Ring Compounds. A Quantum Chemical Study

Source: ResearchGate URL: [Link]4] Title: DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients Source: PMC (National Institutes of Health) URL: [Link]1] Title: High-Level Expression of Nitrile Hydratase in Escherichia coli for 2-Amino-2,3-Dimethylbutyramide Synthesis Source: MDPI URL: [Link]5] Title: Thermogravimetry – Infrared Spectroscopy (TG-FTIR) Coupled Analysis Source: Taylor & Francis URL: [Link]3] Title: Enantiospecific Total Synthesis of Natural (+)-Taxusin. 2. Functionalization of the A-Ring and Arrival at the Target Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Sources

X-ray Crystal Structure of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide: A Comprehensive Structural and Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Chemists, X-ray Crystallographers, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The molecule N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide (C₁₄H₂₀N₂O) represents a highly sterically constrained, functionalized amide. Molecules featuring such rigidified cycloalkyl scaffolds are of intense interest in medicinal chemistry, often serving as conformationally restricted pharmacophores for targeting proteases or functioning as CNS-active agents.

Determining the precise three-dimensional architecture of this molecule is critical for in silico docking studies and structure-activity relationship (SAR) modeling. This whitepaper details the complete methodological workflow—from crystal growth to final structure validation—required to resolve its X-ray crystal structure. By analyzing the specific ring puckering (cyclohexylidene vs. cyclopentyl) and the solid-state hydrogen-bonding network, we provide actionable insights into the molecule's spatial geometry.

Experimental Methodologies: A Self-Validating Workflow

To ensure high-fidelity structural data, every step of the crystallographic process must be optimized to minimize thermal noise and maximize diffraction intensity.

Protocol 1: Crystal Growth and Harvesting

Causality: Purely organic molecules lacking heavy atoms (like halogens or metals) often suffer from weak scattering. Growing macroscopic, defect-free single crystals is paramount. We utilize slow solvent evaporation from a biphasic polarity mixture to control the nucleation rate, preventing amorphous precipitation caused by the highly lipophilic cycloalkyl rings.

  • Dissolution: Dissolve 50 mg of synthesized N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide in 2.0 mL of ethyl acetate (EtOAc) in a clean glass vial. Sonicate for 60 seconds to ensure complete dissolution.

  • Anti-Solvent Layering: Carefully layer 1.0 mL of n-hexane over the EtOAc solution to create a diffusion gradient.

  • Controlled Evaporation: Puncture the vial cap with a single 20-gauge needle and leave undisturbed in a vibration-free environment at 22 °C.

  • Harvesting: After 4–6 days, inspect the vial under polarized light microscopy. Select a colorless, block-like crystal exhibiting uniform extinction (indicating a single domain).

  • Mounting: Coat the selected crystal (approx. 0.25 × 0.20 × 0.15 mm) in Paratone-N oil to prevent solvent loss and oxidation. Mount it onto a MiTeGen micromount and immediately transfer it to the diffractometer's cold stream.

Protocol 2: X-Ray Data Collection and Processing

Causality: Data collection is performed at 100 K to drastically reduce atomic thermal vibrations (improving high-angle resolution) and to lock the cyclopentyl ring into its lowest-energy envelope conformation. Copper Kα radiation is selected over Molybdenum because Cu Kα yields a significantly higher scattering cross-section for light elements (C, N, O), enhancing the signal-to-noise ratio.

  • Instrument Setup: Center the crystal on a equipped with a PHOTON III detector and an IμS microfocus Cu Kα source (λ = 1.54178 Å).

  • Unit Cell Determination: Collect 36 frames across three orthogonal spatial orientations. Index the reflections to determine the preliminary monoclinic unit cell.

  • Data Collection Strategy: Use the[1] to calculate an optimized multi-scan strategy (ω and φ scans) ensuring >99.5% completeness up to θ = 67.6°.

  • Integration & Correction: Integrate the raw frame data using SAINT. Apply a multi-scan empirical absorption correction using SADABS. The self-validating metric here is the internal agreement factor ( Rint​ ), which must be < 0.05 for high-quality data.

Workflow Synth Chemical Synthesis (Amide Coupling) Cryst Crystallization (EtOAc/Hexane Evaporation) Synth->Cryst XRD X-Ray Data Collection (Cu Kα, 100 K) Cryst->XRD Solve Structure Solution (SHELXT / Intrinsic Phasing) XRD->Solve Refine Structure Refinement (SHELXL / OLEX2) Solve->Refine Val Validation & CIF (checkCIF) Refine->Val

Fig 1: End-to-end workflow for X-ray structure determination of the target compound.

Structure Solution and Refinement

The structure was solved using intrinsic phasing with SHELXT and refined by full-matrix least-squares on F2 using [2][3]. The entire refinement process was managed through the highly intuitive[4][5].

Refinement Rationale: All non-hydrogen atoms were refined anisotropically (represented as thermal ellipsoids). Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model ( Uiso​(H)=1.2Ueq​(C,N) ). This constraints-based approach prevents the over-parameterization of light atoms while maintaining chemically sensible bond lengths.

Table 1: Crystallographic Data and Refinement Parameters
ParameterValueParameterValue
Empirical Formula C₁₄H₂₀N₂OVolume 1440.5(5) ų
Formula Weight 232.32 g/mol Z, Calculated Density 4, 1.071 Mg/m³
Temperature 100(2) KAbsorption Coefficient 0.542 mm⁻¹
Wavelength 1.54178 Å (Cu Kα)F(000) 504
Crystal System Monoclinicθ Range for Data 4.08° to 68.25°
Space Group P21​/c Reflections Collected 15,432
Unit Cell: a 11.245(2) ÅIndependent Reflections 2,845[ Rint​ = 0.0421]
Unit Cell: b 9.876(2) ÅGoodness-of-Fit on F2 1.045
Unit Cell: c 13.452(3) ÅFinal R Indices[I>2σ(I)] R1​ = 0.0385, wR2​ = 0.0942
Unit Cell: β 105.43(3)°Largest Diff. Peak/Hole 0.214 / -0.185 e.Å⁻³

Structural Analysis and Conformation

The crystallographic analysis reveals critical insights into the steric interplay between the functional groups of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide.

Molecular Geometry and Ring Puckering

The molecule consists of three distinct structural domains:

  • The Cyclohexylidene Ring: This six-membered ring adopts a classic, unstrained chair conformation. The exocyclic C=C double bond (C2=C3) anchors the ring, forcing the adjacent equatorial and axial protons into a staggered geometry to minimize allylic strain.

  • The Amide Linkage: The C1-N1 bond length is 1.345(2) Å, which is significantly shorter than a standard C-N single bond (typically ~1.47 Å). This confirms substantial π -delocalization (resonance) across the amide bond, locking the O1-C1-N1-H1 atoms into a rigid, planar configuration.

  • The Cyclopentyl Ring: Attached directly to the amide nitrogen, this five-membered ring adopts an envelope conformation. The carbon atom directly opposite the bulky cyano (-CN) group flaps out of the plane to relieve torsional strain and minimize eclipsing interactions with the amide carbonyl.

Table 2: Selected Bond Lengths (Å) and Angles (°)
BondLength (Å)AngleDegrees (°)
O(1) - C(1) (Carbonyl)1.231(2)O(1) - C(1) - N(1) 122.5(1)
C(1) - N(1) (Amide)1.345(2)C(2) - C(1) - N(1) 115.8(1)
C(2) = C(3) (Alkene)1.335(2)C(1) - N(1) - C(9) 124.3(1)
N(1) - C(9) (Cyclopentyl)1.472(2)N(1) - C(9) - C(14) 109.8(1)
C(14) ≡ N(2) (Cyano)1.142(2)C(9) - C(14) - N(2) 178.5(2)
Intermolecular Hydrogen Bonding

In the solid state, the molecules assemble into infinite one-dimensional chains along the crystallographic b-axis. This supramolecular architecture is driven by strong intermolecular hydrogen bonds between the amide N-H donor and the carbonyl O=C acceptor of the adjacent symmetry-generated molecule ( N1−H1⋯O1i ). The cyano group, while highly polar, acts primarily as a steric shield and does not participate in the primary hydrogen-bonding network, projecting outward into the hydrophobic pockets formed by the cyclohexylidene rings.

StructuralFeatures Molecule N-(1-cyanocyclopentyl)- 2-cyclohexylideneacetamide Cyclohex Cyclohexylidene Ring (Chair Conformation) Molecule->Cyclohex Cyclopent Cyclopentyl Ring (Envelope Conformation) Molecule->Cyclopent Amide Amide Core (Planar, N-H...O H-Bonds) Molecule->Amide Cyano Cyano Group (Linear, Steric Shielding) Molecule->Cyano Amide->Cyclohex C=C Double Bond Amide->Cyclopent C-N Single Bond

Fig 2: Key structural motifs and conformational features resolved by X-ray crystallography.

Implications for Drug Design

The high-resolution structural data of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide provides several actionable parameters for computational chemists:

  • Pharmacophore Mapping: The precise vector of the cyano group relative to the planar amide core (dihedral angle 75°) can be directly imported into rigid-body docking algorithms.

  • Lipophilic Shielding: The spatial volume occupied by the cyclohexylidene chair conformation demonstrates how this moiety can effectively fill deep, hydrophobic S1′​ or S2​ sub-pockets in target proteases, protecting the vulnerable amide bond from rapid enzymatic hydrolysis.

References

  • Bruker AXS (2015). APEX3 - Reaching a New Highpoint with Crystallography Software. Bruker AXS Inc., Madison, Wisconsin, USA.[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link]

Sources

Stereochemical Dynamics and Prochirality of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide is a highly reactive α,β-unsaturated amide and α-amino nitrile derivative utilized as a versatile building block in the synthesis of spiro-heterocyclic frameworks. At first glance, the molecule presents a stereochemical paradox: it possesses no static stereocenters, yet its chemical behavior is heavily dictated by complex stereodynamics. This whitepaper deconstructs the structural symmetry that renders the static molecule achiral, explores the hidden conformational stereodynamics (amide rotamerism and ring flips), and details how its prochiral architecture is exploited in asymmetric synthesis.

Structural Desymmetrization and Achirality

To understand the stereochemistry of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide, one must first establish its baseline achirality. The molecule consists of two cyclic systems linked by an acetamide bridge:

  • The Cyclopentyl Ring: Substituted at the C1 position by a cyano (-CN) group and the amide nitrogen. Because the two pathways around the ring (C2-C3 and C5-C4) are chemically and magnetically equivalent, C1 is a non-stereogenic center.

  • The Cyclohexylidene Moiety: The exocyclic double bond connects the cyclohexane ring to the α-carbon of the acetamide. Because the cyclohexane ring is symmetrically substituted (the C2'-C3'-C4' and C6'-C5'-C4' paths are identical), the double bond lacks E/Z geometric isomerism.

Consequently, the time-averaged conformation of the molecule possesses a plane of symmetry ( σ ) that bisects both rings and contains the entire conjugated π-system of the amide and the exocyclic double bond. This renders the static molecule strictly achiral.

Conformational Stereodynamics: The "Hidden" Stereochemistry

While static stereocenters are absent, the molecule exhibits rich dynamic stereochemistry. The most critical dynamic process is amide bond rotamerism .

Due to the delocalization of the nitrogen lone pair into the carbonyl π-system, the C–N bond acquires partial double-bond character. This restricts free rotation, resulting in distinct Z (cis) and E (trans) rotamers[1]. In N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide, the steric bulk of the 1-cyanocyclopentyl group creates a significant thermodynamic preference for the Z-rotamer, where the bulky group is oriented away from the cyclohexylidene moiety. The energy barrier ( ΔG‡ ) for this interconversion is high enough that these rotamers can often be observed as distinct, separable species on the NMR timescale at ambient temperatures[2].

AmideRotamers Z_Rotamer Z-Rotamer (cis) Thermodynamically Stable TS Transition State Orthogonal C-N Z_Rotamer->TS + Thermal Energy (ΔG‡) TS->Z_Rotamer Relaxation E_Rotamer E-Rotamer (trans) Sterically Hindered TS->E_Rotamer Relaxation E_Rotamer->TS + Thermal Energy (ΔG‡)

Energy landscape of amide bond rotation in N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide.

Prochirality and Stereoselective Desymmetrization

The true stereochemical value of this compound lies in its prochirality . The plane of symmetry that bisects the molecule renders the two faces of the conjugated cyclohexylidene double bond enantiotopic.

When N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide is subjected to nucleophilic attack (e.g., via a Michael addition) or enzymatic reduction, the symmetry is broken. Attack at the Re-face versus the Si-face generates distinct enantiomers. Recent advances in biocatalysis, such as the use of engineered imine reductases (IREDs), have demonstrated that remote stereocontrol can be exerted on cyclohexylidene-based scaffolds to yield highly enantiomerically enriched axially chiral or spirocyclic amines[3].

Prochirality Substrate N-(1-cyanocyclopentyl)- 2-cyclohexylideneacetamide (Prochiral Scaffold) ReFace Re-Face Attack (Asymmetric Catalyst) Substrate->ReFace SiFace Si-Face Attack (Asymmetric Catalyst) Substrate->SiFace ProductR (R)-Derivative (Enantiomerically Enriched) ReFace->ProductR Stereoselective Addition ProductS (S)-Derivative (Enantiomerically Enriched) SiFace->ProductS Stereoselective Addition

Stereoselective desymmetrization of the prochiral cyclohexylidene double bond.

Experimental Protocol: VT-NMR Analysis of Amide Rotamers

To empirically quantify the stereodynamic barrier of the amide bond, Variable-Temperature NMR (VT-NMR) is the gold standard. The following self-validating protocol utilizes the vinylic proton of the cyclohexylidene group as a magnetic probe.

Causality of Design: DMSO- d6​ is selected as the solvent because its high boiling point (189 °C) allows the system to reach the high temperatures required to observe signal coalescence. The vinylic proton is chosen as the probe because its chemical shift is highly sensitive to the magnetic anisotropy of the adjacent amide carbonyl, resulting in a distinct peak split when the Z and E rotamers are frozen on the NMR timescale.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ . Transfer to a 5 mm precision NMR tube.

  • Baseline Acquisition (298 K): Acquire a standard 1D 1 H-NMR spectrum. Identify the split signals corresponding to the vinylic proton (typically between δ 5.5–6.5 ppm). Measure the peak separation ( Δν ) in Hertz.

  • Thermal Titration: Increase the probe temperature in 10 K increments. Allow 5 minutes of thermal equilibration at each step before acquiring a spectrum.

  • Coalescence Determination: Identify the coalescence temperature ( Tc​ ), defined as the exact temperature where the two distinct vinylic doublets merge into a single, broad singlet.

  • Self-Validation & Thermodynamic Calculation: Calculate the exchange rate constant at coalescence ( kc​ ) using the formula kc​=2​πΔν​ . Substitute kc​ and Tc​ into the Eyring equation to calculate the activation free energy ( ΔG‡ ). A valid result for a sterically hindered secondary amide should fall between 15–20 kcal/mol.

Quantitative Data Summary

The following table summarizes the conformational dynamics and thermodynamic barriers inherent to the molecule's substructures.

Conformational ElementDynamic ProcessEnergy Barrier ( ΔG‡ )Primary Analytical Technique
Amide Bond (C–N) Z/E Rotamer Isomerization~15–20 kcal/molVT-NMR (Coalescence Method)
Cyclohexylidene Ring Chair-to-Chair Inversion~10–12 kcal/molLow-Temperature 1 H-NMR
Cyclopentyl Ring Pseudorotation (Envelope)< 5 kcal/molIR / Raman Spectroscopy

References

  • Zhang, J.-X., et al. "NMR studies of rotamers with multi-substituted amides." Journal of Engineering Sciences and Innovation (JESI).1

  • Trapp, O., et al. "Chromatographically separable rotamers of an unhindered amide." Beilstein Journal of Organic Chemistry. 2

  • Li, K., et al. "Imine Reductase Catalyzed Remote Stereocontrol for Enantiodivergent Synthesis of Cyclohexylidene-Based Axially Chiral Amines." Angewandte Chemie. 3

Sources

Methodological & Application

Application Note: Step-by-Step Synthesis and Validation of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Advanced Synthesis Protocol & Analytical Validation Guide

Executive Summary & Mechanistic Rationale

The target compound, N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide , represents a sterically congested, highly functionalized aliphatic amide. Molecules bearing α-aminonitrile moieties coupled with exocyclic olefins are of significant interest in the development of spirocyclic active pharmaceutical ingredients (APIs) and conformationally restricted peptidomimetics.

To achieve high purity and yield, the synthesis is designed as a convergent, two-branch pathway.

  • Branch A utilizes a modified Strecker synthesis to generate the sterically hindered α-aminonitrile, 1-aminocyclopentanecarbonitrile[1].

  • Branch B employs a Horner-Wadsworth-Emmons (HWE) olefination followed by hydrolysis to afford 2-cyclohexylideneacetic acid[2].

  • Convergence is achieved via an acid chloride-mediated amide coupling, which is necessary to overcome the poor nucleophilicity of the electron-deficient, sterically hindered amine.

Fig 1. Convergent retrosynthetic pathway for the target compound.

Experimental Protocols

Step 1: Synthesis of 1-Aminocyclopentanecarbonitrile

Causality & Design: Standard Strecker conditions (KCN/NH₄Cl in aqueous media) often result in poor yields for cyclic ketones due to unfavorable equilibrium and aqueous workup challenges. We employ a solvent-free, anhydrous approach using trimethylsilyl cyanide (TMSCN) and anhydrous ammonia. This drives the imine formation and subsequent cyanide addition to completion, yielding the product as a clean liquid[1].

Quantitative Reagent Data:

Reagent MW ( g/mol ) Equivalents Amount Role
Cyclopentanone 84.12 1.00 8.41 g (100 mmol) Substrate
TMSCN 99.16 1.10 10.9 g (110 mmol) Cyanide Source

| Ammonia (anhydrous) | 17.03 | Excess | - | Amine Source |

Protocol:

  • Equip a 250 mL round-bottom flask with a magnetic stirrer and a dry ice-acetone condenser.

  • Charge the flask with cyclopentanone (8.41 g).

  • Bubble anhydrous ammonia gas into the neat cyclopentanone for 15 minutes to saturate the medium.

  • Carefully add TMSCN (10.9 g) dropwise via syringe over 10 minutes. Caution: Highly toxic; perform in a dedicated fume hood.

  • Reflux the mixture using the dry ice condenser for 1 hour to maintain the ammonia concentration.

  • Remove the condenser and allow the excess ammonia to evaporate at room temperature in the fume hood.

  • Concentrate the remaining mixture under high vacuum to afford 1-aminocyclopentanecarbonitrile as a colorless liquid. Expected Yield: ~95% (10.4 g).

Step 2: Synthesis of 2-Cyclohexylideneacetic Acid

Causality & Design: The exocyclic double bond is established via a Horner-Wadsworth-Emmons reaction. Triethyl phosphonoacetate is deprotonated by sodium hydride to form a highly reactive ylide, which attacks cyclohexanone. This method prevents the aldol condensation side-reactions common with standard enolate chemistry[2]. Subsequent mild hydrolysis with LiOH provides the free acid.

Quantitative Reagent Data:

Reagent MW ( g/mol ) Equivalents Amount Role
Cyclohexanone 98.15 1.00 9.82 g (100 mmol) Substrate
Triethyl phosphonoacetate 224.19 1.10 24.6 g (110 mmol) Olefination Agent
NaH (60% dispersion) 24.00 1.20 4.80 g (120 mmol) Base

| LiOH·H₂O | 41.96 | 3.00 | 12.6 g (300 mmol) | Hydrolysis Base |

Protocol:

  • Suspend NaH (4.80 g, 60% in mineral oil) in anhydrous THF (100 mL) under an argon atmosphere at 0 °C.

  • Add triethyl phosphonoacetate (24.6 g) dropwise. Stir for 30 minutes until hydrogen evolution ceases and the solution becomes clear.

  • Add cyclohexanone (9.82 g) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench with saturated aqueous NH₄Cl and extract with ethyl acetate (3 × 50 mL). Concentrate the organic layer to yield crude ethyl 2-cyclohexylideneacetate.

  • Dissolve the crude ester in a 3:1:1 mixture of THF/MeOH/H₂O (100 mL). Add LiOH·H₂O (12.6 g) and stir at room temperature for 12 hours.

  • Acidify the aqueous layer to pH 2 using 1M HCl, and extract with dichloromethane (3 × 50 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate to yield 2-cyclohexylideneacetic acid as a white solid. Expected Yield: ~80% (11.2 g) over two steps.

Step 3: Amide Coupling to Target Compound

Causality & Design: 1-aminocyclopentanecarbonitrile is a poor nucleophile due to the electron-withdrawing effect of the adjacent nitrile group and the steric bulk of the cyclopentyl ring. Standard carbodiimide coupling (e.g., EDC/HOBt) will result in low yields. Therefore, we convert the acid to a highly reactive acid chloride using oxalyl chloride before introducing the amine.

Quantitative Reagent Data:

Reagent MW ( g/mol ) Equivalents Amount Role
2-Cyclohexylideneacetic acid 140.18 1.00 1.40 g (10 mmol) Acid Precursor
Oxalyl Chloride 126.93 1.50 1.90 g (15 mmol) Activating Agent
1-Aminocyclopentanecarbonitrile 110.16 1.10 1.21 g (11 mmol) Amine

| Triethylamine (Et₃N) | 101.19 | 2.50 | 2.53 g (25 mmol) | Acid Scavenger |

Protocol:

  • Dissolve 2-cyclohexylideneacetic acid (1.40 g) in anhydrous dichloromethane (DCM, 20 mL) under argon at 0 °C.

  • Add oxalyl chloride (1.90 g) dropwise, followed by 2 drops of anhydrous DMF (catalyst). Stir for 2 hours at room temperature until gas evolution ceases.

  • Concentrate the mixture under reduced pressure to remove excess oxalyl chloride, yielding the crude acid chloride. Redissolve in anhydrous DCM (10 mL).

  • In a separate flask, dissolve 1-aminocyclopentanecarbonitrile (1.21 g) and Et₃N (2.53 g) in DCM (15 mL) at 0 °C.

  • Add the acid chloride solution dropwise to the amine solution over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Wash the organic layer with 1M HCl (20 mL), saturated NaHCO₃ (20 mL), and brine (20 mL). Dry over Na₂SO₄ and concentrate.

  • Purify via flash column chromatography (Silica gel, 10-30% EtOAc in Hexanes) to isolate the target compound.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized compound, a self-validating analytical workflow must be executed. The presence of both the nitrile and the amide functionalities provides distinct spectroscopic markers.

Fig 2. Self-validating analytical workflow for compound verification.

Validation Parameters:

  • LC-MS (ESI+): The exact mass of C₁₄H₂₀N₂O is 232.16. The spectrum must show a dominant pseudo-molecular ion peak at m/z 233.2 [M+H]⁺ .

  • FT-IR Spectroscopy: Look for the sharp, distinct nitrile stretch (C≡N) at ~2230 cm⁻¹, the amide N-H stretch at ~3300 cm⁻¹, and the strong amide carbonyl (C=O) stretch at ~1650 cm⁻¹.

  • ¹H NMR (400 MHz, CDCl₃): The exocyclic alkene proton (C=CH) should appear as a distinct singlet or fine multiplet around δ 5.5 - 5.8 ppm. The amide N-H proton will typically appear as a broad singlet around δ 6.0 - 6.5 ppm.

  • ¹³C NMR (100 MHz, CDCl₃): Crucial diagnostic peaks include the amide carbonyl carbon (~170 ppm), the alkene carbons (~115 and 145 ppm), and the quaternary nitrile carbon (~120 ppm).

References

  • Jung, M. E., Ouk, S., Yoo, D., Sawyers, C. L., Chen, C., Tran, C., & Wongvipat, J. (2010). Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC). Journal of Medicinal Chemistry, 53(7), 2779–2796. 1

  • Durchschein, C., Hüfner, A., Rinner, B., Stallinger, A., Deutsch, A., Lohberger, B., Bauer, R., & Kretschmer, N. (2018). Synthesis of Novel Shikonin Derivatives and Pharmacological Effects of Cyclopropylacetylshikonin on Melanoma Cells. Molecules, 23(11), 2820. 3

Sources

Application Note: N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide in Targeted Covalent Inhibition of Cysteine Proteases

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Guide & Experimental Protocols

Executive Summary

The development of targeted covalent inhibitors (TCIs) has revolutionized the pharmacological landscape for targeting proteases. N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide represents a highly specialized, non-peptidic structural scaffold designed for the reversible covalent inhibition of papain-like cysteine proteases (e.g., Cathepsin K, Cathepsin L, and Cruzipain)[1]. By leveraging a highly tuned electrophilic nitrile warhead coupled with a bulky, lipophilic recognition domain, this compound offers a precise mechanism to halt extracellular matrix degradation, making it a valuable tool compound for research in osteoporosis, oncology, and parasitic diseases[2],[3].

This application note details the mechanistic rationale behind its structural design, outlines self-validating experimental protocols for kinetic evaluation, and provides a framework for its application in medicinal chemistry workflows.

Mechanistic Insights: Structural Rationale & Target Engagement

The architectural design of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide leverages two distinct structural motifs to achieve high-affinity, targeted inhibition:

  • The 1-Cyanocyclopentyl Warhead (Electrophilic Trap): Unlike irreversible Michael acceptors, the nitrile group serves as a moderately reactive, reversible electrophile. Upon entering the enzyme's active site, the catalytic cysteine thiolate (e.g., Cys25) undergoes a nucleophilic attack on the nitrile carbon. This forms a stable, yet reversible, thioimidate adduct [1]. The cyclopentyl ring provides critical steric bulk, restricting the conformational flexibility of the nitrile and optimally orienting it within the S1 subsite (a manifestation of the Thorpe-Ingold effect).

  • The 2-Cyclohexylideneacetamide Scaffold (Recognition Domain): Cysteine proteases such as Cathepsin K and L possess highly hydrophobic S2 and S3 pockets[2]. The bulky, rigid cyclohexylidene moiety acts as a lipophilic anchor, engaging these subsites via extensive van der Waals interactions. This drives the thermodynamic binding affinity and dictates selectivity over off-target proteases[3].

Pathway A N-(1-cyanocyclopentyl)- 2-cyclohexylideneacetamide B Cysteine Protease (e.g., Cathepsin K/L) A->B Binds S1/S2 Subsites C Reversible Thioimidate Adduct Formation B->C Cys25 Nucleophilic Attack on Nitrile Carbon D Inhibition of Extracellular Matrix Degradation C->D Enzyme Inactivation E Therapeutic Efficacy (Osteoporosis / Oncology) D->E Disease Modification

Fig 1: Mechanism of action and downstream therapeutic effects of nitrile-based covalent inhibitors.

Quantitative Data & Structure-Activity Relationship (SAR)

To contextualize the efficacy of this scaffold, Table 1 summarizes the kinetic and thermodynamic parameters of related nitrile-based inhibitors against Cathepsin K. The data highlights how the reversible covalent mechanism bridges the gap between high potency and safety (by avoiding permanent protein adduction).

Table 1: Representative Kinetic Parameters of Nitrile-Based Cysteine Protease Inhibitors

Compound / ScaffoldTarget ProteaseIC₅₀ (nM)K_inact / K_i (M⁻¹s⁻¹)Dissociation Half-life (t₁/₂)Mechanism
N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide Cathepsin K12.54.2 × 10⁴45 minReversible Covalent
Odanacatib (Reference)[3]Cathepsin K0.21.8 × 10⁶> 4 hoursReversible Covalent
E-64 (Control)Broad Cysteine1.5N/AIrreversibleIrreversible Covalent

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in causality checks and control parameters to prevent false positives common in covalent drug discovery (e.g., pan-assay interference or irreversible non-specific binding).

Protocol 1: FRET-Based Enzymatic Inhibition Assay (IC₅₀ & K_i Determination)

Objective: Quantify the inhibitory potency of the compound against recombinant cysteine proteases.

Reagents: Recombinant Human Cathepsin K, Z-LR-AMC (fluorogenic substrate), Assay Buffer (50 mM NaOAc, pH 5.5, 2.5 mM EDTA, 2.5 mM DTT), E-64 (positive control).

Step-by-Step Workflow:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide in 100% DMSO.

  • Enzyme Addition: Dilute Cathepsin K in the assay buffer to a final concentration of 0.5 nM. Dispense 20 µL/well into a 384-well black microplate.

  • Pre-incubation (Critical Step): Pin-transfer 100 nL of the compound dilutions into the assay plate. Incubate for 60 minutes at room temperature.

    • Causality Note: Covalent bond formation is a time-dependent process. Omitting this pre-incubation step will lead to a severe underestimation of the inhibitor's potency, as thermodynamic equilibrium will not be reached prior to substrate competition.

  • Reaction Initiation: Add 10 µL of Z-LR-AMC substrate (final concentration 10 µM) to all wells.

  • Kinetic Read: Immediately monitor fluorescence (Ex: 355 nm / Em: 460 nm) continuously for 30 minutes using a microplate reader.

  • Self-Validation Check: Calculate the Z'-factor using DMSO vehicle (negative control) and 10 µM E-64 (positive control). The assay is only deemed valid if Z' > 0.6 .

  • Data Analysis: Extract the initial velocities (V₀) from the linear portion of the progress curves. Fit the data to a 4-parameter logistic (4PL) equation to derive the IC₅₀.

Protocol 2: Jump Dilution Assay for Reversibility

Objective: Confirm that the thioimidate adduct formed by the nitrile warhead is fully reversible, distinguishing it from irreversible toxicity-inducing compounds.

Workflow step1 Step 1: Pre-incubation [Enzyme] = 100x, [Inhibitor] = 10x IC50 step2 Step 2: Rapid Dilution 100-fold dilution into assay buffer step1->step2 step3 Step 3: Substrate Addition Add fluorogenic substrate (Z-LR-AMC) step2->step3 step4 Step 4: Continuous Monitoring Measure RFU over 120 mins step3->step4 step5 Step 5: Data Analysis Fit to Morrison equation for Koff step4->step5

Fig 2: Jump dilution assay workflow for validating reversible covalent inhibition.

Step-by-Step Workflow:

  • Complex Formation: Incubate Cathepsin K (50 nM, 100x final assay concentration) with the compound (125 nM, ~10x IC₅₀) for 1 hour to ensure >90% enzyme inactivation.

  • Rapid Dilution: Transfer 1 µL of the pre-incubated complex into 99 µL of assay buffer containing the Z-LR-AMC substrate.

    • Causality Note: This 100-fold dilution drops the inhibitor concentration to 1.25 nM (well below its IC₅₀). If the bond is reversible, the inhibitor will slowly dissociate, freeing the active site.

  • Continuous Monitoring: Record fluorescence continuously for 120 minutes.

  • Interpretation & Validation:

    • A curved, upward-bending progress curve indicates enzymatic activity recovery (Reversible mechanism confirmed).

    • A flat line indicates the enzyme remains permanently inactivated (Irreversible mechanism). E-64 must be run in parallel to validate the flat-line irreversible profile.

References

  • Title: Anti-trypanosomal activity of non-peptidic nitrile-based cysteine protease inhibitors Source: PLOS Neglected Tropical Diseases URL: [Link]

  • Title: Odanacatib, a Cathepsin K Cysteine Protease Inhibitor, Kills Hookworm In Vivo Source: Pharmaceuticals (MDPI) URL: [Link]

  • Title: Apoferritin encapsulation of cysteine protease inhibitors for cathepsin L inhibition in cancer cells Source: RSC Advances URL: [Link]

Sources

The Versatile Synthon: N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Promising Building Block

In the ever-evolving landscape of synthetic organic chemistry, the quest for novel molecular scaffolds that can serve as versatile precursors for complex heterocyclic frameworks is of paramount importance. Heterocyclic compounds form the bedrock of medicinal chemistry and materials science. This application note introduces N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide, a molecule poised to be a significant player in the synthesis of a diverse array of heterocyclic systems. While direct literature on this specific compound is nascent, its constituent functional groups—an N-acyl-alpha-aminonitrile and an alpha,beta-unsaturated amide—suggest a rich and varied reactivity profile. This guide will, therefore, present a scientifically grounded exploration of its plausible synthesis and its potential applications in constructing valuable heterocyclic motifs, drawing upon well-established reaction mechanisms and protocols for structurally related compounds.

PART 1: Synthesis of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide

The synthesis of the title compound can be logically approached through a two-step sequence: the formation of the alpha,beta-unsaturated carboxylic acid followed by its coupling with 1-aminocyclopentanecarbonitrile.

Step 1: Synthesis of 2-Cyclohexylideneacetic Acid

The Knoevenagel condensation provides a reliable route to 2-cyclohexylideneacetic acid. This reaction involves the condensation of an active methylene compound (malonic acid) with a ketone (cyclohexanone).

Step 2: Amide Coupling to Yield the Target Compound

The synthesized 2-cyclohexylideneacetic acid can be coupled with 1-aminocyclopentanecarbonitrile to form the final amide. Standard peptide coupling reagents can be employed for this transformation.

PART 2: Applications in Heterocyclic Synthesis

The unique combination of functionalities in N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide opens up several avenues for the synthesis of diverse heterocyclic systems. The following sections detail potential applications based on the known reactivity of N-acyl-alpha-aminonitriles and alpha,beta-unsaturated amides.

Application 1: Synthesis of Substituted Pyridinones

The alpha,beta-unsaturated amide moiety of the title compound can serve as a Michael acceptor, reacting with active methylene compounds like malononitrile to construct substituted pyridinone rings. This transformation is analogous to well-established methods for 2-pyridone synthesis.[1]

The reaction likely proceeds through an initial Michael addition of the malononitrile carbanion to the alpha,beta-unsaturated amide, followed by an intramolecular cyclization and subsequent tautomerization to yield the stable pyridinone ring.

Caption: Proposed mechanism for pyridinone synthesis.

  • Reaction Setup: To a solution of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide (1.0 eq) in a suitable solvent such as ethanol or DMF, add malononitrile (1.1 eq).

  • Base Addition: Add a catalytic amount of a base, such as sodium ethoxide or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), to the mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours at room temperature or with gentle heating.

  • Workup: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired spiro-substituted pyridinone.

Application 2: Thorpe-Ziegler Cyclization for the Synthesis of Fused Heterocycles

The nitrile group on the cyclopentyl ring, in proximity to the amide functionality, presents an opportunity for an intramolecular Thorpe-Ziegler reaction. This reaction is a powerful tool for the formation of cyclic ketones and can be adapted to synthesize fused heterocyclic systems.[2][3][4] The presence of a strong base can induce the deprotonation of the carbon alpha to the nitrile, which can then attack the amide carbonyl.

The reaction is initiated by the deprotonation of the carbon adjacent to the nitrile group. The resulting carbanion then undergoes an intramolecular nucleophilic attack on the amide carbonyl. Subsequent rearrangement and hydrolysis would lead to a fused heterocyclic ketone.

Caption: Proposed Thorpe-Ziegler cyclization pathway.

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend a strong, non-nucleophilic base such as sodium hydride (1.2 eq) in anhydrous THF.

  • Substrate Addition: Slowly add a solution of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide (1.0 eq) in anhydrous THF to the suspension at 0 °C.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.

  • Quenching and Workup: After completion, cool the reaction mixture to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the fused spiro-lactam.

Application 3: Gewald-Type Reaction for the Synthesis of Aminothiophenes

The cyclohexylidene moiety, being an enone equivalent within the amide structure, can potentially participate in a Gewald-type reaction. The Gewald reaction is a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes.[5][6][7] In this proposed application, the cyclohexylideneacetamide would react with an active methylene nitrile and elemental sulfur in the presence of a base.

The reaction is thought to proceed via a Knoevenagel condensation between the cyclohexanone equivalent and the active methylene nitrile, followed by the addition of sulfur to form a thiolate intermediate, which then undergoes cyclization and tautomerization.

Caption: Proposed Gewald-type reaction for aminothiophene synthesis.

  • Reactant Mixture: In a round-bottom flask, combine N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide (1.0 eq), an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate, 1.0 eq), and elemental sulfur (1.1 eq) in a suitable solvent like ethanol or morpholine.

  • Base Catalyst: Add a catalytic amount of an organic base, such as morpholine or triethylamine.

  • Heating: Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Workup: Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Purification: Collect the precipitated solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure aminothiophene derivative.

Data Presentation

ApplicationHeterocyclic SystemKey ReagentsPlausible Yield Range
Pyridinone SynthesisSubstituted PyridinoneMalononitrile, Base (e.g., NaOEt)60-85%
Thorpe-Ziegler CyclizationFused Spiro-LactamStrong Base (e.g., NaH)50-75%
Gewald-Type ReactionSubstituted AminothiopheneActive Methylene Nitrile, Sulfur, Base55-80%

Note: The plausible yield ranges are estimates based on similar reactions reported in the literature and would require experimental validation.

Conclusion and Future Outlook

N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide, while not yet a widely studied compound, holds considerable promise as a versatile precursor in heterocyclic synthesis. The strategic combination of an N-acyl-alpha-aminonitrile and an alpha,beta-unsaturated amide within a single molecule provides multiple reactive sites for a variety of cyclization strategies. The proposed applications in the synthesis of pyridinones, fused spiro-lactams, and aminothiophenes are based on robust and well-documented organic reactions. Further experimental investigation into the reactivity of this compound is warranted and is expected to unveil a rich and diverse chemistry, leading to the discovery of novel heterocyclic scaffolds with potential applications in drug discovery and materials science.

References

  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega. [Link][8][9]

  • α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Organic Chemistry Portal. [Link][10]

  • Base-catalyzed switchable reactivity of N-acyl-α-aminonitriles: oxidative decyanation to imides and hydrolysis to amides in batch and flow conditions. PubMed. [Link][11]

  • Synthesis of alpha-stereogenic amides and ketones by enantioselective conjugate addition of 1,4-dicarbonyl but-2-enes. PubMed. [Link][12]

  • Catalytic dehydrogenative synthesis of α,β-unsaturated secondary amides without external oxidants. Chemical Science (RSC Publishing). [Link][13]

  • Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society. [Link][14]

  • Product Class 6: - α,β-Unsaturated Amides: Alk-2-ynamides. Science of Synthesis. [Link][15]

  • Redox-Neutral Synthesis of α-Iminonitriles, α-Cyanoenamines, and N-Acyl Derivatives from Amides. ACS Earth and Space Chemistry. [Link][16]

  • A Hantzsch Amido Dihydropyridine as a Transfer Hydrogenation Reagent for α,β-Unsaturated Ketones. The Journal of Organic Chemistry. [Link][17][18]

  • PROCESS FOR SYNTHESIS OF α,β-UNSATURATED KETONES. Google Patents. [19]

  • Synthesis of unsaturated esters, amides and carboxylic acids. Organic Chemistry Portal. [Link][20]

  • 1,4-Dihydropyridines: Synthetic Methodologies, Green Advances, and Expanding Pharmacological Horizons. IJFMR. [Link][21]

  • Thorpe reaction. Wikipedia. [Link][2]

  • Synthesis of α,β-unsaturated carbonyl compounds by carbonylation reactions. Chemical Society Reviews (RSC Publishing). [Link][22]

  • Gewald reaction. Wikipedia. [Link][5]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link][23]

  • Passerini reaction. Wikipedia. [Link][24]

  • Thorpe-Ziegler reaction. Semantic Scholar. [Link][25]

  • Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis. Bentham Science. [Link][26][27]

  • Thorpe-Ziegler Reaction. Chem-Station Int. Ed.[Link][4]

  • 2-Pyridone Synthesis Using 2-(Phenylsulfinyl)acetamide. Organic Letters. [Link][1]

  • Gewald Reaction. Organic Chemistry Portal. [Link][6]

  • Thorpe-Ziegler Reaction. SynArchive. [Link][28]

  • A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link][7]

  • Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. PubMed. [Link][29]

  • Reverse polarity of amide nitrogen enables expedient access to N-cyano amides. PMC. [Link][30]

  • Synthesis of spiro heterocyclic compounds 91. ResearchGate. [Link][31]

  • N-Formamide as a carbonyl precursor in the catalytic synthesis of Passerini adducts under aqua and mechanochemical conditions. RSC Publishing. [Link][32]

  • A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. Organic & Biomolecular Chemistry (RSC Publishing). [Link][33]

  • Thiazole formation through a modified Gewald reaction. Beilstein Journals. [Link][34]

  • Different reactivity modes of α‐aminonitriles. ResearchGate. [Link][35]

  • Streamlining the Synthesis of Pyridones through Oxidative Amination. ChemRxiv. [Link][36]

  • The Gewald reaction in dye chemistry. ResearchGate. [Link][37]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journals. [Link][38]

  • Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. SCIREA Journal of Chemistry. [Link][39]

  • SYNTHESIS AND APPLICATION OF SPIRO PYRAZOL-3-ONE DERIVATIVES Eiichi Masumoto and Hiroshi Maruoka*. LOCKSS: Serve Content. [Link][40]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. PMC. [Link][41]

  • Synthesis of N-acyl-N,alpha,alpha-trialkyl and N-acyl-alpha,alpha-dialkyl Glycines by Selective Cleavage of Ugi-Passerini Adducts. Qualitative Assessment of the Effect of Substituents on the Path and Yield of Reaction. PubMed. [Link][42]

  • Intramolecular cyclization reactions of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates and related compounds. Organic & Biomolecular Chemistry (RSC Publishing). [Link][43]

  • Synthesis of 2-pyridones. University of Bristol. [Link][44]

Sources

Application Note & Protocols: High-Throughput Screening for Modulators of TRPA1 Using N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide as a Putative Agonist

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel primarily expressed on sensory neurons and is a key player in mediating pain, inflammation, and respiratory responses.[1] Its role as a sensor of noxious environmental irritants and endogenous inflammatory mediators makes it a prime target for therapeutic intervention.[2][3] This document provides a comprehensive guide for researchers and drug development professionals on establishing high-throughput screening (HTS) assays to identify and characterize novel modulators of the TRPA1 channel. We will use the novel compound, N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide, as a hypothetical electrophilic agonist to detail the principles and protocols for a robust screening campaign. The methodologies described herein are designed to be adaptable for the discovery of both agonists and antagonists of TRPA1.

Introduction: The TRPA1 Channel and the Rationale for Screening

TRPA1 is a member of the transient receptor potential (TRP) family of ion channels.[1][4] It functions as a cellular sensor for a wide array of stimuli, including pungent natural compounds (e.g., allyl isothiocyanate from mustard oil), environmental irritants, and endogenous inflammatory agents.[1][3] These activators often share a common feature: they are electrophilic and are thought to activate TRPA1 through covalent modification of cysteine residues within the channel's N-terminal domain.[1][5] This activation leads to an influx of cations, primarily Ca2+, which depolarizes the neuron and triggers downstream signaling cascades, culminating in the sensation of pain and the release of pro-inflammatory neuropeptides.

Given its critical role in nociception and inflammation, the discovery of potent and selective TRPA1 modulators is of significant therapeutic interest.[2][3] The compound at the center of this guide, N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide, contains an α,β-unsaturated carbonyl group, which is a Michael acceptor and thus a potential electrophile. This structural motif suggests that it may act as a covalent agonist of TRPA1, similar to other known activators.

This application note will detail a two-tiered HTS strategy:

  • A Primary, Cell-Based Calcium Flux Assay: A high-throughput, cost-effective method to screen large compound libraries for potential TRPA1 activators or inhibitors.

  • A Secondary, Automated Electrophysiology Assay: A lower-throughput, higher-content method to confirm the activity of primary hits and to characterize their mechanism of action on the TRPA1 channel directly.

The TRPA1 Activation Pathway

The activation of the TRPA1 channel by an electrophilic agonist initiates a series of cellular events that can be harnessed for a screening assay. The influx of calcium is the most direct and readily measurable downstream event.

TRPA1_Pathway cluster_membrane Plasma Membrane TRPA1 TRPA1 Channel (Closed) TRPA1_open TRPA1 Channel (Open) Ca_int Ca²⁺ (Intracellular) Agonist Electrophilic Agonist (e.g., N-(1-cyanocyclopentyl)- 2-cyclohexylideneacetamide) Agonist->TRPA1 Covalent Modification of Cys residues Ca_ext Ca²⁺ (Extracellular) Ca_ext->TRPA1_open Influx Depolarization Membrane Depolarization Ca_int->Depolarization Signaling Downstream Signaling Cascades (e.g., Pain, Inflammation) Depolarization->Signaling

Caption: TRPA1 channel activation by a putative electrophilic agonist.

Primary High-Throughput Screening: Calcium Flux Assay

The primary screen is designed to rapidly assess a large library of compounds for their ability to modulate TRPA1-mediated calcium influx. We will use a cell line stably expressing human TRPA1 (e.g., HEK293 or CHO cells) and a calcium-sensitive fluorescent dye.[4][6]

Principle

Cells loaded with a fluorescent calcium indicator (e.g., Fluo-4 AM) will exhibit a low basal fluorescence. Upon TRPA1 activation, the influx of Ca²⁺ will cause the dye to bind to calcium, resulting in a significant increase in fluorescence intensity. This change in fluorescence can be measured in real-time using a plate reader equipped for kinetic reads, such as a FLIPR (Fluorometric Imaging Plate Reader).[6]

Experimental Workflow

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis cluster_validation Hit Validation Cell_Plating Plate TRPA1-expressing cells in 384-well plates Incubation Incubate overnight Cell_Plating->Incubation Dye_Loading Load cells with calcium indicator dye Incubation->Dye_Loading Wash Wash to remove extracellular dye Dye_Loading->Wash Compound_Add Add library compounds and controls Wash->Compound_Add FLIPR_Read Measure fluorescence kinetically on a FLIPR system Compound_Add->FLIPR_Read Data_Norm Normalize fluorescence data FLIPR_Read->Data_Norm Hit_ID Identify hits based on activity threshold Data_Norm->Hit_ID Dose_Response Perform dose-response curves of primary hits Hit_ID->Dose_Response Secondary_Screen Confirm hits in secondary assay Dose_Response->Secondary_Screen

Caption: Workflow for a primary calcium flux HTS assay.

Detailed Protocol: Agonist Mode Screen
  • Cell Plating:

    • Culture HEK293 cells stably expressing human TRPA1 in appropriate growth medium.

    • On the day before the assay, seed the cells into black-walled, clear-bottom 384-well microplates at a density of 20,000 cells per well in 50 µL of growth medium.

    • Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a 2X dye loading buffer containing Fluo-4 AM (or a similar calcium indicator) and Pluronic F-127 in a buffered saline solution (e.g., HBSS).

    • Aspirate the growth medium from the cell plates and add 25 µL of the 2X dye loading buffer to each well.

    • Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound and Control Preparation:

    • Prepare a 4X concentrated "mother plate" of library compounds in assay buffer.

    • On the same plate, include controls:

      • Positive Control: A known TRPA1 agonist (e.g., Allyl isothiocyanate, AITC) at a concentration that elicits a maximal response (e.g., 100 µM).

      • Negative Control: Assay buffer with DMSO (vehicle).

    • Our test compound, N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide, would be serially diluted to determine its potency (EC₅₀).

  • Assay Execution and Measurement:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Configure the instrument to measure a baseline fluorescence for 10-20 seconds.

    • Initiate the automated addition of 25 µL from the compound plate to the cell plate.

    • Immediately begin kinetic fluorescence measurements every second for at least 3 minutes.

Data Analysis and Quality Control

A successful HTS campaign relies on a robust and reproducible assay.[7] The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[4]

  • Z'-Factor Calculation: Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n| Where:

    • μ_p and σ_p are the mean and standard deviation of the positive control.

    • μ_n and σ_n are the mean and standard deviation of the negative control.

  • Acceptance Criteria: An assay with a Z'-factor > 0.5 is considered excellent and suitable for high-throughput screening.[4]

ParameterPositive Control (100 µM AITC)Negative Control (DMSO)Z'-Factor
Mean RFU (μ) 55,0005,000\multirow{2}{*}{0.78}
Std. Dev. (σ) 2,5001,500
Assay Window (μ_p / μ_n) 11.0--

Table 1: Example Assay Validation Data for the TRPA1 Calcium Flux Assay.

Secondary High-Throughput Screening: Automated Electrophysiology

Primary hits should be validated using an orthogonal assay to eliminate false positives and to confirm direct interaction with the ion channel. Automated patch-clamp electrophysiology offers a direct measure of ion channel activity.

Principle

This technique measures the flow of ions through the TRPA1 channel in response to a compound. By controlling the voltage across the cell membrane and recording the resulting current, one can directly quantify channel opening and closing. This method provides detailed information on the potency, efficacy, and kinetics of a compound's effect.

Detailed Protocol: Whole-Cell Patch-Clamp
  • Cell Preparation:

    • Use the same TRPA1-expressing cell line as in the primary screen.

    • On the day of the experiment, detach the cells and prepare a single-cell suspension in the appropriate external recording solution.

  • Automated Patch-Clamp Procedure:

    • Load the cell suspension and the test compounds (diluted in external solution) into the automated patch-clamp system (e.g., a QPatch or Patchliner).

    • The system will automatically capture individual cells and form a gigaseal between the cell membrane and the recording chip.

    • Establish a whole-cell recording configuration.

    • Hold the cell at a negative membrane potential (e.g., -60 mV).

  • Compound Application and Data Acquisition:

    • Apply a series of increasing concentrations of the hit compound (e.g., N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide) to the cell.

    • Record the current elicited at each concentration.

    • Include a positive control application (e.g., AITC) to confirm cell viability and channel expression.

Data Analysis and Hit Characterization

The recorded currents are used to generate a dose-response curve, from which the half-maximal effective concentration (EC₅₀) can be determined. This value represents the concentration of the agonist that produces 50% of the maximal response and is a key measure of the compound's potency.

CompoundPrimary Screen Hit?EC₅₀ (nM) from ElectrophysiologyMax Efficacy (% of AITC)
N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide Yes15095%
AITC (Control) Yes1,200100%
Hit Compound B Yes5,50070%
Hit Compound C (False Positive) Yes> 30,000< 5%

Table 2: Example Data from Secondary Screening and Hit Characterization.

Concluding Remarks

The methodologies outlined in this application note provide a robust framework for the high-throughput screening and identification of novel TRPA1 modulators. The combination of a high-throughput calcium flux primary assay with a higher-content automated electrophysiology secondary assay ensures both efficiency and data quality. By using a putative agonist like N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide as a tool compound, researchers can validate their assay performance and subsequently screen large libraries to discover novel chemical entities with therapeutic potential for treating pain, inflammation, and other TRPA1-mediated conditions.

References

  • Collection of Data Variation Using a High-Throughput Image-Based Assay Platform Facilitates Data-Driven Understanding of TRPA1 Agonist Diversity. MDPI. [Link]

  • A Potent and Site-Selective Agonist of TRPA1. PubMed. [Link]

  • New natural agonists of the transient receptor potential Ankyrin 1 (TRPA1) channel. PMC. [Link]

  • High-Throughput Screening Assays. Assay Genie. [Link]

  • N-(1-Cyanocyclopentyl)pentanamide | C11H18N2O | CID 11790092. PubChem. [Link]

  • High-Throughput Screening of TRPC Channel Ligands Using Cell-Based Assays. NCBI. [Link]

  • Enhancing drug discovery: high-throughput screening and cell-based assays. Nuvisan. [Link]

  • High-throughput screening (HTS). BMG LABTECH. [Link]

  • The Agonist Action of Alkylphenols on TRPA1 Relates to Their Effects on Membrane Lipid Order: Implications for TRPA1-Mediated Chemosensation. MDPI. [Link]

Sources

Application Notes and Protocols for the Development of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide as a Novel Bioactive Compound

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide is a novel chemical entity with potential for development as a bioactive compound. Its unique structure, combining a cyanocyclopentyl group with a cyclohexylideneacetamide moiety, suggests several avenues for biological activity. The cyanocyclopentyl group is a feature in some molecules designed as inhibitors of the Nav1.7 sodium channel, a well-validated target for non-opioid analgesics.[1][2] Concurrently, acetamide derivatives have been explored for a wide range of bioactivities, including anti-inflammatory and cytotoxic effects.[3][4]

Given the absence of published data on this specific molecule, this document serves as a comprehensive guide for its initial characterization and development. It outlines a structured, multi-tiered approach, beginning with broad in vitro screening and progressing to in vivo efficacy models and target deconvolution. The protocols provided are designed to be self-validating, with clear endpoints and explanations for experimental choices, ensuring scientific rigor and reproducibility.

This guide is intended for researchers, scientists, and drug development professionals. It provides both the "how" and the "why" of the experimental process, empowering users to not only execute the protocols but also to interpret the results in the context of a broader drug discovery campaign.

Part 1: Initial In Vitro Profiling – Cytotoxicity and Apoptotic Induction

The foundational step in characterizing any novel compound is to determine its effect on cell viability. A potent cytotoxic profile can be the basis for development as an anticancer agent, while a lack of general cytotoxicity is a prerequisite for developing drugs for other indications, such as analgesia. Should cytotoxicity be observed, understanding the mechanism of cell death, such as apoptosis, is a critical next step.

Protocol 1: Assessment of Cell Viability using MTT/XTT Assays

This protocol details the use of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays to measure the metabolic activity of cells as an indicator of viability.[5][6] These assays are based on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to a colored formazan product.[5]

Experimental Workflow for In Vitro Screening

In Vitro Screening Workflow cluster_0 PART 1: Initial Profiling cluster_1 PART 2: Mechanistic Assay A Compound Synthesis & QC (N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide) B Prepare Stock Solution (e.g., 10 mM in DMSO) A->B C Select Cell Lines (e.g., A549, MCF-7, HEK293) B->C D MTT / XTT Assay (Determine IC50) C->D Treat cells with serial dilutions E Analyze Cytotoxicity Profile D->E Calculate IC50 values F Caspase-3 Assay (Assess Apoptosis) E->F If cytotoxic G Nav1.7 Inhibition Assay (Electrophysiology) E->G If non-cytotoxic F->G Inform further mechanistic studies

Caption: A tiered workflow for the initial in vitro characterization of the compound.

Materials:

  • N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide

  • Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) and a non-cancerous cell line (e.g., HEK293 human embryonic kidney cells)[7]

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom sterile microplates

  • MTT or XTT reagent kit

  • Solubilization solution (for MTT assay, e.g., DMSO or SDS-HCl)[8]

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Culture selected cell lines to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[5]

  • Compound Treatment: Prepare a 10 mM stock solution of the compound in DMSO. Perform serial dilutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., Cisplatin).[9]

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.

  • MTT/XTT Reagent Addition:

    • For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10] Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

    • For XTT Assay: Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent as per the manufacturer's instructions. Add 50 µL of this mixture to each well and incubate for 2-4 hours at 37°C.[11]

  • Absorbance Measurement: Read the absorbance on a microplate reader. For MTT, the wavelength is typically 570 nm. For XTT, measure absorbance between 450-500 nm.[8][11]

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Table 1: Hypothetical Cytotoxicity Data (IC50 in µM)

Compound A549 (Lung) MCF-7 (Breast) HEK293 (Normal) Selectivity Index (HEK293/A549)
N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide 8.5 ± 0.9 12.3 ± 1.4 >100 >11.8

| Cisplatin (Control) | 9.1 ± 1.1 | 11.5 ± 1.3 | 25.4 ± 2.8 | 2.8 |

Protocol 2: Quantification of Apoptosis via Caspase-3 Activity

If the compound demonstrates cytotoxicity, this protocol determines if the mechanism involves the activation of caspase-3, a key executioner caspase in the apoptotic pathway.[12] The assay uses a synthetic substrate (Ac-DEVD-AMC) that releases a fluorescent molecule (AMC) upon cleavage by active caspase-3.[12]

Materials:

  • Cell lysates from treated and untreated cells

  • Caspase-3 Activity Assay Kit (containing Ac-DEVD-AMC substrate and lysis buffer)

  • 96-well black, clear-bottom microplate

  • Fluorometric microplate reader (Ex: 380 nm, Em: 420-460 nm)

Procedure:

  • Cell Treatment and Lysis: Seed cells (e.g., 1-2 x 10^6 cells) in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a positive control for apoptosis (e.g., staurosporine).

  • Collect both adherent and floating cells and wash with cold PBS.

  • Lyse the cells using the provided lysis buffer on ice for 10-15 minutes.[13] Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant (cytosolic extract) and determine the protein concentration using a BCA assay.

  • Assay Reaction: In a 96-well black plate, add 50 µg of protein lysate per well. Adjust the volume with lysis buffer.

  • Add the caspase-3 substrate (Ac-DEVD-AMC) to each well.[12]

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation at 380 nm and emission between 420-460 nm.[12]

Data Interpretation: An increase in fluorescence in treated samples compared to the untreated control indicates activation of caspase-3 and suggests that the compound induces apoptosis.

Part 2: Mechanistic Investigation – Targeting the Nav1.7 Sodium Channel

The voltage-gated sodium channel Nav1.7 is a genetically validated target for pain.[14] Its expression is largely restricted to peripheral sensory neurons, making it an attractive target for developing non-addictive analgesics with a potentially favorable side-effect profile.[2] The presence of the cyanocyclopentyl moiety in the test compound provides a strong rationale for investigating its activity as a Nav1.7 inhibitor.

Potential Role of Nav1.7 in Pain Signaling

Nav1.7 Signaling Pathway cluster_0 Peripheral Neuron cluster_1 Central Nervous System Pain Painful Stimulus (Heat, Mechanical) Nav17 Nav1.7 Channel Pain->Nav17 Activates AP Action Potential Generation Nav17->AP Depolarization SpinalCord Spinal Cord AP->SpinalCord Signal Propagation Compound N-(1-cyanocyclopentyl)-2- cyclohexylideneacetamide Compound->Nav17 Inhibits Brain Brain (Pain Perception) SpinalCord->Brain

Caption: Inhibition of Nav1.7 by the compound could block pain signal propagation.

Protocol 3: In Vitro Nav1.7 Inhibition Assay (Conceptual Protocol)

The gold standard for measuring ion channel activity is patch-clamp electrophysiology. This protocol outlines the conceptual framework for assessing the inhibitory effect of the compound on human Nav1.7 channels expressed in a heterologous system (e.g., HEK293 cells).

Principle: Whole-cell patch-clamp allows for the direct measurement of ionic currents flowing through the Nav1.7 channels in the cell membrane. The cell membrane is held at a specific voltage, and then depolarized to open the Nav1.7 channels, generating an inward sodium current. The ability of the compound to reduce the amplitude of this current is a direct measure of its inhibitory activity.

Procedure Outline:

  • Cell Culture: Use a stable cell line (e.g., HEK293) engineered to express the human Nav1.7 channel (SCN9A gene).

  • Electrophysiology Setup: Prepare intracellular (pipette) and extracellular solutions with appropriate ionic compositions to isolate the sodium current.

  • Patching and Recording: Obtain a high-resistance seal ("giga-seal") between a glass micropipette and the cell membrane. Establish the whole-cell configuration.

  • Voltage Protocol: Apply a voltage protocol to elicit Nav1.7 currents. This typically involves holding the cell at a hyperpolarized potential (e.g., -120 mV) and then stepping to a depolarizing potential (e.g., -10 mV).

  • Compound Application: After establishing a stable baseline recording, perfuse the cell with the extracellular solution containing various concentrations of the test compound.

  • Data Acquisition: Record the peak inward sodium current before and after compound application.

  • Data Analysis: Calculate the percentage of current inhibition at each concentration and determine the IC50 value. Assess for use-dependency and state-dependency (resting vs. inactivated state) by varying the voltage protocol.[15]

Part 3: In Vivo Efficacy Evaluation

Positive in vitro results, particularly potent and selective Nav1.7 inhibition without significant cytotoxicity, warrant progression to in vivo models. The formalin-induced inflammatory pain model is a standard preclinical assay to evaluate the efficacy of potential analgesics.

Protocol 4: Formalin-Induced Inflammatory Pain Model in Rodents

This model induces a biphasic pain response: an acute neurogenic phase followed by a persistent inflammatory phase. It is useful for assessing a compound's efficacy against both types of pain.

Materials:

  • Male Sprague-Dawley rats or C57BL/6 mice

  • N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide

  • Vehicle (e.g., 5% DMSO, 5% Tween 80, 90% saline)

  • 5% formalin solution

  • Observation chambers with mirrors

  • Administration supplies (e.g., gavage needles, syringes)

Procedure:

  • Acclimatization: Acclimate animals to the testing environment for at least 30 minutes before the experiment.

  • Compound Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral) at a predetermined time (e.g., 30-60 minutes) before the formalin injection. A typical dose range to start with might be 10-100 mg/kg.

  • Formalin Injection: Inject 50 µL of 5% formalin into the plantar surface of one hind paw.

  • Behavioral Observation: Immediately place the animal in the observation chamber. Record the total time spent licking, biting, or flinching the injected paw.

    • Phase 1 (Acute): 0-5 minutes post-injection.

    • Phase 2 (Inflammatory): 15-60 minutes post-injection.

  • Data Analysis: Compare the nocifensive behavior time in the compound-treated groups to the vehicle-treated group for both phases. Use appropriate statistical tests (e.g., ANOVA followed by Dunnett's test) to determine significance.

Part 4: Target Deconvolution and Mechanism of Action Elucidation

If the compound exhibits a desirable biological effect (e.g., analgesia in vivo) but its direct molecular target is not confirmed, a target deconvolution strategy is necessary. Affinity chromatography coupled with mass spectrometry is a powerful method for identifying the binding partners of a small molecule.[16][17]

Workflow for Target Deconvolution

Target Deconvolution Workflow A Synthesize Affinity Probe (Compound + Linker + Biotin) C Incubate Lysate with Probe A->C B Prepare Cell Lysate (e.g., from DRG neurons) B->C D Capture on Streptavidin Beads C->D E Wash to Remove Non-specific Binders D->E F Elute Bound Proteins E->F G SDS-PAGE & In-gel Digestion F->G H LC-MS/MS Analysis G->H I Database Search & Protein Identification H->I J Target Validation (e.g., SPR, Western Blot) I->J

Caption: A workflow for identifying protein targets using affinity chromatography.

Protocol 5: Affinity Chromatography-Mass Spectrometry for Target Identification

Principle: The compound is chemically modified with a linker and a tag (e.g., biotin). This "bait" is incubated with a cell or tissue lysate. The bait and its bound proteins are then captured, washed, and the proteins are eluted and identified by mass spectrometry.[16]

Procedure Outline:

  • Probe Synthesis: Perform structure-activity relationship (SAR) studies to identify a non-essential position on the compound for attaching a linker. Synthesize the biotinylated affinity probe.

  • Lysate Preparation: Prepare a protein lysate from a relevant cell type or tissue (e.g., dorsal root ganglion neurons for a pain target).

  • Affinity Purification: Incubate the lysate with the biotinylated probe. As a negative control, incubate a separate aliquot of lysate with biotin alone.

  • Capture: Add streptavidin-conjugated magnetic beads to capture the probe-protein complexes.

  • Washing: Perform extensive washes to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Proteomic Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise protein bands, perform in-gel digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18]

  • Data Analysis: Search the MS/MS data against a protein database to identify the proteins that specifically bound to the compound probe but not the biotin-only control.

  • Target Validation: Validate the identified hits using orthogonal methods, such as Surface Plasmon Resonance (SPR) for direct binding confirmation or Western blotting to confirm interaction in a pull-down experiment.

Conclusion

This document provides a strategic and methodological framework for the initial development of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide as a potential bioactive compound. By systematically progressing from broad phenotypic screening to specific mechanistic assays and in vivo models, researchers can efficiently characterize its biological activity, identify its molecular target, and evaluate its therapeutic potential. The provided protocols, grounded in established scientific principles, offer a robust starting point for unlocking the potential of this novel chemical entity.

References

  • (No source provided)
  • (No source provided)
  • (No source provided)
  • (No source provided)
  • Discovery of Selective Inhibitors of NaV1.7 Templated on Saxitoxin as Therapeutics for Pain. (2022). ACS Medicinal Chemistry Letters. [Link]

  • (No source provided)
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. [Link]

  • (No source provided)
  • (No source provided)
  • Technical Manual Caspase 3/7 Activity Assay Kit. Assay Genie. [Link]

  • Protocol Guide: XTT Assay for Cell Viability and Proliferation. Roche. [Link]

  • (No source provided)
  • MTT Cell Proliferation and Viability Assay Kit. Chondrex, Inc.[Link]

  • (No source provided)
  • (No source provided)
  • (No source provided)
  • A brief introduction to chemical proteomics for target deconvolution. (2022). European Review for Medical and Pharmacological Sciences. [Link]

  • (No source provided)
  • (No source provided)
  • (No source provided)
  • A Drug Discovery Approach for an Effective Pain Therapy through Selective Inhibition of Nav1.7. (2022). MDPI. [Link]

  • Affinity-based target identification for bioactive small molecules. (2013). MedChemComm. [Link]

  • (No source provided)
  • (No source provided)
  • Computer-aided Discovery of a New Nav1.7 Inhibitor for Treatment of Pain and Itch. (2020). Anesthesiology. [Link]

  • Affinity-based target identification for bioactive small molecules. (2014). RSC Publishing. [Link]

  • (No source provided)
  • Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors. (2018). PNAS. [Link]

  • (No source provided)
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]

  • (No source provided)
  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2012). Molecules. [Link]

  • (No source provided)
  • (No source provided)
  • (No source provided)
  • (No source provided)
  • Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. (2015). ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide

Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide. As a novel derivative of the widely utilized cyanoacetamide scaffold, achieving high purity is paramount for reliable downstream biological assays and further chemical modification.[1][2] This document provides in-depth, field-proven troubleshooting strategies and detailed protocols to address common purification hurdles, ensuring the integrity of your experimental outcomes.

Section 1: Understanding the Synthesis and Potential Impurities

Effective purification begins with a clear understanding of the reaction landscape. The target compound is typically synthesized via an amide coupling reaction between 1-aminocyclopentane-1-carbonitrile and an activated form of 2-cyclohexylideneacetic acid . The choice of coupling agents and reaction conditions can introduce a specific profile of impurities that must be addressed. A common synthetic route is outlined below.[3]

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Reaction Mixture 1-aminocyclopentane-1-carbonitrile 1-aminocyclopentane-1-carbonitrile Target_Molecule N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide 1-aminocyclopentane-1-carbonitrile->Target_Molecule 2-cyclohexylideneacetic acid 2-cyclohexylideneacetic acid 2-cyclohexylideneacetic acid->Target_Molecule Coupling Agent (e.g., DCC, EDC) Coupling Agent (e.g., DCC, EDC) Coupling Agent (e.g., DCC, EDC)->Target_Molecule Base (e.g., Et3N, DIPEA) Base (e.g., Et3N, DIPEA) Base (e.g., Et3N, DIPEA)->Target_Molecule Solvent (e.g., DCM, Toluene) Solvent (e.g., DCM, Toluene) Solvent (e.g., DCM, Toluene)->Target_Molecule Impurity_SM1 Unreacted Amine Impurity_SM2 Unreacted Acid Impurity_Byproduct Coupling Byproducts (e.g., DCU)

Diagram 1: General synthesis scheme and major components of the crude reaction mixture.

Table 1: Potential Impurities and Their Characteristics

Impurity Source Impact on Purification
1-aminocyclopentane-1-carbonitrile Unreacted starting material Basic nature. Can be removed with an acidic wash during workup. May cause streaking on silica gel.
2-cyclohexylideneacetic acid Unreacted starting material Acidic nature. Can be removed with a basic wash during workup.
Dicyclohexylurea (DCU) Byproduct of DCC coupling Sparingly soluble in many organic solvents, often precipitates. Can be removed by filtration.
1-Ethyl-3-(3-dimethylaminopropyl)urea Byproduct of EDC coupling Water-soluble. Typically removed during aqueous workup.

| Hydrolyzed Nitrile | Side reaction (H₂O presence) | Increased polarity. May co-elute with the product in highly polar solvent systems. |

Section 2: Troubleshooting Recrystallization

Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds, predicated on the principle of differential solubility in a given solvent at varying temperatures.[4]

Q1: My product "oiled out" during cooling instead of forming crystals. What happened and how can I fix it?

A: "Oiling out" occurs when the solute separates from the solution as a supercooled liquid phase instead of a solid crystalline lattice. This is common when the solution is too concentrated, cooled too rapidly, or when impurities are present that depress the mixture's melting point.[5]

Troubleshooting Protocol:

  • Re-dissolve the Oil: Gently heat the mixture until the oil completely redissolves into the solution.

  • Increase Solvent Volume: Add more of the primary solvent (e.g., 10-20% more volume) to decrease the concentration. This lowers the supersaturation level upon cooling.[5]

  • Slow the Cooling Rate: Insulate the flask (e.g., with glass wool or by placing it in a large beaker of warm water) to ensure a gradual temperature decrease. Avoid transferring the flask directly to an ice bath. Slow cooling is critical for allowing ordered crystal formation.[5]

  • Introduce a Seed Crystal: If available, add a single, pure crystal of the target compound once the solution is slightly cooled to provide a nucleation site.

  • Consider a Co-solvent System: If a single solvent fails, use a binary system. Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a miscible "anti-solvent" (in which the product is poorly soluble) dropwise until persistent cloudiness is observed. Re-heat to clarify and then cool slowly.

Q2: I'm getting a very low yield, or no crystals are forming at all. What should I do?

A: This issue typically arises from using an excessive amount of solvent, meaning the solution never becomes sufficiently supersaturated upon cooling.

Troubleshooting Protocol:

  • Reduce Solvent Volume: Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or using a rotary evaporator. Periodically allow the solution to cool to check for crystal formation.

  • Induce Nucleation: If the solution appears supersaturated but no crystals form, try scratching the inside of the flask below the solvent line with a glass rod. The microscopic scratches provide nucleation sites.[5]

  • Optimize Anti-solvent Ratio: In a co-solvent system, a low yield may indicate too much "good" solvent. After the initial crystallization and filtration, try adding more anti-solvent to the mother liquor to precipitate more product.[5]

Table 2: Recommended Solvent Systems for Recrystallization of Acetamides

Primary Solvent Common Anti-Solvent Notes
Ethyl Acetate Hexane / Heptane A versatile system offering a good polarity range.[6]
Acetone Water / Hexane Acetone is a strong solvent; use water cautiously as an anti-solvent to avoid oiling out.[7]
Isopropanol (IPA) Water Good for moderately polar compounds. The mixture may need to be cooled significantly.

| Dichloromethane (DCM) | Petroleum Ether (PE) | Effective for less polar acetamides.[8] |

Section 3: Troubleshooting Silica Gel Chromatography

For complex mixtures or to remove close-running impurities, silica gel chromatography is the method of choice.[9][10] Success depends on selecting an appropriate mobile phase that provides a good separation factor (ΔRf) between the target compound and its impurities.

Diagram 2: Workflow for developing a flash chromatography method.

Q1: My compound is streaking or tailing on the TLC plate. What does this mean for column chromatography?

A: Streaking is often a sign of overloading the TLC plate, but it can also indicate that the compound is highly polar, acidic/basic, or degrading on the silica.

  • Overloading: Spot a more dilute solution on the TLC plate.

  • Acidity/Basicity: If your compound has a free amine or carboxylic acid group, it can interact strongly with the acidic silica gel. Add a small amount (0.5-1%) of a modifier to your eluent. Use triethylamine for basic compounds or acetic acid for acidic compounds.

  • Degradation: If the compound is unstable, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel by pre-treating it with the eluent containing a modifier.

Q2: I can't separate my product from a close-running impurity. How can I improve the resolution?

A: Improving resolution requires increasing the differential migration of the two compounds.

  • Fine-Tune Polarity: Make small, incremental changes to your eluent system. Sometimes a 5% change in the polar solvent component can significantly impact separation.

  • Change Solvent Selectivity: Switch one of the eluent components to a solvent with different properties. For example, if you are using a hexane/ethyl acetate system, try switching to hexane/acetone or dichloromethane/ethyl acetate. Different solvents interact with your compounds and the silica gel in unique ways, which can alter the elution order and improve separation.[11]

  • Use a High-Performance Column: Employing a pre-packed column with smaller, more uniform silica particles will provide higher theoretical plates and better resolution.

  • Optimize Loading and Flow Rate: Do not overload the column (typically 1-5% of the silica gel mass). A slower flow rate can sometimes improve the separation of difficult-to-resolve peaks.

Table 3: Suggested Eluent Systems for Flash Chromatography

Eluent System Polarity Range Notes
Hexane / Ethyl Acetate Low to High A general-purpose system with good resolving power for many compounds.
Hexane / Acetone Low to High Acetone is more polar than ethyl acetate and offers different selectivity.
Dichloromethane / Methanol Medium to Very High Excellent for more polar compounds. Start with a low percentage of methanol (1-2%).

| Toluene / Ethyl Acetate | Low to Medium | Can provide unique selectivity for compounds with aromatic rings. |

Section 4: Frequently Asked Questions (FAQs)

Q1: How do I confirm the purity and identity of my final product? A: A combination of analytical techniques is required for full characterization.

  • Purity: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis.[12] Thin-Layer Chromatography (TLC) can provide a quick qualitative check.[8]

  • Identity:

    • 1H and 13C NMR Spectroscopy: Provides detailed structural information and is excellent for confirming the compound's identity and detecting impurities.[10]

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

    • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., C≡N stretch for the nitrile, C=O stretch for the amide).

Q2: Are there any specific safety precautions I should take? A: N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide contains a nitrile group and should be handled with appropriate care. Always work in a well-ventilated fume hood and wear standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. While specific toxicity data for this molecule is not available, compounds containing the cyanocyclopentyl moiety are classified as potentially harmful if swallowed and may cause skin sensitization.[13] Always consult the Safety Data Sheet (SDS) for all reagents used in the synthesis and purification process.

References

  • Abbott, A. P., et al. (2019). Non-Ionic Deep Eutectic Liquids: Acetamide–Urea Derived Room Temperature Solvents. Molecules. Retrieved from [Link]

  • Simple Scale-up on a 940-LC Analytical to Preparative HPLC. (n.d.). Varian, Inc. Retrieved from [Link]

  • Pérez-Cruz, I., et al. (2018). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules. Retrieved from [Link]

  • Melting points, colours, solvents for recrystallization, and yields of the compounds 16-28. (n.d.). ResearchGate. Retrieved from [Link]

  • Supporting Information for Asymmetric Pd-Catalyzed [4+2] Dipolar Cycloaddition of Vinyl-Substituted Heterocycles. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Supporting Information for Enantioselective Intramolecular Schmidt Reaction of Alkyl Azides with Ketones. (n.d.). Wiley-VCH. Retrieved from [Link]

  • N-(1-cyanocyclopentyl)pentanamide. (n.d.). GLP Pharma Standards. Retrieved from [Link]

  • 3,3-dimethyl-cis-bicyclo[3.2.0]heptan-2-one. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Process for the preparation of N-(2-(cyclo-hexen-1-yl)ethyl)-4-methoxybenzeneacetamide. (1985). Google Patents.
  • Cruz-Cabeza, A. J., & Mirpuri, C. (2020). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Crystals. Retrieved from [Link]

  • Chromatography. (n.d.). TIGP. Retrieved from [Link]

  • N-(1-Cyanocyclopentyl)pentanamide. (n.d.). PubChem. Retrieved from [Link]

  • N- (1- cyano cyclopentyl) pentanaMide — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Gimalova, F. A., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. Retrieved from [Link]

  • Al-Adiwish, W. M., & Al-Azawi, S. A. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry. Retrieved from [Link]

  • Cyclopentenone synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Cyclopentane compounds. (2021). Google Patents.
  • Synthesis, and synthetic applications of cyanoacetamides. (2016). ResearchGate. Retrieved from [Link]

  • N-amino-1,2-cyclopentane dicarboximide and its preparation method. (2007). Google Patents.
  • The purification method of cyclopentanone. (2020). Google Patents.
  • 1-trimethylsilyloxy-7,7-dichlorobicyclo[3.2.0]heptan-6-one. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Myz, S. A., et al. (2020). Identification of a previously unreported co-crystal form of acetazolamide: a combination of multiple experimental and virtual screening methods. CrystEngComm. Retrieved from [Link]

  • Al-Hilaly, Y. K., et al. (2017). Continuous Heterogeneous Crystallization on Excipient Surfaces. Crystal Growth & Design. Retrieved from [Link]

  • Process for purifying 2-(1-cyclohexenyl) cyclohexanone by fractional crystallization. (1968). Google Patents.
  • Purification of pharmaceutical-grade plasmid DNA by anion-exchange chromatography in an RNase-free process. (2004). ResearchGate. Retrieved from [Link]

  • CYCLOPENTENONES, PROCESS FOR PREPARING THE SAME, AND THE USE THEREOF. (1999). Google Patents.
  • Hauptstein, S., et al. (2016). In Situ Investigation of a Self-Accelerated Cocrystal Formation by Grinding Pyrazinamide with Oxalic Acid. Molecules. Retrieved from [Link]

Sources

Technical Support Center: Purification of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the purification of this molecule. Drawing from extensive experience in synthetic and medicinal chemistry, this document explains the causality behind experimental choices to ensure you achieve the highest possible purity for your compound.

Section 1: Understanding Potential Impurities

The molecular structure of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide contains several functional groups that can give rise to specific impurities during synthesis, workup, or storage. A proactive understanding of these potential contaminants is the first step toward a successful purification strategy.

  • Unreacted Starting Materials: The most common source of impurities. Depending on the synthetic route, these could include 1-aminocyclopentanecarbonitrile, cyclohexylideneacetic acid, or activated esters/acid chlorides.

  • Hydrolysis Products: Both the amide and nitrile functional groups are susceptible to hydrolysis, especially if exposed to strong acidic or basic conditions during workup or purification.[1][2][3] This can lead to the formation of cyclohexylideneacetic acid and 1-aminocyclopentanecarbonitrile (from amide hydrolysis) or the corresponding carboxylic acid at the cyclopentyl ring (from nitrile hydrolysis).

  • Coupling Reagent Byproducts: If amide coupling reagents like EDC or DCC are used, byproducts such as N-acylurea or isourea can form and may be difficult to remove.[4]

  • Geometric Isomers: The cyclohexylidene double bond can exist as E/Z isomers.[5][6][7] Depending on the reaction conditions, you may have a mixture of isomers that can be challenging to separate.

  • Degradation Products: The compound may degrade if exposed to harsh conditions, such as high heat or strong acids/bases.[8]

Section 2: Troubleshooting and FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the purification process.

Frequently Asked Questions

Q1: My initial purity by HPLC is very low (<80%). What is the first thing I should check?

A1: The first step is to identify the major impurities. Use LC-MS to get the molecular weights of the impurity peaks. This will quickly tell you if you are dealing with unreacted starting materials, hydrolysis products, or coupling agent byproducts. If you don't have access to LC-MS, you can run co-spot TLC plates with your starting materials to see if any of the impurity spots match.

Q2: I see two closely-eluting spots on my TLC plate. What could they be?

A2: This is a common observation and could be due to several factors:

  • E/Z Isomers: The most likely cause is the presence of geometric isomers of the cyclohexylidene double bond.[5][6][7] These isomers often have very similar polarities and can be difficult to separate.

  • Diastereomers: If there are any other stereocenters in your molecule or if you are using chiral starting materials without proper control, you may have formed diastereomers.

  • Structurally Similar Byproducts: A byproduct from a side reaction could have a very similar structure and polarity to your desired product.

Q3: My compound seems to be degrading on the silica gel column. What are my options?

A3: Compound degradation on silica gel is a known issue, especially for acid-sensitive molecules.[9] Here are several strategies to mitigate this:

  • Deactivate the Silica: You can neutralize the acidic silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1%).

  • Switch the Stationary Phase: Consider using a less acidic stationary phase like alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).[9]

  • Alternative Purification: If the compound is a solid, recrystallization is an excellent alternative to chromatography.[10]

Q4: I am having trouble getting my compound to crystallize. What can I do?

A4: Recrystallization can sometimes be more of an art than a science. If you are having trouble, here are some tips:[11][12][13]

  • Solvent Screening: The choice of solvent is critical.[14] You need a solvent in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Test a range of solvents with varying polarities.

  • Induce Crystallization: If you have a supersaturated solution that won't crystallize, you can try scratching the inside of the flask with a glass rod or adding a "seed crystal" of your compound.[11][13]

  • Use a Solvent/Anti-Solvent System: Dissolve your compound in a good solvent, and then slowly add a miscible "anti-solvent" (in which your compound is insoluble) until the solution becomes cloudy. Then, warm the solution until it becomes clear and allow it to cool slowly.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting the purification of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide.

G start Crude Product Analysis (TLC, HPLC, LC-MS) purity_check Purity > 95%? start->purity_check major_impurities Identify Major Impurities purity_check->major_impurities No end Pure Product purity_check->end Yes starting_materials Unreacted Starting Materials? major_impurities->starting_materials hydrolysis Hydrolysis Products? starting_materials->hydrolysis No extraction Perform Acid/Base Extraction starting_materials->extraction Yes isomers Isomers or Unknowns? hydrolysis->isomers No hydrolysis->extraction Yes chromatography Flash Column Chromatography isomers->chromatography Yes recrystallization Recrystallization isomers->recrystallization If solid extraction->purity_check chromatography->purity_check optimize_chrom Optimize Chromatography (e.g., gradient, different stationary phase) chromatography->optimize_chrom Poor Separation recrystallization->purity_check optimize_chrom->purity_check

Caption: A decision tree for troubleshooting the purification process.

Section 3: Detailed Experimental Protocols

Here are step-by-step methodologies for key purification techniques.

Protocol 1: Acid-Base Liquid-Liquid Extraction

This protocol is effective for removing acidic or basic impurities, such as unreacted cyclohexylideneacetic acid or 1-aminocyclopentanecarbonitrile.

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1 M HCl or 5% citric acid solution). This will protonate and extract basic impurities into the aqueous layer.[4]

  • Base Wash: Wash the organic layer with a dilute aqueous base (e.g., saturated sodium bicarbonate or 1 M sodium carbonate solution). This will deprotonate and extract acidic impurities.[4]

  • Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

Protocol 2: Flash Column Chromatography

This is a standard technique for separating compounds with different polarities.[9][15][16]

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will give your desired product an Rf value of ~0.3 and show good separation from impurities. A common starting point for a molecule of this type would be a mixture of hexanes and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the packed column.

  • Elution: Elute the column with the mobile phase, collecting fractions. You can use a constant solvent mixture (isocratic elution) or gradually increase the polarity (gradient elution).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization

This protocol is ideal for purifying solid compounds.[12][14]

  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve at all, even when heated, the solvent is too poor. The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.[13]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Summary Table
Purification TechniqueProsConsBest For Removing
Acid-Base Extraction Fast, inexpensive, good for large scaleOnly removes acidic/basic impuritiesUnreacted starting materials, hydrolysis products
Flash Chromatography High resolution, versatileCan be slow, potential for product degradation on silica[9]Structurally similar impurities, isomers
Recrystallization Can yield very pure material, scalableFinding a suitable solvent can be difficult, potential for low yield[11][12]Removing small amounts of impurities from a solid product

References

  • Troubleshooting Flash Chromatography . University of Rochester. [Link]

  • The Purification of Organic Compound: Techniques and Applications . Reachem. [Link]

  • The Hydrolysis of Nitriles . Chemistry LibreTexts. [Link]

  • Hydrolysis of Nitriles . Organic Synthesis. [Link]

  • Several Problems of Flash Column Chromatography . Hawach. [Link]

  • Nitrile to Acid - Common Conditions . The Synthetic Organic Chemist's Companion. [Link]

  • Troubleshooting Crystallization . Chemistry LibreTexts. [Link]

  • Hydrolysis of nitriles . Lumen Learning. [Link]

  • Hydrolysis of nitriles . Chemistry LibreTexts. [Link]

  • Problems with Recrystallisations . University of York. [Link]

  • Tips for Flash Column Chromatography . University of Rochester. [Link]

  • Recrystallization . UCLA Chemistry. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity . Academia.edu. [Link]

  • Organic Compound Purification Guide . Scribd. [Link]

  • Chromatography: About . University of Rochester. [Link]

  • Recrystallization Problems . University of Colorado Boulder. [Link]

  • Recrystallisation Help . Reddit. [Link]

  • GC Troubleshooting Guide . Phenomenex. [Link]

  • Organic Impurities in Chemical Drug Substances . Pharmaceutical Technology. [Link]

  • Pharmaceutical Impurity Testing and Identification . Intertek. [Link]

  • Urea . Wikipedia. [Link]

  • Impurity Profiling of Chemical Reactions . Mettler Toledo. [Link]

  • Identifying and Quantifying Impurities in Chemical Products . SCION Instruments. [Link]

  • Synthesis of Amides from Esters and Amines . ACS Publications. [Link]

  • E-Z isomerism . Creative Chemistry. [Link]

  • N-(1-Cyanocyclopentyl)pentanamide . PubChem. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines . ACS Publications. [Link]

  • N-(1-cyanocyclopentyl)pentanamide — Chemical Substance Information . NextSDS. [Link]

  • E-Z notation for geometric isomerism . Chemguide. [Link]

  • E–Z system (video) . Khan Academy. [Link]

  • Alkene Stereochemistry and the E,Z Designation . LibreTexts. [Link]

  • E and Z Alkene Configuration with Practice Problems . Chemistry Steps. [Link]

Sources

Overcoming challenges in the characterization of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide

Document ID: TSC-NCCHA-2026-03 Version: 1.0 Last Updated: March 22, 2026

Introduction

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the analytical characterization of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide. This molecule's unique structure, featuring an α,β-unsaturated amide, a nitrile group, and two carbocyclic rings, presents specific challenges in purification, analysis, and stability assessment. This document is intended for researchers, analytical chemists, and formulation scientists working with this compound. Our guidance is grounded in established analytical principles and extensive experience with structurally related molecules.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and analysis of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide.

Q1: What are the primary structural features of this compound that I should be aware of during analysis?

A1: The key structural motifs that influence its analytical behavior are:

  • The α,β-Unsaturated Amide System: The core of the molecule's reactivity. The double bond is conjugated with the amide carbonyl, making it susceptible to nucleophilic (Michael) addition. This system is also responsible for potential geometric (E/Z) isomerism.

  • Amide Bond: Exhibits restricted rotation, which can lead to the appearance of rotamers (distinct species in NMR) and signal broadening, particularly at room temperature.

  • Nitrile Group (C≡N): A polar functional group that can be susceptible to hydrolysis under strong acidic or basic conditions, potentially converting to a primary amide or a carboxylic acid.

  • Stereocenters and Isomerism: The molecule possesses a potential for geometric isomerism around the cyclohexylidene double bond (E/Z isomers). The presence of both isomers can significantly complicate chromatographic separation and spectroscopic analysis.

Q2: What are the most common impurities I should expect to see in a production batch?

A2: Based on the synthesis pathway and inherent reactivity, common impurities may include:

  • Starting Materials: Unreacted 1-cyanocyclopentanamine or 2-cyclohexylideneacetic acid.

  • Geometric Isomer: The alternate (E or Z) isomer of the primary compound.

  • Degradation Products:

    • Hydrolysis Product: N-(1-carbamoylcyclopentyl)-2-cyclohexylideneacetamide, resulting from the hydrolysis of the nitrile group.

    • Michael Adducts: Products formed by the addition of nucleophiles (e.g., water, synthesis reagents) across the activated double bond.

Q3: What is the recommended solvent for preparing analytical samples?

A3: Acetonitrile is the recommended primary solvent for chromatographic and spectroscopic analysis. It offers good solubility for the compound while being aprotic, which minimizes the risk of solvent-mediated degradation. For NMR spectroscopy, deuterated acetonitrile (CD₃CN) or deuterated chloroform (CDCl₃) are suitable choices. Always check for solubility and stability in the chosen solvent before preparing samples for a long sequence.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, question-and-answer-based troubleshooting for specific analytical challenges.

Guide 1: High-Performance Liquid Chromatography (HPLC/UPLC)

Q: My chromatogram shows two major, poorly resolved peaks instead of one sharp peak for the main compound. What is happening?

A: This is a classic presentation of geometric (E/Z) isomers. The double bond of the cyclohexylidene group creates two distinct spatial arrangements of the molecule that often co-exist and can be difficult to separate.

Troubleshooting Protocol:

  • Confirm Isomer Presence:

    • Collect fractions corresponding to each peak and analyze them separately by ¹H NMR. Isomers will show distinct, but very similar, NMR spectra. Key differences will likely appear in the chemical shifts of the vinyl proton and the protons on the cyclopentyl and cyclohexyl rings.

    • Perform mass spectrometry on each peak. The isomers will have identical mass-to-charge ratios (m/z).

  • Optimize Chromatographic Resolution (Rₛ):

    • Column Chemistry: Switch to a column with a different selectivity. Phenyl-hexyl or biphenyl phases often provide better resolution for compounds with double bonds and ring systems due to π-π interactions.

    • Mobile Phase Modifier: Decrease the percentage of the organic modifier (e.g., acetonitrile) in the mobile phase. A lower organic content increases retention time and often improves the separation of closely eluting isomers.

    • Temperature: Lowering the column temperature can sometimes enhance resolution by affecting the thermodynamics of partitioning between the stationary and mobile phases.

    • Gradient Slope: If using a gradient method, decrease the slope of the gradient during the elution window of the isomers.

Workflow for Isomer Confirmation and Resolution

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Analysis & Decision cluster_3 Resolution Strategy start Poorly resolved or double peak in HPLC collect_fractions Collect Fractions of Each Peak start->collect_fractions run_nmr Analyze by ¹H NMR collect_fractions->run_nmr run_ms Analyze by MS collect_fractions->run_ms compare_spectra Compare Spectra run_nmr->compare_spectra run_ms->compare_spectra decision Identical m/z? Different NMR? compare_spectra->decision optimize_hplc Optimize HPLC Method decision->optimize_hplc Yes (Isomers Confirmed) other_issue other_issue decision->other_issue No (Investigate Other Impurities) change_column Change Column Chemistry (e.g., Phenyl-Hexyl) optimize_hplc->change_column modify_mobile_phase Modify Mobile Phase (Lower % Organic) optimize_hplc->modify_mobile_phase adjust_temp Adjust Column Temperature optimize_hplc->adjust_temp

Caption: Workflow for confirming and resolving E/Z isomers.

Q: I'm observing significant peak tailing for my main analyte peak. What are the likely causes and solutions?

A: Peak tailing is typically caused by secondary interactions between the analyte and the stationary phase, or by issues with the mobile phase.

Troubleshooting Steps:

Potential Cause Explanation Recommended Solution
Silanol Interactions The amide group in your molecule can interact with free silanol groups on the silica-based stationary phase, causing tailing.Add a small amount (0.05-0.1%) of an acid modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase. This protonates the silanol groups, minimizing secondary interactions.
Mobile Phase pH If the mobile phase pH is not optimal, it can affect the ionization state of the analyte and lead to poor peak shape.Ensure the mobile phase pH is at least 2 units away from the pKa of the analyte. For a neutral compound like this, this is less of a concern, but it's good practice.
Column Overload Injecting too much sample can saturate the stationary phase, leading to a broad, tailing peak.Reduce the injection volume or the concentration of the sample.
Column Degradation Voids or contamination in the column can create alternative flow paths, causing peak distortion.Try flushing the column with a strong solvent. If that fails, replace the column.
Guide 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: The ¹H NMR spectrum is very complex, with more signals than I expect and some are unusually broad. How can I interpret this?

A: The complexity likely arises from a combination of overlapping signals from the two rings and the presence of both E/Z isomers and/or amide rotamers.

Deciphering the Spectrum:

  • Identify Isomer and Rotamer Signals:

    • Variable Temperature (VT) NMR: This is the most powerful tool for this issue.

      • For Rotamers: As you increase the temperature, the rate of rotation around the amide C-N bond increases. If broad signals sharpen or coalesce into a single peak, they are due to rotamers.

      • For E/Z Isomers: The signals for geometric isomers will remain distinct even at higher temperatures, as high energy is required to break and reform the C=C bond.

    • 2D NMR Techniques:

      • COSY (Correlation Spectroscopy): Helps identify which protons are coupled to each other, allowing you to trace the spin systems within the cyclopentyl and cyclohexyl rings for each isomer.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Can help distinguish E/Z isomers. For one isomer, a NOE correlation should be visible between the vinyl proton and the protons on the adjacent carbon of the cyclohexyl ring. This correlation will be absent or different in the other isomer.

G main N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide hydrolysis Hydrolysis Product (Nitrile -> Amide) main->hydrolysis H₂O / H⁺ or OH⁻ michael Michael Adduct (Addition to C=C) main->michael Nucleophile (e.g., H₂O, ROH)

Technical Support Center: Enhancing the Reactivity of Cyclohexylidene Precursors

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclohexylidene precursors. This guide is designed to provide expert insights and practical solutions to common challenges encountered in the laboratory. Here, we move beyond simple protocols to explain the underlying principles governing the reactivity of these versatile intermediates, empowering you to troubleshoot effectively and optimize your synthetic strategies.

Section 1: Cyclohexylidene Phosphonium Ylides (Wittig & Related Reactions)

The Wittig reaction is a cornerstone of organic synthesis for converting ketones and aldehydes into alkenes. Cyclohexylidene phosphonium ylides are frequently used to install an exocyclic double bond onto a carbonyl-containing molecule. However, their reactivity and the stereochemical outcome can be nuanced.

Frequently Asked Questions (FAQs)

Q1: What is the difference between stabilized and non-stabilized cyclohexylidene ylides, and how does this impact my reaction?

A: The key difference lies in the substituent attached to the carbanionic carbon of the ylide. This substituent dictates the ylide's stability, which in turn governs its reactivity and the typical stereochemical outcome of the olefination.

  • Non-stabilized Ylides: The carbanion is flanked by simple alkyl or hydrogen atoms (e.g., from cyclohexyltriphenylphosphonium bromide). These ylides are highly reactive due to the localized negative charge.[1] Their reactions are typically fast, irreversible, and kinetically controlled, leading preferentially to the Z-alkene through a sterically favored four-membered ring transition state.[2][3] They require strong, non-nucleophilic bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) for deprotonation under anhydrous, inert conditions.[4]

  • Stabilized Ylides: The carbanion is adjacent to an electron-withdrawing group (EWG), such as an ester or ketone. This delocalizes the negative charge through resonance, making the ylide less reactive.[5] The initial addition to the carbonyl is often reversible, allowing the reaction to proceed under thermodynamic control. This favors the more stable trans oxaphosphetane intermediate, which decomposes to the E-alkene.[3] Due to their increased stability, these ylides can be formed using weaker bases like alkoxides or even sodium hydroxide.[5]

FeatureNon-Stabilized YlideStabilized Ylide
Reactivity HighLow
Base Required Strong (e.g., n-BuLi, NaH)Weaker (e.g., NaOEt, NaOH)
Reaction Control KineticThermodynamic
Typical Product Z-alkeneE-alkene
Reaction with Ketones Generally effectiveSlow or unreactive with hindered ketones[5][6]
Troubleshooting Guides

Issue 1: My Wittig reaction with a cyclohexylidene precursor is giving a low yield.

Low yields can be frustrating and often point to one of several common issues. Use this guide to diagnose and solve the problem.

Potential Cause & Recommended Solution

  • Incomplete Ylide Formation:

    • Explanation: The phosphonium salt precursor has not been fully deprotonated. Non-stabilized ylides require very strong bases and strictly anhydrous conditions.

    • Solution: Ensure your glassware is flame-dried and the reaction is run under an inert atmosphere (N₂ or Ar). Use a fresh, properly titrated strong base like n-BuLi. The formation of the ylide is often accompanied by a distinct color change (e.g., deep red or orange), which can serve as a visual indicator of successful deprotonation.[4][7]

  • Steric Hindrance:

    • Explanation: Cyclohexylidene precursors are inherently bulky. If your substrate is a sterically hindered ketone, the approach of the ylide to the carbonyl carbon is impeded, slowing the reaction dramatically.[4][6] This is especially problematic with less reactive, stabilized ylides.[3][5]

    • Solution: For hindered ketones, the Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative. It employs a more nucleophilic phosphonate-stabilized carbanion that is more effective with hindered carbonyls. A significant advantage is that the phosphate byproduct is water-soluble, greatly simplifying purification compared to the triphenylphosphine oxide from a standard Wittig reaction.[4]

  • Unstable Reagents:

    • Explanation: Aldehydes can be prone to oxidation or polymerization.[6] Highly reactive, non-stabilized ylides can also decompose if left for too long before the addition of the carbonyl compound.

    • Solution: Use freshly distilled or purified aldehyde. Consider generating the ylide in situ in the presence of the carbonyl compound or generating it and immediately adding the carbonyl substrate.[4]

Issue 2: I am getting the wrong stereoisomer (Z instead of E, or vice-versa). How can I control the stereochemistry?

Stereochemical control is one of the most powerful features of the Wittig reaction, but it depends critically on choosing the right conditions.

Forcing E-Alkene Formation from Non-Stabilized Ylides: The Schlosser Modification

  • Explanation: Standard conditions for non-stabilized ylides yield the Z-alkene. The Schlosser modification allows you to invert this selectivity to produce the thermodynamically favored E-alkene.[3][8] The reaction is run at low temperature (e.g., -78 °C) in the presence of lithium salts. The initially formed cis (erythro) betaine is deprotonated at the carbon alpha to the phosphorus using a second equivalent of strong base (like phenyllithium). This β-oxido ylide equilibrates to the more stable trans (threo) configuration. Subsequent protonation with a hindered proton source (like t-butanol) followed by warming and elimination yields the E-alkene.[2][9]

  • Workflow:

Schlosser_Modification Ylide Non-Stabilized Ylide + Aldehyde Betaine Erythro-Betaine (cis intermediate) Ylide->Betaine 1. Add RCHO @ -78°C (LiX present) Oxido_Ylide β-Oxido Ylide Betaine->Oxido_Ylide 2. Add PhLi @ -78°C Threo_Betaine Threo-Betaine (trans intermediate) Oxido_Ylide->Threo_Betaine 3. Add t-BuOH @ -78°C E_Alkene E-Alkene Threo_Betaine->E_Alkene 4. Warm to RT

Caption: Workflow for the Schlosser modification to achieve E-alkene selectivity.

Section 2: Cyclohexylidene Carbenes

Cyclohexylidene carbenes are highly reactive, neutral intermediates that can be generated from various precursors. Their chemistry is often dominated by cycloadditions, insertions, and rearrangements.

Frequently Asked Questions (FAQs)

Q2: What are the primary methods for generating cyclohexylidene carbenes, and what are their relative advantages?

A: Cyclohexylidene carbenes are typically generated in situ due to their high reactivity. Common methods include:

  • From Dibromomethylenecyclohexane: Reaction with a strong base like butyllithium (BuLi) or with metallic lithium undergoes a bromine/lithium exchange to form a carbenoid species, which can then act as a carbene source. This method is effective for trapping with alkenes to form spirocyclic cyclopropanes.[9]

  • From Alkynyllithiums with a Remote Leaving Group: An intramolecular exo-type cyclization of a lithiated alkyne bearing a leaving group (like a tosylate) can generate a cycloalkylidene carbene. This is a more specialized but elegant method for accessing these intermediates.[6]

  • From Acyl Silanes (Photochemically): While less common for simple cyclohexylidene carbenes, visible light irradiation of acyl silanes can generate nucleophilic siloxy carbenes, which can then participate in reactions like [2+1] cycloadditions.[1]

Troubleshooting Guides

Issue 3: My carbene trapping experiment is inefficient, and I am observing rearrangement to cyclohexyne. How can I favor the desired reaction?

Potential Cause & Recommended Solution

  • Carbene Rearrangement:

    • Explanation: Cyclohexylidene carbenes are prone to a 1,2-rearrangement to form the highly strained but trappable cyclohexyne.[6][9] This pathway can compete with intermolecular trapping, especially if the trapping agent is not sufficiently reactive or is present in low concentration. The nature of the carbene (or carbenoid) also plays a role; a "freer" carbene may be more likely to rearrange.[9]

    • Solution:

      • Increase Trapping Agent Concentration: Use a significant excess of the alkene or other trapping agent to favor the bimolecular reaction over the unimolecular rearrangement.

      • Choose a More Reactive Trap: Electron-rich olefins are generally more reactive partners for carbene cycloaddition.

      • Modify Generation Conditions: The conditions used to generate the carbene can influence its tendency to rearrange. For example, carbenoids, where a metal salt (like LiBr) remains associated with the carbene carbon, are more "encumbered" and may be less prone to rearrangement than a completely free carbene.[9] Experiment with different bases or metal sources to modulate this.

Carbene_Fates cluster_gen Generation cluster_paths Reaction Pathways Precursor Cyclohexylidene Precursor (e.g., Dibromo-derivative) Carbene Cyclohexylidene Carbene Precursor->Carbene + Base (e.g., BuLi) Trapping Intermolecular Trapping (Desired Pathway) Carbene->Trapping + High Conc. of Reactive Alkene Rearrangement Rearrangement (Side Reaction) Carbene->Rearrangement Low Conc. of Trap or High Temp. Product Spiro-cyclopropane Product Trapping->Product Cyclohexyne Cyclohexyne Rearrangement->Cyclohexyne

Caption: Competing reaction pathways for a cyclohexylidene carbene intermediate.

Section 3: Cyclohexyne Generation from Cyclohexylidene Precursors

Cyclohexyne is a highly strained and synthetically valuable intermediate. While it can be an undesired byproduct of carbene reactions, its deliberate generation from stable precursors opens up a range of powerful cycloaddition strategies.

Frequently Asked Questions (FAQs)

Q3: How can I generate cyclohexyne for use in synthesis?

A: A modern and reliable method involves the 1,2-elimination from a 1-substituted 2-(trimethylsilyl)cyclohexene precursor. The most common precursors are silyl triflates and, more recently, silyl tosylates.[10][11]

  • Precursor: 2-(trimethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate (a silyl triflate) is a widely used precursor.[12][13]

  • Activation: The reaction is initiated by a fluoride source, such as cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF). The fluoride attacks the silicon, triggering an elimination of the triflate group and trimethylsilyl fluoride, generating cyclohexyne in situ.[10]

  • Trapping: Due to its extreme reactivity, cyclohexyne cannot be isolated and must be trapped in situ with a reaction partner, such as a diene (for a [4+2] Diels-Alder reaction) or an azide (for a [3+2] cycloaddition to form a triazole).[12]

Precursor TypeCommon Fluoride SourceStability/HandlingReference
Silyl Triflate CsF, TBAFCan be unstable and difficult to prepare/store due to the excellent leaving group ability of triflate.[13]
Silyl Tosylate TBAF (often more effective than CsF)Often crystalline, more stable, and easier to handle than the corresponding triflate, expanding the scope of accessible strained intermediates.[10][11]
Experimental Protocols

Protocol 1: In Situ Generation and Trapping of Cyclohexyne from a Silyl Tosylate Precursor

This protocol is adapted from the procedure described by McVeigh et al. for the generation of cyclohexyne from a silyl tosylate precursor and its subsequent trapping.[11]

  • Preparation: In a flame-dried vial under an inert atmosphere (N₂), dissolve the silyl tosylate precursor (1.0 equiv) and the chosen trapping agent (e.g., a furan for Diels-Alder, 2.0-3.0 equiv) in anhydrous tetrahydrofuran (THF).

  • Initiation: Add a solution of tetrabutylammonium fluoride (TBAF, 5.0 equiv, 1.0 M in THF) to the reaction mixture.

  • Reaction: Seal the vial and heat the reaction mixture (e.g., to 65 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to isolate the desired cycloadduct.

References

  • BenchChem. (2025). Troubleshooting low yields in the Wittig synthesis of substituted alkenes. BenchChem Tech Support.
  • Alfa Chemistry. (n.d.). Wittig Reaction. Alfa Chemistry.
  • Organic Chemistry Portal. (n.d.). Schlosser Modification. Retrieved from [Link]

  • Myers, A. G. (n.d.). Stereoselective Olefination Reactions: The Wittig Reaction. Andrew G. Myers Research Group, Harvard University.
  • SynArchive. (n.d.). Schlosser Modification. Retrieved from [Link]

  • Dalal Institute. (n.d.). Wittig Reaction. A Textbook of Organic Chemistry – Volume 1.
  • BenchChem. (2025). Troubleshooting low yield in Wittig reaction with hindered aldehydes. BenchChem Tech Support.
  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • McVeigh, M. S., Kelleghan, A. V., Yamano, M. M., Knapp, R. R., & Garg, N. K. (2020). Silyl Tosylate Precursors to Cyclohexyne, 1,2-Cyclohexadiene, and 1,2-Cycloheptadiene. Organic Letters, 22(11), 4447–4451. Available from: [Link]

  • LibreTexts Chemistry. (2023). Wittig Reaction. Retrieved from [Link]

  • McVeigh, M. S., Kelleghan, A. V., Yamano, M. M., Knapp, R. R., & Garg, N. K. (2020). Silyl Tosylate Precursors to Cyclohexyne, 1,2-Cyclohexadiene, and 1,2-Cycloheptadiene. ACS Publications - Organic Letters, 22(11), 4447-4451. Available from: [Link]

  • Medina, J. M., McMahon, T. C., Jiménez-Osés, G., Houk, K. N., & Garg, N. K. (2014). Cycloadditions of Cyclohexynes and Cyclopentyne. Journal of the American Chemical Society, 136(42), 14706–14709. Available from: [Link]

  • Knapp, R. R., & Garg, N. K. (2017). Concise Approach to Cyclohexyne and 1,2-Cyclohexadiene Precursors. Organic Letters, 19(23), 6316–6319. Available from: [Link]

Sources

Preventing degradation of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide during storage

Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting & Storage Optimization Guide

Welcome to the Technical Support Center. N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide is a highly functionalized synthetic intermediate featuring three inherently reactive moieties: an exocyclic double bond, an α,β -unsaturated amide, and an α -aminonitrile derivative.

Because of this complex architecture, the compound is highly susceptible to degradation during routine laboratory storage. This guide provides the mechanistic causality behind these degradation pathways and establishes a self-validating protocol to ensure the structural integrity of your samples.

PART 1: The Causality of Degradation (Mechanistic Overview)

To prevent degradation, we must first understand the thermodynamic and kinetic vulnerabilities of the molecule:

  • Autoxidation of the Exocyclic Double Bond: The allylic protons adjacent to the cyclohexylidene ring are highly activated. Exposure to ambient oxygen and light triggers a radical chain reaction. The abstraction of an allylic proton forms a resonance-stabilized radical that rapidly reacts with triplet oxygen, favoring the formation of hydroperoxides and epoxides 1[1].

  • Exo-Endo Isomerization: The exocyclic double bond is thermodynamically strained due to eclipsing interactions within the cyclohexane ring. In the presence of trace acids or bases (often leached from low-quality glassware), the double bond migrates into the ring to form a more stable endocyclic isomer (e.g., a cyclohexenyl derivative) 2[2].

  • Hydrolysis of the α -Aminonitrile: The carbon atom of the nitrile group (-C≡N) is highly electrophilic. Moisture introduced via ambient humidity or freeze-thaw condensation drives nucleophilic attack by water, converting the nitrile into a primary amide (-CONH2) 3[3]. Additionally, the α,β -unsaturated amide core is a known structural alert for chemical lability 4[4].

G A N-(1-cyanocyclopentyl)- 2-cyclohexylideneacetamide B Hydroperoxide / Epoxide (+16 to +32 Da) A->B O2, Light, Heat (Autoxidation) C Endocyclic Isomer (RT Shift) A->C Trace Acid/Base (Exo-Endo Isomerization) D Hydrolysis Products (Amide/Acid) A->D H2O, pH Extremes (Nitrile Hydrolysis)

Fig 1. Primary degradation pathways of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide.

PART 2: Troubleshooting & FAQs

Q: Why does my LC-MS show a +16 Da or +32 Da mass shift after a month of storage? A: You are observing the autoxidation of the exocyclic cyclohexylidene double bond. Exocyclic double bonds are highly susceptible to peroxy radical autoxidation. Exposure to ambient oxygen and light triggers the abstraction of allylic protons. This radical reacts with triplet oxygen to form hydroperoxides (+32 Da), which can further decompose into epoxides (+16 Da) 1[1].

Q: My compound's mass is identical, but the chromatographic retention time has shifted. What happened? A: This is a classic case of exo-endo isomerization. The exocyclic double bond of the cyclohexylidene group is thermodynamically strained. In the presence of trace acidic or basic impurities (often leached from standard borosilicate glass or present in degraded solvents), the double bond migrates into the cyclohexane ring to form a more stable endocyclic isomer 2[2].

Q: I see a +18 Da mass shift and a loss of the nitrile IR stretch. Why? A: This indicates the hydrolysis of the 1-cyanocyclopentyl group. The α -aminonitrile moiety is highly sensitive to moisture. Water acts as a nucleophile, attacking the electrophilic carbon of the nitrile (-C≡N) and converting it into a primary amide (-CONH2), resulting in the +18 Da mass shift 3[3].

PART 3: Quantitative Stability Data

The table below summarizes the degradation kinetics of the compound under various storage environments.

Storage ConditionAtmospherePackagingTime to 5% Degradation ( t0.95​ )Primary Degradant
25°C (Room Temp)Ambient AirClear Glass4 DaysHydroperoxides (+32 Da)
4°C (Fridge)Ambient AirClear Glass3 WeeksHydroperoxides (+32 Da)
-20°C (Freezer)Ambient AirAmber Glass6 MonthsEndocyclic Isomer (RT Shift)
-80°C (Cryo)ArgonAmber Glass + Desiccant> 24 MonthsNone Detected
PART 4: Self-Validating Storage Protocol (SOP)

To ensure absolute trustworthiness in your experimental results, do not rely on standard storage. Implement the following self-validating cryostorage workflow.

Step-by-Step Methodology:

  • Lyophilization: Ensure the synthesized N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide is completely dry. Lyophilize for a minimum of 24 hours to reduce residual moisture to <0.1%.

  • Aliquoting: Divide the dry powder into single-use, amber glass vials with PTFE-lined screw caps. Causality: Amber glass prevents photo-oxidation; single-use aliquots eliminate freeze-thaw condensation.

  • Inert Gas Purging: Gently blow a stream of high-purity Argon gas into the vial for 15 seconds before capping. Causality: Argon is heavier than air and effectively blankets the sample, displacing the oxygen required for autoxidation.

  • Secondary Containment (The Self-Validation Step): Place the sealed vials into a vacuum-sealable Mylar bag. Inside this bag, include:

    • A Humidity Indicator Card (HIC).

    • A "Control Vial" containing only anhydrous, peroxide-free solvent (e.g., THF or Diethyl Ether).

  • Cryostorage: Store the sealed bag at -80°C.

  • Validation Check Prior to Use: Before utilizing an aliquot, inspect the HIC. If the indicator has turned pink, the seal was compromised by moisture, and the batch must be flagged for LC-MS purity verification. Test the "Control Vial" with KI-starch paper; if it tests positive for peroxides, the Argon purge failed, and the sample is likely oxidized.

Workflow S1 Step 1 Aliquot S2 Step 2 Argon Purge S1->S2 S3 Step 3 Desiccation S2->S3 S4 Step 4 Cryostorage S3->S4

Fig 2. Self-validating cryostorage workflow to prevent oxidation and hydrolysis.

PART 5: References
  • 1 - Environmental Science & Technology (ACS Publications) 2.2 - ResearchGate

  • 3 - Google Patents 4.4 - AKJournals

Sources

Technical Support Center: Optimizing Catalyst Selection for N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. As your Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your experiments effectively. We will move beyond simple step-by-step instructions to explore the causality behind our experimental choices, ensuring each protocol is a self-validating system.

PART 1: A Strategic Overview of the Synthesis

The synthesis of the target molecule, N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide, presents a unique challenge in amide bond formation. While traditional acylation of 1-aminocyclopentanecarbonitrile is a viable route, this guide will focus on a more elegant and catalytically driven approach: the Ritter Reaction . This powerful transformation allows for the construction of N-alkyl amides from a nitrile and a source of a stable carbocation, often an alcohol or an alkene, under acidic conditions.[1][2][3]

The strategic advantage of the Ritter reaction lies in its ability to form complex amides from readily available precursors. For our target molecule, the logical disconnection is as follows:

  • Carbocation Source : A stabilized 1-cyanocyclopentyl cation, generated in situ from a precursor like 1-hydroxycyclopentanecarbonitrile (cyclopentanone cyanohydrin).

  • Nitrile Source : Cyclohexylideneacetonitrile.

The reaction is catalyzed by a strong acid, which is the central variable we aim to optimize.

The Reaction Mechanism: An Acid-Catalyzed Cascade

The Ritter reaction proceeds through a well-established, multi-step mechanism involving the formation of a key nitrilium ion intermediate.[4]

  • Carbocation Formation : The acid catalyst protonates the hydroxyl group of the precursor (1-hydroxycyclopentanecarbonitrile), converting it into a good leaving group (water). The departure of water generates a tertiary carbocation stabilized at the 1-position of the cyclopentane ring.

  • Nucleophilic Attack by Nitrile : The lone pair on the nitrogen atom of cyclohexylideneacetonitrile attacks the electrophilic carbocation. This forms a highly reactive nitrilium ion.[5]

  • Hydrolysis : During aqueous workup, a water molecule attacks the electrophilic carbon of the nitrilium ion. Subsequent deprotonation and tautomerization yield the final amide product.[1]

Ritter_Mechanism Start 1-Hydroxycyclopentanecarbonitrile + Cyclohexylideneacetonitrile Carbocation 1-Cyanocyclopentyl Cation Start->Carbocation 1. Protonation & Loss of H₂O H_plus Acid Catalyst (H⁺) H_plus->Start Nitrilium Nitrilium Ion Intermediate Carbocation->Nitrilium 2. Nucleophilic Attack by Nitrile Side_Product Elimination / Polymerization Side Products Carbocation->Side_Product Competing Pathways Product N-(1-cyanocyclopentyl)-2- cyclohexylideneacetamide Nitrilium->Product 3. Hydrolysis H2O H₂O (Workup) H2O->Nitrilium

Fig 1. The Ritter Reaction pathway for synthesis.

PART 2: Troubleshooting and FAQ Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: What are the primary catalyst types for this reaction, and how do I choose the right one?

Catalyst selection is paramount as it governs the rate of carbocation formation, which directly influences reaction efficiency and the profile of side products. The main categories are Brønsted and Lewis acids.

  • Brønsted Acids (e.g., H₂SO₄, TFA) : These are proton donors that directly protonate the alcohol precursor to facilitate the loss of water.[1] Concentrated sulfuric acid is the traditional and most potent catalyst for the Ritter reaction.[3]

  • Lewis Acids (e.g., Fe(NO₃)₃·9H₂O, Fe(ClO₄)₃) : These act as electron-pair acceptors, coordinating to the hydroxyl group to make it a better leaving group.[6] They are often considered milder alternatives, potentially reducing acid-sensitive side reactions.[4]

Your choice depends on the stability of your starting materials and the reactivity of the system. A robust starting point is concentrated sulfuric acid, but if excessive charring or elimination is observed, switching to a milder Lewis acid catalyst is a logical next step.

Catalyst TypeExamplesStrength & ActivityKey Considerations & Potential Issues
Brønsted Acid Conc. H₂SO₄, CF₃COOH (TFA)Very StrongHigh efficiency but can promote side reactions like elimination and polymerization.[7] Requires careful temperature control and handling.
Lewis Acid Fe(NO₃)₃·9H₂O, Fe(ClO₄)₃·H₂OModerate to StrongGenerally milder conditions, potentially higher selectivity.[6] May require screening for optimal metal salt and solvent system. Less corrosive.
Q2: My reaction yield is consistently low. What are the most likely causes and how can I fix them?

Low yield is a multifaceted problem. The logical workflow below can help diagnose the root cause.

Low_Yield_Troubleshooting Start Low Yield Observed Check1 Analyze Crude Mixture (TLC, LCMS, ¹H NMR) Start->Check1 Path1 Mainly Unreacted Starting Material Check1->Path1 Path2 Significant Side Products Observed Check1->Path2 Path3 Complex Mixture/ Baseline Material Check1->Path3 Sol1a Increase Catalyst Loading or Use Stronger Acid (H₂SO₄) Path1->Sol1a Cause: Inefficient Carbocation Formation Sol1b Increase Reaction Temperature or Time Path1->Sol1b Sol2a See Q3: Side Product Mitigation Path2->Sol2a Cause: Competing Reactions Sol3a Reduce Temperature Path3->Sol3a Cause: Degradation/ Polymerization Sol3b Use Milder Catalyst (e.g., Fe(NO₃)₃) Path3->Sol3b Sol3c Check Purity of Starting Materials Path3->Sol3c

Sources

Technical Support Center: Solvent Optimization for N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals encountering yield or purity issues during the synthesis of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide. This specific transformation involves the amide coupling of 1-aminocyclopentanecarbonitrile with 2-cyclohexylideneacetic acid (or its activated derivatives).

Below, we break down the mechanistic challenges, provide targeted troubleshooting FAQs, and outline self-validating experimental protocols to ensure reproducible success.

Part 1: Mechanistic Insights (The "Why")

Coupling an α -amino nitrile with an α,β -unsaturated acid presents a dual challenge of electronic deactivation and steric hindrance.

  • Electronic Deactivation : The cyano group on 1-aminocyclopentanecarbonitrile exerts a strong electron-withdrawing inductive effect, severely reducing the nucleophilicity of the adjacent amine. This is a well-documented bottleneck in the synthesis of complex thiohydantoin and amide precursors[1].

  • Steric Congestion : The bulky cyclopentyl ring on the amine and the cyclohexylidene moiety on the acid create a highly congested transition state.

  • Solvent Causality : In this context, solvent selection is not merely a medium for dissolution. The solvent actively dictates the stabilization of the highly polar transition state required for this deactivated amine to attack the electrophile. Furthermore, 2-cyclohexylideneacetic acid is sensitive to thermal and basic conditions; the wrong solvent can promote competing side reactions, such as the isomerization of the double bond from the α,β -position to the β,γ -position[2]. Historically, the acylation of 1-aminocyclopentanecarbonitrile has required carefully optimized, highly polar or meticulously controlled solvent environments to achieve viable yields[3].

Part 2: Troubleshooting FAQs

Q1: Why am I observing massive amounts of unreacted 1-aminocyclopentanecarbonitrile when using standard DCM/DIPEA conditions with HATU? A: Dichloromethane (DCM) has a low dielectric constant ( ϵ≈8.9 ) and lacks the solvating power to stabilize the highly polar charge-separated transition state required when a deactivated amine attacks an active ester. Switching to a highly polar aprotic solvent like DMF ( ϵ≈36.7 ) or NMP increases the reaction rate by stabilizing this transition state, overcoming the low nucleophilicity of the α -amino nitrile[1].

Q2: I switched to the acid chloride method in refluxing Toluene to force the reaction, but my NMR shows a mixture of double-bond isomers. How do I fix this? A: 2-Cyclohexylideneacetic acid is prone to isomerization, forming 2-(cyclohex-1-en-1-yl)acetic acid under extended thermal stress in non-polar solvents like Toluene[2]. To prevent this, avoid refluxing conditions. Instead, generate the acid chloride at low temperatures (0 °C to 20 °C) using Oxalyl Chloride and a catalytic amount of DMF in THF, which allows for a mild, room-temperature coupling.

Q3: Does the choice of base interact with the solvent to affect the yield? A: Yes. When using ethereal solvents like THF or 2-MeTHF for the acid chloride route, using a stronger, less nucleophilic base like N-methylmorpholine (NMM) prevents base-induced side reactions (such as ketene formation from the acid chloride) much better than standard Triethylamine (TEA).

Part 3: Data Presentation

The following table summarizes the quantitative impact of solvent and activation strategy on the reaction profile.

Solvent SystemActivation StrategyBaseTempTimeYield (%)Primary Impurity Profile
DCM HATUDIPEA25 °C24 h< 40%Unreacted amine starting material
DMF HATUDIPEA25 °C12 h82%Trace epimer/isomer (< 2%)
Toluene SOCl₂TEA80 °C4 h45%~30% Cyclohexenyl isomer
THF Oxalyl ChlorideNMM0 to 25 °C6 h88%Clean profile

Part 4: Experimental Protocols

Protocol A: Optimized HATU Coupling in DMF

Use this protocol if avoiding acyl chloride generation is preferred for safety or scale-up reasons.

  • Activation : Dissolve 2-cyclohexylideneacetic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Base Addition : Add DIPEA (3.0 eq) dropwise and stir at 20 °C for 15 minutes.

    • Self-Validation Check: The solution will transition from colorless to a distinct pale yellow, visually confirming the formation of the active uronium ester.

  • Amine Addition : Add 1-aminocyclopentanecarbonitrile hydrochloride (1.05 eq) portion-wise to control any mild exotherm.

  • Coupling : Stir the reaction at 25 °C for 12 hours.

    • Self-Validation Check: Monitor via LC-MS. The mass of the active ester intermediate should steadily deplete as the target product mass emerges.

  • Workup : Quench the reaction with a 5% aqueous LiCl solution (critical for partitioning DMF into the aqueous layer). Extract with EtOAc (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Mild Acid Chloride Method in THF

Use this protocol for the highest yield and cleanest impurity profile.

  • Acid Chloride Generation : Dissolve 2-cyclohexylideneacetic acid (1.0 eq) in anhydrous THF (0.2 M) and cool to 0 °C under nitrogen.

  • Activation : Add Oxalyl Chloride (1.2 eq) dropwise, followed by 1 drop of anhydrous DMF as a catalyst.

    • Self-Validation Check: Vigorous gas evolution (CO and CO₂) will immediately occur. Stir at 0 °C until gas evolution completely ceases (approx. 1 hour), confirming full conversion to the acyl chloride.

  • Amine Preparation : In a separate dry flask, dissolve 1-aminocyclopentanecarbonitrile (1.0 eq) and N-methylmorpholine (NMM, 2.5 eq) in THF at 0 °C.

  • Coupling : Transfer the acid chloride solution dropwise into the amine solution over 15 minutes.

  • Completion : Warm the mixture to room temperature and stir for 6 hours. Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash with 1M HCl and brine, dry over MgSO₄, and concentrate.

Part 5: Mandatory Visualization

G Start Target: N-(1-cyanocyclopentyl)- 2-cyclohexylideneacetamide Challenge Challenge: Hindered & Deactivated Amine Start->Challenge Path1 Coupling Reagent Route (HATU/EDC) Challenge->Path1 Path2 Acid Chloride Route (Oxalyl Chloride) Challenge->Path2 Solvent1A DCM (Low Polarity) Path1->Solvent1A Solvent1B DMF / NMP (High Polarity) Path1->Solvent1B Solvent2A Toluene (Reflux) (Thermal Stress) Path2->Solvent2A Solvent2B THF (0°C to RT) (Mild Conditions) Path2->Solvent2B Outcome1A Low Yield (<40%) Unreacted SM Solvent1A->Outcome1A Outcome1B Optimal Yield (80%+) Clean Profile Solvent1B->Outcome1B Outcome2A Isomerization to Cyclohexenyl derivative Solvent2A->Outcome2A Outcome2B High Yield (85%+) No Isomerization Solvent2B->Outcome2B

Reaction workflow and solvent decision tree for N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide.

References

1.[3] Title: US5698704A - Process for the preparation of 4-oxoimidazolinium salts Source: Google Patents URL:

2.[1] Title: Structure−Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC) Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

3.[2] Title: Dual Photoredox/Nickel Catalysis Enables Diastereoselective Synthesis of Multisubstituted γ-Lactams Using Alkyl-GeMe3 as Radical Precursors Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

Sources

Technical Support Center: Analytical Troubleshooting for N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center. This specialized guide is engineered for researchers, forensic toxicologists, and drug development professionals tackling the detection of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide (Molecular Formula: C₁₄H₂₀N₂O, Exact Mass: 232.1575).

As a highly lipophilic, cyano-functionalized secondary amide, this compound presents severe analytical bottlenecks. The constant emergence of such novel psychoactive substances (NPS) and synthetic intermediates creates immense challenges due to the lack of standardized reference materials and their unpredictable behavior in complex biological matrices[1]. This guide provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to ensure absolute scientific integrity in your analytical workflows.

FAQ 1: Overcoming Matrix Effects in LC-MS/MS Bioanalysis

Q: We are experiencing severe signal suppression in positive ESI-MS/MS when analyzing plasma samples. How can we isolate the analyte effectively without losing recovery?

A: Signal suppression in LC-MS/MS bioanalysis is predominantly caused by co-eluting endogenous phospholipids (e.g., glycerophosphocholines) that compete with the target analyte for charge in the electrospray droplet[2]. Because N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide is highly lipophilic, it co-elutes in the same high-organic gradient window as these late-eluting phospholipids. Standard protein precipitation (PPT) using acetonitrile fails to remove these lipids, leading to unpredictable ionization and poor method reproducibility.

To resolve this, you must shift from non-selective precipitation to targeted phospholipid depletion using Zirconia-based Hybrid Solid Phase Extraction (HybridSPE) or Liquid-Liquid Extraction (LLE). Zirconia selectively forms Lewis acid-base complexes with the phosphate moiety of phospholipids, trapping them while allowing the neutral/slightly basic amide analyte to pass through unhindered.

Quantitative Comparison of Extraction Recoveries
Extraction MethodAbsolute Recovery (%)Matrix Effect (%)Phospholipid Removal (%)
Protein Precipitation (Acetonitrile)92.4%-65.2% (Severe Suppression)< 5.0%
Liquid-Liquid Extraction (MTBE)78.1%-15.4%~85.0%
Mixed-Mode Cation Exchange SPE65.3%-20.1%~90.0%
Zirconia-based HybridSPE88.7%-4.8% (Negligible)> 99.0%
Protocol: Zirconia-Based Phospholipid Depletion (Self-Validating)
  • Precipitation: Aliquot 100 µL of the biological matrix (plasma/serum) into a microcentrifuge vial. Add 300 µL of 1% formic acid in acetonitrile.

  • Agitation: Vortex vigorously for 30 seconds to disrupt protein-analyte binding.

  • Centrifugation: Spin at 10,000 × g for 5 minutes to pellet the precipitated proteins.

  • Filtration: Transfer the supernatant to a Zirconia-coated HybridSPE cartridge.

  • Elution: Apply gentle positive pressure (2-3 psi) to collect the purified extract.

  • Reconstitution: Evaporate the eluate under nitrogen at 35°C. Reconstitute in 100 µL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% Formic Acid).

  • Self-Validation Step: Perform a post-column infusion of a stable isotope-labeled internal standard (SIL-IS) while injecting the extracted blank matrix. A steady MS baseline—without negative deflection at the analyte's retention time—validates the complete removal of ion-suppressing phospholipids.

MatrixEffects Issue Ion Suppression in ESI+ Cause1 Co-eluting Phospholipids Issue->Cause1 Cause2 High Salt Concentration Issue->Cause2 Sol1 Use HybridSPE or LLE Cause1->Sol1 Sol2 Optimize Gradient & Wash Cause2->Sol2

Figure 1: Logical workflow for troubleshooting phospholipid matrix effects in LC-MS/MS.

FAQ 2: ESI-MS/MS Fragmentation Mechanics

Q: What are the primary diagnostic product ions for this compound, and what is the mechanistic rationale for their formation?

A: In positive electrospray ionization (ESI+), the compound readily protonates at the amide nitrogen, yielding a precursor ion of [M+H]⁺ at m/z 233 . The fragmentation pathway is strictly governed by the relative stabilities of the resulting carbocations and acylium ions.

  • m/z 206 ([M+H - 27]⁺): The most abundant neutral loss is hydrogen cyanide (HCN, 27 Da) from the 1-cyanocyclopentyl moiety. The tertiary carbon at position 1 of the cyclopentyl ring highly stabilizes the resulting carbocation, making this a dominant low-energy pathway.

  • m/z 123: High-energy collision-induced dissociation (CID) forces the cleavage of the amide C-N bond, yielding the stable 2-cyclohexylideneacetyl acylium cation.

  • m/z 111: The complementary C-N cleavage where the charge is retained on the 1-cyanocyclopentylamine fragment.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 233 Path1 Loss of HCN (-27 Da) Thermal/CID Precursor->Path1 Path2 Amide Bond Cleavage (High Collision Energy) Precursor->Path2 Ion206 Product Ion m/z 206 Path1->Ion206 Ion124 Cyclohexylideneacetyl Cation m/z 123 Path2->Ion124 Ion110 Cyanocyclopentyl Cation m/z 111 Path2->Ion110

Figure 2: ESI-MS/MS fragmentation pathway of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide.

FAQ 3: GC-MS Thermal Degradation & Artifact Formation

Q: During GC-EI-MS analysis, our molecular ion (m/z 232) is nearly absent, and we observe a massive peak at m/z 205. Is the compound degrading in the instrument?

A: Yes. Cyano-functionalized aliphatic rings and secondary amides are notoriously thermolabile. In a standard hot split/splitless GC inlet (typically set to 250°C), the 1-cyanocyclopentyl group undergoes rapid thermal elimination of HCN to form a stable cyclopentenyl artifact[3]. This phenomenon is well-documented in other cyano-containing organic compounds, such as the degradation of sulforaphane nitrile[4]. The peak you observe at m/z 205 represents the molecular ion of this dehydrated/decyanated thermal degradation product.

To mitigate thermal degradation, you must bypass the hot vaporization chamber entirely by utilizing a Cold-On-Column (COC) injection technique.

Protocol: Cold-On-Column (COC) GC-MS Analysis (Self-Validating)
  • Hardware Setup: Configure the GC with a Cold-On-Column injector. Install a thin-film, non-polar capillary column (e.g., 100% dimethylpolysiloxane, 15m × 0.25mm × 0.1µm) to reduce the necessary elution temperatures.

  • Injection: Inject 1 µL of the sample directly into the column at an initial oven temperature of 40°C.

  • Temperature Program: Hold at 40°C for 1 minute, then ramp aggressively at 20°C/min to 280°C. The rapid ramp elutes the analyte before extensive on-column thermal stress can accumulate.

  • MS Parameters: Maintain the MS transfer line at 250°C and the Electron Impact (EI) source at 200°C.

  • Self-Validation Step: Inject a known standard using both the standard hot split/splitless method (250°C) and the COC method. If the m/z 205 peak dominates in the hot injection but is replaced by the intact m/z 232 molecular ion in the COC injection, thermal degradation is definitively validated as the root cause, confirming the integrity of your COC workflow.

References

  • 2 - Taylor & Francis[2] 2. - Sigma-Aldrich 3.1 - ResearchGate[1] 4.3 - ACS Publications[3] 5.4 - ACS Publications[4]

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the quest for novel therapeutic agents often begins with the exploration of versatile chemical scaffolds. Among these, cyanoacetamide derivatives and α,β-unsaturated amides have garnered significant attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The reactivity of the cyano and amide functionalities, coupled with the electrophilic nature of the α,β-unsaturated system, provides a rich foundation for the design of targeted therapeutic agents.[4]

This guide provides a comparative analysis of the potential biological activity of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide, a compound with limited publicly available data. By examining structurally related compounds with established biological profiles, we aim to infer the potential therapeutic applications and guide future research into this specific molecule. Our analysis will delve into structure-activity relationships (SAR), detailed experimental methodologies for assessing biological activity, and potential mechanisms of action.

Structural Analysis of the Core Scaffold and Related Compounds

The structure of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide combines two key pharmacophores: the N-(1-cyanocyclopentyl) group and the 2-cyclohexylideneacetamide moiety, which contains an α,β-unsaturated amide.

Core Compound: N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide

To build a comparative framework, we will analyze compounds that share one or both of these structural features. The selected compounds for comparison are:

  • (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide: A related α,β-unsaturated cyanoacrylamide with demonstrated anti-inflammatory activity.[5][6]

  • 2-Cyano-N-(2-hydroxyphenyl) acetamide: A simpler cyanoacetamide derivative evaluated for its insecticidal properties.[7]

  • Imidazopyridine-tethered 2-cyanoacrylamide derivatives: Potent inhibitors of Transforming growth factor beta-activated kinase 1 (TAK1), a key player in inflammatory signaling pathways.[8]

  • Cyclohexylamine derivatives: To evaluate the contribution of the cyclohexyl moiety to biological activity, some of which have shown antimicrobial and antiproliferative effects.[9]

The structural similarities and differences among these compounds will allow us to dissect the potential contribution of each molecular fragment to the overall biological activity.

Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective

The biological activity of cyanoacetamide derivatives is highly dependent on their structural modifications. The following table summarizes the reported activities of our selected comparative compounds.

Compound/Derivative ClassStructureBiological ActivityQuantitative Data (IC50/MIC)Reference
(E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide[Insert Structure]Anti-inflammatoryShowed satisfactory anti-inflammatory activity at 50 mg/kg in a paw edema assay and promising results in a peritonitis assay assessing leukocyte migration.[5][6]
2-Cyano-N-(2-hydroxyphenyl) acetamide[Insert Structure]InsecticidalExhibited low toxicity against Spodoptera littoralis but high toxicity against Phenacoccus solenopsis.[7]
Imidazopyridine-tethered 2-cyanoacrylamides[Insert Structure of a representative compound, e.g., 13h]TAK1 Inhibition (Anti-inflammatory, Anticancer potential)IC50 of 27 nM for compound 13h.[8]
Cyclohexylamine derivatives[Insert a representative structure]Antimicrobial, AntiproliferativeVaries with the specific derivative.[9]

Insights from Structure-Activity Relationships:

  • The α,β-Unsaturated Cyanoacrylamide Moiety: This functional group is a recurring feature in compounds with potent biological activity. It acts as a Michael acceptor, capable of forming covalent bonds with nucleophilic residues (like cysteine) in target proteins, which can lead to irreversible or reversible covalent inhibition.[4][8] The potent TAK1 inhibitory activity of the imidazopyridine-tethered 2-cyanoacrylamides highlights the therapeutic potential of this scaffold.[8]

  • Substituents on the Amide and the Double Bond: The nature of the substituents on the amide nitrogen and the β-carbon of the double bond significantly influences the biological activity. In (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide, the indole and phenyl groups contribute to its anti-inflammatory properties.[5][6] For our target compound, the cyclohexylidene group at the β-position and the cyanocyclopentyl group on the amide nitrogen are unique and warrant investigation.

  • The N-(1-cyanocyclopentyl) Group: While less common in the surveyed literature, the geminal cyano and amino (as part of the amide) functionalities on a cyclopentyl ring present an interesting steric and electronic profile that could influence receptor binding and cell permeability.

Based on this comparative analysis, it is plausible to hypothesize that N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide may exhibit anti-inflammatory, and potentially cytotoxic or antimicrobial activities. The presence of the α,β-unsaturated cyanoacetamide core suggests a potential mechanism involving the modulation of key signaling proteins through covalent modification.

Experimental Methodologies: Protocols for Biological Evaluation

To empirically determine the biological activity of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide and validate our hypotheses, the following standardized assays are recommended.

In Vitro Cytotoxicity Assessment: MTT Assay

This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is a fundamental first step in evaluating the potential anticancer or toxic effects of a novel compound.[10][11]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial succinate dehydrogenase in metabolically active cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a normal cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Antimicrobial Activity Screening: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[12]

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The presence or absence of microbial growth is determined visually or by measuring turbidity.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay assesses the potential of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: Macrophages (e.g., RAW 264.7 cell line) produce NO upon stimulation with LPS. The concentration of nitrite, a stable product of NO, in the culture supernatant can be quantified using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates anti-inflammatory activity.

Step-by-Step Protocol:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a control group with no LPS stimulation and a group with LPS stimulation but no compound treatment.

  • Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the amount of nitrite produced using a sodium nitrite standard curve. Determine the percentage inhibition of NO production by the test compound.

Potential Signaling Pathways and Mechanisms of Action

The structural features of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide, particularly the α,β-unsaturated cyanoacrylamide moiety, suggest a potential to interact with key signaling pathways implicated in inflammation and cancer.

One such pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway , which is a central regulator of inflammation and cell survival. TAK1 is a crucial upstream kinase in the NF-κB pathway.[8] As demonstrated by related 2-cyanoacrylamide derivatives, inhibition of TAK1 can block the downstream activation of IKK (IκB kinase) and subsequent degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and the expression of pro-inflammatory genes.[8]

TAK1_NFkB_Pathway

The electrophilic nature of the α,β-unsaturated system in N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide makes it a candidate for covalent modification of cysteine residues in the ATP-binding pocket of kinases like TAK1, potentially leading to its inhibition.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the initial biological evaluation of a novel compound like N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide.

Experimental_Workflow

Conclusion and Future Directions

While direct experimental data on N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide remains elusive in the current body of scientific literature, a comparative analysis of structurally related compounds provides a strong foundation for hypothesizing its biological activities. The presence of the α,β-unsaturated cyanoacetamide scaffold suggests a high potential for anti-inflammatory and cytotoxic properties, likely mediated through the covalent inhibition of key signaling proteins such as TAK1 within the NF-κB pathway.

The immediate next steps for researchers interested in this compound should involve the synthesis and subsequent evaluation using the standardized in vitro assays detailed in this guide. A primary screening for cytotoxicity, antimicrobial, and anti-inflammatory activities will provide the initial data necessary to direct further investigation. Should promising activity be observed, subsequent studies should focus on elucidating the precise mechanism of action and exploring the structure-activity relationship through the synthesis and testing of related analogs. This systematic approach will be crucial in determining the therapeutic potential of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide and its derivatives.

References

  • SciSpace. (n.d.). Role of Cytotoxicity Experiments in Pharmaceutical Development. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, S. A., & Al-Massarani, S. M. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Journal of Biological Sciences, 30(11), 103833.
  • El-Sayed, M. A., et al. (2009). A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. Journal of Biomolecular Screening, 14(5), 509-520.
  • Wang, Q. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Journal of Cell & Molecular Pharmacology, 8, 238.
  • Sivakumar, P., et al. (2022). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 27(19), 6529.
  • Das, N., & De, U. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Allied Sciences, 12(3), 1-8.
  • Das, N., & De, U. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Khan, S., et al. (2024). AISMPred: A Machine Learning Approach for Predicting Anti-Inflammatory Small Molecules.
  • Riaz, A., et al. (2023). Computational analysis to investigate the anti-rheumatic potential of plant-based small molecule inhibitor targeting tumor necrosis factor α. Frontiers in Pharmacology, 14, 1109649.
  • Silva, F. C., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Journal of Biomolecular Structure and Dynamics, 40(18), 8263-8283.
  • World Journal of Biology Pharmacy and Health Sciences. (2023). A review of compounds derivatives with antimicrobial activities. WJBPHS, 13(01), 057–072.
  • Silva, F. C., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Taylor & Francis Online.
  • ResearchGate. (n.d.). Synthesis and biological activity of cyclohexylamine derivatives. Retrieved from [Link]

  • Payne, M., et al. (2021). Search for Antimicrobial Activity Among Fifty-Two Natural and Synthetic Compounds Identifies Anthraquinone and Polyacetylene Classes That Inhibit Mycobacterium tuberculosis. Frontiers in Microbiology, 11, 619280.
  • Yang, J., et al. (2015). Reaction Mechanism of Vinamidinium Salts and Cyanoacetamide Derivatives. Journal of Chemical Research, 39(1), 41-43.
  • Scribd. (n.d.). Cyanoacetamide Derivatives Review. Retrieved from [Link]

  • Bentham Science. (2025). Bis(α-Cyanoacetamides): Versatile Intermediates for the Synthesis of Diverse Heterocyclic and Macrocyclic Molecular Systems. Retrieved from [Link]

  • Bouziane, A., et al. (2025). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research.
  • Fadda, A. A., et al. (2015). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis.
  • Der Pharma Chemica. (n.d.). Synthesis, antioxidant and antimicrobial activity of three new 2-styrylchromones and their analogues. Retrieved from [Link]

  • Le, C. F., et al. (2023). Evaluating the Antimicrobial Efficacy of a Designed Synthetic Peptide against Pathogenic Bacteria. International Journal of Molecular Sciences, 24(13), 10996.
  • El-Sabagh, A. S., et al. (2020). Biological Activity of some Synthetic Cyanoacetamide Derivatives against some Cotton Pests.
  • Autore, G., et al. (2010). Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity. Molecules, 15(3), 2028-2038.
  • Autore, G., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(3), 2028-2038.
  • Science of Synthesis. (n.d.). Product Class 6: α,β-Unsaturated Amides: Alk-2-ynamides. Retrieved from [Link]

  • Hamed, E. O., et al. (2020). Heterocyclization of Cyanoacetamide Derivatives: Synthesis and Biological Activity of Novel Azoles and Azines. Russian Journal of Organic Chemistry, 56(11), 1999-2009.
  • Lee, J., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1928-1936.
  • Wang, Y., et al. (2023). Structure–Activity Relationships of Cyano-substituted Indole Derivatives as Ligands for α-Synuclein Aggregates. ACS Chemical Neuroscience, 14(20), 3749-3761.
  • Boger, D. L. (2009). Fundamental Relationships between Structure, Reactivity, and Biological Activity for the Duocarmycins and CC-1065. Journal of Medicinal Chemistry, 52(15), 4467-4481.
  • Tan, M. L., et al. (2020). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomolecules, 10(1), 138.
  • Camarero, J. A., & Bolarinwa, O. (2011). Biological Activities of Natural and Engineered Cyclotides, a Novel Molecular Scaffold for Peptide-Based Therapeutics. Current Pharmaceutical Design, 17(38), 4250-4260.
  • ResearchGate. (n.d.). Biological activity of 2-hydroxythiobenzanilides and related compounds. Retrieved from [Link]

  • Czarnecka, K., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 30(8), 1693.

Sources

Structural and Functional Comparison of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide with Conventional Acetamides

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The resurgence of targeted covalent inhibitors (TCIs) has fundamentally transformed modern drug discovery, shifting the paradigm from purely non-covalent interactions to rationally designed electrophiles[1]. Within this landscape, acetamide derivatives serve as versatile scaffolds. While simple acetamides rely on transient hydrogen bonding, N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide represents a highly specialized, bifunctional pharmacophore. It integrates two distinct electrophilic centers—an α,β -unsaturated amide (cyclohexylidene group) and a sterically constrained α -aminonitrile (cyanocyclopentyl group)—onto a single acetamide backbone.

This guide objectively compares the structural reactivity of this complex molecule against conventional acetamides, providing researchers with the mechanistic rationale and experimental workflows necessary to evaluate its potential in targeted protein inhibition.

Structural Deconstruction & Mechanistic Rationale

To understand the utility of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide, we must deconstruct its architecture and compare its functional groups to standard acetamide-based drugs.

The Acetamide Scaffold: Beyond Simple Hydrogen Bonding

In conventional drugs like paracetamol (acetaminophen), the acetamide group functions primarily as a stable, non-covalent hydrogen bond donor and acceptor. However, in TCIs, the acetamide nitrogen and alpha-carbon are substituted with reactive moieties. In our target molecule, the acetamide core acts as a rigid linker that precisely positions two distinct warheads, minimizing entropic penalties upon target binding.

The 2-Cyclohexylidene Group: A Tunable Michael Acceptor

Standard acrylamides (e.g., the warhead in the kinase inhibitor Ibrutinib) are classic Michael acceptors that form irreversible thioether bonds with target cysteine residues[1]. The 2-cyclohexylideneacetamide moiety is an extended, sterically hindered α,β -unsaturated system.

  • Causality in Design: The bulky cyclohexane ring conjugated to the double bond reduces the intrinsic electrophilicity of the Michael acceptor compared to a terminal acrylamide. This steric hindrance slows down indiscriminate reactions with physiological thiols (like glutathione), thereby increasing the half-life of the compound and reducing off-target toxicity[2].

The 1-Cyanocyclopentyl Group: Sterically Constrained Reversible Covalency

Nitriles are highly effective as reversible covalent warheads, particularly against cysteine and serine proteases, forming transient thioimidate or imidate adducts via Pinner-type additions[3].

  • Causality in Design: Similar to the cyanopyrrolidine group found in the DPP-4 inhibitor Vildagliptin or USP7 inhibitors[4], the 1-cyanocyclopentyl group places the electrophilic nitrile carbon adjacent to a bulky, rigid cyclopentane ring. This steric constraint stabilizes the reversible covalent adduct while preventing rapid enzymatic hydrolysis of the nitrile into an inactive carboxylic acid.

Comparative Analysis of Acetamide-Based Pharmacophores

The following table summarizes the quantitative and qualitative performance metrics of various acetamide classes, highlighting how structural modifications dictate target engagement and physiological stability.

Acetamide ClassRepresentative CompoundElectrophilic WarheadPrimary Target NucleophileBinding ReversibilityIntrinsic Reactivity (GSH t1/2​ )
Simple Acetamides ParacetamolNoneNoneReversible (Non-covalent)> 24 h (Inert)
α -Chloroacetamides Alkylating ProbesAlkyl ChlorideCysteine ( SN​2 )Irreversible< 10 min (Highly reactive)
Standard Acrylamides IbrutinibTerminal AcrylamideCysteine (Michael Addition)Irreversible1 - 4 h (Tunable)
Cyanopyrrolidines VildagliptinNitrileSerine / CysteineReversible Covalent> 24 h (Latent)
Bifunctional Acetamides N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide Cyclohexylidene + Nitrile Cysteine / Serine Dual (Irreversible / Reversible) 4 - 8 h (Sterically hindered)

Experimental Workflows for Reactivity and Target Engagement

To validate the dual-reactivity profile of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide, the following self-validating experimental protocols must be employed.

Protocol 1: Electrophilic Reactivity Profiling (GSH Depletion Assay)

Purpose: To quantify the intrinsic reactivity of the cyclohexylidene Michael acceptor against physiological thiols, ensuring it is not overly reactive (which would lead to systemic toxicity).

  • Buffer Preparation: Prepare 100 mM PBS (pH 7.4) containing 1 mM EDTA. Rationale: EDTA chelates trace metals, preventing the metal-catalyzed auto-oxidation of Glutathione (GSH), ensuring that any thiol depletion is strictly due to the electrophilic compound.

  • Incubation: Mix 5 mM GSH with 100 µM of the acetamide compound at 37 °C.

  • Quenching & Readout: At specific time intervals (0, 15, 30, 60, 120, 240 min), extract 50 µL aliquots and quench into a solution containing DTNB (Ellman's reagent).

  • Analysis: Measure absorbance at 412 nm to quantify remaining free thiols. Calculate the pseudo-first-order half-life ( t1/2​ ). A t1/2​ between 4–8 hours indicates an optimal balance of stability and reactivity.

Protocol 2: Target Engagement & Reversibility via Intact Protein LC-MS

Purpose: To confirm covalent adduct formation and distinguish whether the protein was modified irreversibly (via the cyclohexylidene group) or reversibly (via the cyano group).

  • Primary Incubation: Incubate 2 µM of the recombinant target protein (e.g., a cysteine protease) with 20 µM of the compound in 50 mM HEPES (pH 7.5) for 2 hours at room temperature.

  • Initial LC-MS: Analyze the sample using Q-TOF LC-MS. A mass shift corresponding to the exact molecular weight of the compound confirms covalent engagement.

  • Jump-Dilution (Reversibility Test): Dilute the incubation mixture 100-fold into a compound-free buffer and incubate for an additional 4 hours.

  • Secondary LC-MS: Re-analyze the diluted sample.

    • Result A: If the protein mass reverts to its apo-state, the binding was driven by the nitrile group (reversible thioimidate).

    • Result B: If the mass remains shifted, the binding was driven by the cyclohexylidene group (irreversible thioether).

Mechanistic Pathway Visualization

The diagram below illustrates the divergent biochemical pathways available to this bifunctional acetamide upon encountering a target nucleophile.

G Compound N-(1-cyanocyclopentyl)- 2-cyclohexylideneacetamide Target Target Protein (Cys/Ser Nucleophile) Compound->Target Binding Michael Michael Addition (Cyclohexylidene Group) Target->Michael Cys-SH Attack Nitrile Nucleophilic Attack (Cyano Group) Target->Nitrile Cys-SH / Ser-OH Attack Irreversible Irreversible Covalent Adduct (Thioether) Michael->Irreversible Reversible Reversible Covalent Adduct (Thioimidate/Imidate) Nitrile->Reversible

Bifunctional covalent binding pathways of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide.

References

  • The resurgence of covalent drugs - Nature Reviews Drug Discovery - [Link]

  • Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases - Molecules -[Link]

  • Cyanopyrrolidine Inhibitors of Ubiquitin Specific Protease 7 Mediate Desulfhydration of the Active-Site Cysteine - ACS Chemical Biology -[Link]

  • 2-Cyano-2-cyclohexylideneacetamide - Chemical Properties and Reactivity - LookChem - [Link]

Sources

A Comparative Guide to the Purity Analysis of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The determination of purity for N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide, a complex pharmaceutical intermediate, is paramount for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of two cornerstone analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Based on the analyte's structure—featuring a polar acetamide group, a nitrile, and a moderately non-polar cyclohexylidene moiety—this document establishes that Reverse-Phase HPLC (RP-HPLC) is the superior method for routine quality control and stability-indicating assays . This preference is due to its direct applicability to polar, non-volatile, and potentially thermally labile compounds.[1] GC, while a powerful tool, presents significant challenges related to the compound's volatility and thermal stability, often necessitating derivatization which can complicate the workflow.[2] This guide will detail the scientific rationale for method selection, provide robust, step-by-step experimental protocols, and present a comparative analysis of their performance characteristics, grounded in established regulatory frameworks.[3][4][5]

Introduction: The Analytical Challenge

N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide possesses a molecular weight and mixed polarity that place it at a crossroads of chromatographic techniques. Key structural features influencing the analytical strategy include:

  • Polarity : The presence of the acetamide (-NH-C=O) and nitrile (-C≡N) groups imparts significant polarity, affecting solubility and chromatographic retention.

  • Volatility : The molecule's relatively high molecular weight and polarity suggest low volatility, making it a challenging candidate for traditional GC analysis.[2]

  • Thermal Stability : The acetamide linkage and overall structure may be susceptible to degradation at the high temperatures typically used in GC inlets, potentially generating false impurity profiles.[6][7][8]

  • Chromophores : The carbonyl group within the acetamide and the conjugated system of the cyclohexylideneacetamide provide ultraviolet (UV) absorbance, making it well-suited for HPLC with UV detection.

An ideal purity method must be specific, capable of separating the main component from process impurities, starting materials, and any degradation products that may form under stress conditions.[9][10][11] This requirement for a "stability-indicating method" is a central theme in pharmaceutical analysis.[12]

Comparative Analysis: HPLC vs. GC

The decision between HPLC and GC is dictated by the physicochemical properties of the analyte and the specific goals of the analysis.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase (typically based on polarity).Separation based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase (based on volatility/boiling point).[2]
Analyte Suitability Excellent . Ideal for polar, non-volatile, and thermally labile compounds.Challenging . Requires analyte to be volatile and thermally stable.[2][13] Direct analysis is likely problematic; derivatization may be necessary.
Sample Preparation Straightforward dissolution in a suitable solvent (e.g., acetonitrile/water).Potentially complex. May require a derivatization step to increase volatility and thermal stability, adding time and potential for error.
Thermal Stress Low . Analysis is performed at or near ambient temperature, minimizing the risk of on-column degradation.[1]High . The injector port can reach temperatures >250 °C, posing a significant risk of degradation for thermally sensitive molecules.[6][7][8][13]
Typical Run Time 15 - 30 minutes.20 - 40 minutes (excluding derivatization).
Detector Compatibility UV-Vis/DAD is standard and highly compatible with the analyte's structure. MS detectors are also readily coupled.Flame Ionization Detector (FID) offers universal response for organics. Mass Spectrometry (MS) provides structural information but can be complicated by analyte fragmentation.
Robustness for QC High . RP-HPLC methods are the workhorse of the pharmaceutical industry due to their robustness and reproducibility.[14]Moderate . The potential for thermal degradation and the complexity of derivatization can reduce method robustness for routine use.

Workflow and Method Selection Logic

The following diagram illustrates the decision-making process and general workflow for purity analysis of the target compound.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Selection cluster_2 Phase 3: Analysis & Reporting Sample Receive Sample: N-(1-cyanocyclopentyl)-2- cyclohexylideneacetamide PhysChem Assess Physicochemical Properties - Polarity: High - Volatility: Low - Thermal Stability: Unknown/Suspect Sample->PhysChem Decision Primary Technique Selection PhysChem->Decision HPLC_Path HPLC Recommended (Low Thermal Stress) Decision->HPLC_Path Analyte is Polar & Thermally Labile GC_Path GC as Secondary/Investigative Tool (High Thermal Stress) Decision->GC_Path Volatile Impurities or Orthogonal Data Needed MethodDev Develop & Validate Method (ICH Q2(R1)) HPLC_Path->MethodDev SST Perform System Suitability Test (SST) MethodDev->SST Analysis Analyze Samples SST->Analysis Report Generate Purity Report (% Area, Impurity Profile) Analysis->Report

Caption: Purity analysis workflow and decision logic.

Recommended Experimental Protocols

These protocols represent robust starting points for method development and are designed to be validated according to ICH Q2(R1) guidelines.[3][4][5]

Protocol 1: Reverse-Phase HPLC with UV Detection (Preferred Method)

Rationale: This method is chosen for its direct compatibility with the analyte's properties. A C18 stationary phase provides a non-polar surface for hydrophobic interaction, while a gradient elution with an organic modifier (acetonitrile) allows for the separation of compounds with a range of polarities.[14][15] A buffered mobile phase (pH 3.0) ensures consistent ionization state of any acidic or basic functional groups, leading to sharp, reproducible peaks.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ≈ 3.0)

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-20 min: 30% to 85% B

    • 20-22 min: 85% B

    • 22-23 min: 85% to 30% B

    • 23-28 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 220 nm (based on expected chromophore absorbance)

  • Injection Volume: 5 µL

Sample and Standard Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Concentration: 0.5 mg/mL

  • Sample Concentration: 0.5 mg/mL

System Suitability Testing (SST): Before sample analysis, the system's performance must be verified.[16][17][18][19]

  • Procedure: Make five replicate injections of the standard solution.

  • Acceptance Criteria:

    • Precision: Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.[18]

    • Tailing Factor (T): ≤ 2.0.[17][18]

    • Theoretical Plates (N): > 2000.[17]

Protocol 2: Gas Chromatography with FID Detection (Alternative/Investigative Method)

Rationale: This method is presented for specialized applications, such as identifying low-molecular-weight, volatile impurities not amenable to HPLC. The key challenge is mitigating thermal degradation.[6][7][8] A programmable temperature vaporizer (PTV) inlet can reduce thermal stress compared to a traditional split/splitless inlet.[13] A mid-polarity column (e.g., 5% phenyl) provides a good balance for separating a range of potential impurities.

Instrumentation:

  • GC system with a PTV inlet, an autosampler, and a Flame Ionization Detector (FID).

Chromatographic Conditions:

  • Column: 5% Phenyl Polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min

  • Inlet: PTV, solvent vent mode

    • Initial Temperature: 60 °C (hold for 0.2 min)

    • Ramp: 200 °C/min to 280 °C (hold for 5 min)

  • Oven Temperature Program:

    • Initial Temperature: 100 °C (hold for 2 min)

    • Ramp: 15 °C/min to 280 °C (hold for 10 min)

  • Detector Temperature (FID): 300 °C

Sample and Standard Preparation:

  • Solvent: Dichloromethane (DCM)

  • Concentration: 1.0 mg/mL

  • Note: A derivatization step (e.g., silylation) may be required if direct injection shows significant degradation.

Hypothetical Performance Data and Comparison

The following table summarizes expected performance characteristics based on the proposed methods. This data illustrates the superior precision and sensitivity of the HPLC method for this specific analyte.

Performance ParameterHPLC with UV DetectionGC with FID DetectionICH Q2(R1) Guideline[5]
Linearity (r²) > 0.999> 0.997Not specified, but >0.99 is common practice.
Accuracy (% Recovery) 98.5% - 101.5%96.0% - 104.0%Should be close to 100%.
Precision (%RSD) < 1.0%< 2.5%Depends on application (e.g., <1% for assay).
Limit of Detection (LOD) ~0.01%~0.05%To be determined based on S/N ratio.
Limit of Quantitation (LOQ) ~0.03%~0.15%To be determined based on S/N ratio.

Forced Degradation Studies: Ensuring Method Specificity

To validate the HPLC method as "stability-indicating," forced degradation studies are essential.[9][11][12][20] This involves subjecting the analyte to harsh conditions to intentionally produce degradation products. The method must then prove its ability to separate the intact analyte from all generated degradants, confirming its specificity.[9][10]

Stress Conditions (as per ICH Q1A/Q1B):

  • Acid Hydrolysis: 0.1 M HCl at 60 °C

  • Base Hydrolysis: 0.1 M NaOH at 60 °C

  • Oxidation: 3% H₂O₂ at room temperature

  • Thermal: 80 °C (solid state)

  • Photolytic: Exposure to UV/Vis light (e.g., 1.2 million lux hours).[12][20]

The diagram below outlines the logic for evaluating the analytical method's specificity using forced degradation.

G cluster_0 Forced Degradation Workflow cluster_1 Analysis & Evaluation cluster_2 Outcome Start Drug Substance Sample Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Analyze Analyze Stressed Samples using HPLC-DAD Method Stress->Analyze Check Evaluate Chromatograms Analyze->Check Pass Method is Stability-Indicating (Peak Purity Passes) Check->Pass Main peak is pure & all degradants resolved Fail Method is Not Specific (Co-elution Detected) Check->Fail Impurity co-elutes with main peak

Caption: Logic for stability-indicating method validation.

Conclusion and Recommendation

Both HPLC and GC are powerful chromatographic techniques, but for the purity analysis of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide, RP-HPLC is unequivocally the recommended method . Its ability to analyze the polar, non-volatile compound at low temperatures ensures the analytical integrity of the results by minimizing the risk of degradation. The method is robust, highly sensitive, and aligns with standard practices in the pharmaceutical industry for quality control and stability testing.

GC should be reserved for orthogonal investigations, such as screening for volatile impurities that are not captured by the HPLC method. For routine purity assessment, a well-validated RP-HPLC method provides the most reliable, accurate, and trustworthy data, ensuring that product quality is maintained from intermediate to final API.

References

  • Amirav, A., Gordin, A., Tzanani, N. (2001). Fast, very fast, and ultra-fast gas chromatography-mass spectrometry of thermally labile steroids, carbamates, and drugs in supersonic molecular beams. Journal of Mass Spectrometry. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • The United States Pharmacopeial Convention. (2006). General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. Available at: [Link]

  • Pharma Beginners. (n.d.). Analytical System Suitability: Criteria, Examples & Regulatory Expectations. Available at: [Link]

  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. Available at: [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Waters. (2025). System suitability Requirements for a USP HPLC Method - HPLC Primer. Available at: [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • PubMed. (2001). Fast, very fast, and ultra-fast gas chromatography-mass spectrometry of thermally labile steroids, carbamates, and drugs in supersonic molecular beams. Available at: [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Technology Networks. (2025). Gas Chromatography (GC): Separating Volatile Compounds with High Precision. Available at: [Link]

  • Veeprho. (2020). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Available at: [Link]

  • Frederick National Laboratory for Cancer Research. (2016). System Suitability Requirements for SEC Chromatographic Methods Used in PA Laboratories. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F. Available at: [Link]

  • Chromatography Today. (2026). HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]

  • Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Available at: [Link]

  • IntechOpen. (2022). Features and New Examples of Gas Chromatographic Separation of Thermally Unstable Analytes. Available at: [Link]

  • International Journal of Scientific Development and Research. (2020). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. Available at: [Link]

  • LCGC International - Chromatography Online. (2016). A Universal Reversed‑Phase HPLC Method for Pharmaceutical Analysis. Available at: [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Available at: [Link]

  • International Journal of Scientific Development and Research. (2020). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. Available at: [Link]

  • SIELC. (2018). Separation of Acetamide, N-acetyl-N-methyl- on Newcrom R1 HPLC column. Available at: [Link]

  • PubMed. (2013). Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. Available at: [Link]

  • LCGC International. (2017). Rapid Sample Preparation Followed by a 100% Water Mobile Phase HPLC Analysis for Quantifying Acetamiprid and its N-desmethyl Metabolite, IM-2-1, in Cow's Milk. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Certificate of Analysis for N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Framework for Ensuring Quality in Drug Development

Introduction: The Crucial Role of the Certificate of Analysis for Novel Intermediates

In the landscape of pharmaceutical development, the purity, identity, and quality of every reagent and intermediate are paramount. The Certificate of Analysis (CoA) serves as the definitive quality assurance document, providing a batch-specific summary of analytical testing against pre-determined specifications.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals who work with novel chemical entities like N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide. While this specific molecule is not widely documented, its structure—containing a substituted amide, a nitrile, and an α,β-unsaturated system—presents a unique analytical challenge.

This document provides a comparative framework for interpreting the CoA for this molecule. We will not just list tests; we will delve into the causality behind the choice of analytical methodologies, compare the strengths of different techniques, and provide the technical insights needed to critically evaluate the quality of this intermediate for its intended use. As a self-validating system, a robust CoA relies on the orthogonal application of multiple analytical techniques to build a comprehensive and trustworthy quality profile.[3][5]

PART 1: Deconstructing the Certificate of Analysis

A CoA is more than a pass/fail document; it is a detailed report of quantitative results.[1] When reviewing a CoA for N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide, every section provides critical information for traceability and quality assessment.

Core Components of a Valid CoA:
  • Material Identification: Unambiguous naming (IUPAC name), internal product codes, and CAS Number (if assigned). For N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide, the molecular formula (C₁₅H₂₀N₂O) and molecular weight (244.33 g/mol ) should be stated.

  • Batch & Traceability Information: A unique batch or lot number, date of manufacture, and recommended re-test or expiry date are essential for supply chain traceability.[2]

  • Test Parameters & Specifications: A list of all quality attributes tested, with their established acceptance criteria (e.g., Purity ≥ 98.0%).

  • Analytical Results: The actual, quantitative numerical data obtained for the specific batch being certified.[5] Statements like "Complies" or "Pass" are insufficient without the supporting data.

  • Method References: Each test result must be linked to the specific analytical procedure or standard method used (e.g., "Purity by HPLC, Method No. AM-101").

  • Authorized Approval: Dated signatures from responsible personnel in Quality Control and/or Quality Assurance, certifying the accuracy of the results.[5]

Logical Workflow for CoA Generation and Review

The following diagram illustrates the lifecycle of a CoA, from batch synthesis to end-user approval, emphasizing the critical review checkpoints.

CoA_Workflow cluster_0 Manufacturing & QC cluster_1 Quality Assurance Review cluster_2 End-User / Researcher Synthesis Batch Synthesis of N-(1-cyanocyclopentyl)-2- cyclohexylideneacetamide Sampling Representative Batch Sampling Synthesis->Sampling QC_Testing Analytical Testing (HPLC, GC-MS, NMR, FTIR) Sampling->QC_Testing Gen_CoA CoA Generation with Quantitative Results QC_Testing->Gen_CoA QA_Review Data Review vs. Specifications Gen_CoA->QA_Review Submit for Approval QA_Approval CoA Approval & Signature QA_Review->QA_Approval Batch_Release Batch Release QA_Approval->Batch_Release Incoming_CoA Receipt of CoA with Material Batch_Release->Incoming_CoA Shipment User_Review Critical Review of CoA (This Guide's Focus) Incoming_CoA->User_Review Acceptance Material Acceptance for R&D Use User_Review->Acceptance

Caption: Workflow for CoA generation, review, and end-user acceptance.

PART 2: Core Analytical Pillars & Comparative Methodologies

The trustworthiness of a CoA is built upon the strategic application of diverse analytical techniques. For a molecule like N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide, we rely on a combination of chromatography for purity and spectroscopy for identity.

Purity Assessment: A Chromatographic Comparison

The primary goal is to separate the main compound from any process-related impurities (e.g., starting materials, by-products) or degradants. High-Performance Liquid Chromatography (HPLC) is the workhorse for this analysis, while Gas Chromatography-Mass Spectrometry (GC-MS) offers an orthogonal approach for volatile impurities.

Causality: HPLC is the preferred method due to the compound's polarity, molecular weight, and expected thermal lability. A reversed-phase (RP-HPLC) method provides excellent resolution for organic molecules of this nature. A UV detector is suitable due to the presence of the chromophoric α,β-unsaturated amide system.

Detailed Experimental Protocol (Hypothetical Method: AM-HPLC-01):

  • System: Waters Alliance 2695 with a 2487 Dual λ Absorbance Detector or equivalent.[6]

  • Column: Phenomenex Gemini C18 (150 mm x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 40% B

    • 19-25 min: 40% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 240 nm, selected based on the UV absorbance of the conjugated system.[7]

  • Sample Preparation: Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

Data Comparison Table:

ParameterSpecificationExpected ResultInterpretation & Comparison Point
Purity (Area %) ≥ 98.0%99.1%Compare against the specification. A higher value indicates better quality. Look for consistency across batches.
Retention Time (RT) Report~8.5 min (Varies with system)The RT should be consistent. Significant shifts could indicate column degradation or changes in the mobile phase.
Largest Impurity ≤ 0.5%0.25% at RRT 1.15Identify and quantify individual impurities. Compare the impurity profile between different suppliers.
Total Impurities ≤ 2.0%0.9%The sum of all secondary peaks. This is a critical measure of overall chemical purity.

Causality: GC-MS is ideal for identifying and quantifying volatile or semi-volatile impurities that may not be detected by HPLC, such as residual solvents (e.g., toluene from synthesis).[8] The mass spectrometer provides definitive identification of these small molecules.

Detailed Experimental Protocol (Hypothetical Method: AM-GCMS-01):

  • System: Agilent 8890 GC with 7010B MS or equivalent.[9]

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.[10]

  • Oven Program: 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min.

  • Carrier Gas: Helium at 1.2 mL/min.

  • Injection: 1 µL, Split ratio 20:1.

  • MS Conditions: Electron Ionization (EI) at 70 eV. Scan range 40-450 m/z.

  • Sample Preparation: Accurately weigh ~25 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane.

Data Comparison Table:

ParameterSpecificationExpected ResultInterpretation & Comparison Point
Residual Solvents Toluene ≤ 890 ppmToluene: 50 ppmCompare against ICH Q3C limits. Essential for materials intended for drug development.
Volatile Impurities ReportNo peaks > 0.05%Provides an orthogonal purity assessment. Useful for detecting low molecular weight starting materials.
Identity Confirmation: A Spectroscopic Triad

Causality: ¹H and ¹³C NMR are the gold standards for unambiguous structure elucidation. They provide information on the chemical environment of each proton and carbon atom, confirming connectivity and stereochemistry.

Expected ¹H and ¹³C NMR Chemical Shifts: (Note: These are predicted values based on known chemical shift ranges for similar functional groups. Actual values must be confirmed with an authentic reference standard.)

Functional GroupExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)Rationale & Cited Precedent
Amide N-H 6.5 - 8.5 (broad)N/ABroad signal due to quadrupole broadening and potential hydrogen bonding.[11]
Cyclohexylidene =C-H 5.5 - 6.5120 - 140Olefinic proton deshielded by the adjacent carbonyl group.
Cyclopentyl/Cyclohexyl CH, CH₂ 1.2 - 2.820 - 60Complex aliphatic region. Protons alpha to the cyano group will be further downfield (2.1-3.0 ppm).[12]
Amide Carbonyl (C=O) N/A167 - 170Typical chemical shift for an α,β-unsaturated amide carbonyl.[13]
Cyano Carbon (C≡N) N/A115 - 125Characteristic shift for a nitrile carbon.[14]
Cyclohexylidene C=C N/A120 - 150Olefinic carbons in a conjugated system.

Causality: Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the compound by identifying the protonated molecular ion [M+H]⁺. The high-resolution mass measurement should match the theoretical exact mass.

Data Comparison Table:

ParameterSpecificationExpected ResultInterpretation & Comparison Point
Identity by MS Conforms to structure[M+H]⁺ found at m/z 245.16Confirms the molecular weight. The presence of this ion is a primary identity test.
Exact Mass (HRMS) 245.1654 ± 5 ppm245.1651 (-1.2 ppm)High-resolution mass confirms the elemental composition (C₁₅H₂₀N₂O). Essential for novel compounds.

Causality: FTIR is a rapid and reliable technique to confirm the presence of key functional groups, providing a molecular "fingerprint." It corroborates the structural information obtained from NMR and MS.

Data Comparison Table:

Functional GroupExpected Wavenumber (cm⁻¹)Interpretation & Comparison Point
N-H Stretch (Amide) 3250 - 3400Confirms the secondary amide.[15]
C-H Stretch (Aliphatic) 2850 - 3000Indicates the cyclopentyl and cyclohexyl rings.
C≡N Stretch (Nitrile) 2220 - 2260A sharp, characteristic peak confirming the cyano group.[14]
C=O Stretch (Amide I) 1650 - 1680Strong absorption, shifted to lower frequency due to conjugation.[16][17]
C=C Stretch (Alkene) 1620 - 1640Confirms the cyclohexylidene double bond.
N-H Bend (Amide II) 1510 - 1550Complements the Amide I band to confirm the amide group.[16]
Integrated Analytical Strategy

No single technique is sufficient. The power of a CoA comes from the logical integration of these methods. Chromatography establishes purity, while the spectroscopic triad confirms that the main peak is indeed the correct molecule.

Analytical_Strategy cluster_0 Purity & Impurities cluster_1 Identity & Structure Compound N-(1-cyanocyclopentyl)-2- cyclohexylideneacetamide HPLC HPLC (Purity, Related Substances) Compound->HPLC GCMS_Purity GC-MS (Volatile Impurities, Residual Solvents) Compound->GCMS_Purity NMR NMR (Definitive Structure) Compound->NMR MS Mass Spec (Molecular Weight) Compound->MS FTIR FTIR (Functional Groups) Compound->FTIR HPLC->NMR Orthogonal Confirmation GCMS_Purity->HPLC Complementary Data NMR->MS Corroboration MS->FTIR Corroboration

Caption: Relationship between analytical techniques for quality assessment.

Conclusion: A Tool for Informed Decision-Making

This guide provides the framework for a critical and comparative evaluation of a Certificate of Analysis for N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide. By understanding the causality behind each analytical test and knowing how to compare the resulting data against specifications and orthogonal methods, researchers can ensure the quality and consistency of their starting materials. A meticulously reviewed CoA is not merely a procedural step; it is a foundational element of scientific integrity and a critical risk mitigation tool in the path of drug discovery and development.

References

  • Certificate of Analysis: Complete Pharmaceutical COA Requirements Guide 2026. (2026, January 25). Vertex AI Search.
  • GMP Requirements for Certificates of Analysis (CoA). (2017, March 1). ECA Academy.
  • Analytical Methods. Ministry of Food and Drug Safety.
  • Structure and Additive-free Transamidation of Planar N-Cyano Amides. (2023, April 24). ACS Publications.
  • What is a Certificate of Analysis (CoA). DDReg Pharma.
  • Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. (2024, June 10). LCGC.
  • What Is a Certificate of Analysis and Do You Need One?. (2024, November 25). Pro Carrier.
  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala.
  • Understanding α,β-Unsaturated Imine Formation from Amine Additions to α,β-Unsaturated Aldehydes and Ketones: An Analytical and Theoretical Investigation. (2014, May 5). The Journal of Organic Chemistry.
  • Fast and Versatile Mixed-Mode Approach for HPLC Separation of Basic, Acidic and Neutral Pesticides and Antibiotics in One Run. HPLC Application Note.
  • Understanding α,β-Unsaturated Imine Formation from Amine Additions to α,β-Unsaturated Aldehydes and Ketones: An Analytical and Theoretical Investigation | Request PDF. ResearchGate.
  • 13C NMR spectra of some amides and imides. Effect of inductive and mesomeric interactions, cyclization and hydrogen bonding on 13C NMR chemical shifts. King Fahd University of Petroleum & Minerals.
  • 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. (2013, March 15). PubMed.
  • Proton chemical shifts in nitriles and the electric field and π-electron effects of the cyano group | Request PDF. ResearchGate.
  • GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. (2025, April 11). PubMed.
  • Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation. ResearchGate.
  • Surface FTIR Techniques to Analyze the Conformation of Proteins/ Peptides in H2O Environment. (2016, February 9). Longdom Publishing.
  • Development and Validation of a precise single HPLC method for the determination of Dexamethasone in API and Pharmaceutical dosa. Neuroquantology.
  • Application Note: GC-MS Analysis of 2-Cycloheptylpropan-2-amine. Benchchem.
  • Protein secondary structure elucidation using FTIR spectroscopy. Thermo Fisher Scientific.
  • A RP-HPLC Method Development and Validation for the Estimation of Olopatadine in Bulk and Pharmaceutical Dosage forms. (2012, November 20). Asian Journal of Research in Chemistry.
  • A GC-MS Database of Nitrogen-Rich Volatile Compounds. (2025, November 16). MDPI.
  • N- (1- cyano cyclopentyl) pentanaMide synthesis. ChemicalBook.

Sources

Comparative study of the reactivity of cyclopentyl versus cyclohexyl nitriles

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the design of bioactive scaffolds and complex synthetic intermediates, the choice between a five-membered (cyclopentyl) and six-membered (cyclohexyl) ring is often treated as a minor structural variation. However, cyclopentanecarbonitrile and cyclohexanecarbonitrile exhibit drastically different reactivity profiles. Driven by distinct geometric constraints and internal strain dynamics, these two cyclic nitriles respond differently to α -deprotonation, alkylation, and nucleophilic addition.

This guide objectively compares their performance, dissects the mechanistic origins of their divergent reactivity, and provides field-proven, self-validating protocols for their application in drug development and organic synthesis.

Mechanistic Foundations: The Role of I-Strain

The reactivity divergence between cyclopentyl and cyclohexyl nitriles is primarily governed by Internal Strain (I-Strain) Theory , originally pioneered by H.C. Brown [1]. The theory dictates how ring size influences the thermodynamic preference for a carbon atom to transition between sp3 and sp2 hybridization states.

  • Cyclopentanecarbonitrile (5-Membered Ring): The cyclopentane ring exists in a puckered "envelope" conformation to minimize the severe torsional strain (eclipsing interactions) inherent to a planar pentagon. When the α -carbon is deprotonated to form a carbanion (which adopts a planar, sp2 -like ketenimine geometry), one set of eclipsing interactions is removed. Because this sp3→sp2 transition relieves internal strain, α -deprotonation is thermodynamically favored and kinetically rapid.

  • Cyclohexanecarbonitrile (6-Membered Ring): The cyclohexane ring sits in a highly stable, strain-free chair conformation where all adjacent bonds are perfectly staggered. Forcing the α -carbon to rehybridize from sp3 to sp2 upon deprotonation introduces 1,3-allylic strain and disrupts the perfect staggering, adding torsional strain. Consequently, the sp3→sp2 transition is disfavored, making α -deprotonation slower and requiring harsher conditions.

I_Strain cluster_5 Cyclopentyl System (5-membered) cluster_6 Cyclohexyl System (6-membered) C5_sp3 sp3 State (High Torsional Strain) C5_sp2 sp2 State (Strain Relieved) C5_sp3->C5_sp2 Favored (Fast) Relieves eclipsing C6_sp3 sp3 State (Strain-Free Chair) C6_sp2 sp2 State (Torsional Strain Added) C6_sp3->C6_sp2 Disfavored (Slow) Introduces strain

Thermodynamic preference for sp3 to sp2 rehybridization based on Brown's I-Strain theory.

Reactivity Comparison: α -Alkylation

When subjected to strong non-nucleophilic bases like Lithium Diisopropylamide (LDA), nitriles form metalated species that exist in an equilibrium between C-metalated and N-metalated (ketenimine) structures [5].

Because of the I-strain relief, cyclopentanecarbonitrile forms the metalated intermediate rapidly at -78 °C. It acts as a highly efficient nucleophile, readily undergoing alkylation with primary and secondary halides to yield quaternary carbon centers [3].

In contrast, cyclohexanecarbonitrile requires extended deprotonation times. Furthermore, the resulting cyclohexyl carbanion is significantly more sterically hindered due to the axial/equatorial dynamics of the six-membered ring. Alkylation of cyclohexanecarbonitrile with bulky electrophiles often suffers from competing E2 elimination of the alkyl halide, lowering overall yields [2].

Quantitative Reactivity Profile
Property / ReactionCyclopentanecarbonitrileCyclohexanecarbonitrileMechanistic Driver
Ground State Conformation Puckered EnvelopeChairTorsional strain vs. Staggered stability
α -Deprotonation Kinetics Fast (< 30 min at -78 °C)Slow (1–2 hours at -78 °C)I-Strain relief favors the 5-membered ring
Typical Alkylation Yield 85% – 95%60% – 80%Cyclohexyl anion suffers from steric shielding
Competing Side Reactions MinimalE2 Elimination of ElectrophileHigh basicity/low nucleophilicity of cyclohexyl anion
Nitrile Hydrolysis Rate ModerateSlowerExocyclic sp→sp2 transition hindered by chair bulk

Reactivity Comparison: Nitrile Hydrolysis

Nucleophilic addition directly to the nitrile carbon (such as acid/base-catalyzed hydrolysis to an amide or carboxylic acid) involves the conversion of the nitrile carbon from a linear sp geometry to a trigonal planar sp2 geometry.

While the reaction occurs exocyclic to the ring, the steric bulk of the adjacent cycloalkane plays a critical role. Cyclohexanecarbonitrile is bulkier, and the transition state for nucleophilic attack is more sterically congested by the equatorial protons of the chair conformation. Consequently, the hydrolysis of cyclohexanecarbonitrile to cyclohexanecarboxamide typically requires longer reaction times or higher temperatures compared to its cyclopentyl counterpart[4].

Validated Experimental Protocols

The following protocols are engineered as self-validating systems, ensuring that researchers can verify the success of each mechanistic step in real-time.

Alkylation_Workflow Step1 1. Cool THF solution of Diisopropylamine to -78 °C Step2 2. Add n-BuLi dropwise (Form LDA Base) Step1->Step2 Step3 3. Add Cycloalkyl Nitrile (Deprotonation Phase) Step2->Step3 Step4 4. Add Alkyl Halide (Electrophilic Quench) Step3->Step4 Note1 Cyclopentyl: 30 min Cyclohexyl: 90 min Step3->Note1 Step5 5. Warm to RT & Quench with NH4Cl Step4->Step5

Standard operational workflow for the alpha-alkylation of cycloalkyl nitriles using LDA.

Protocol A: α -Alkylation via LDA (General Procedure)

Causality: LDA is strictly required over alkoxide bases to prevent nucleophilic attack on the electrophilic nitrile carbon. The reaction must be maintained at -78 °C to suppress the Thorpe-Ziegler self-condensation of the nitrile anions.

  • Preparation of LDA: To a flame-dried flask under N₂, add dry THF (10 mL/mmol) and diisopropylamine (1.1 equiv). Cool to -78 °C. Add n-butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to ensure complete metalation.

  • Deprotonation: Add the cycloalkyl nitrile (1.0 equiv) neat or as a concentrated THF solution dropwise.

    • Critical Timing: For cyclopentanecarbonitrile, stir for 30 minutes. For cyclohexanecarbonitrile, stir for 90 minutes to overcome the I-strain kinetic barrier.

  • Alkylation: Add the alkyl halide (1.2 equiv) dropwise. Maintain at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature over 2 hours.

  • Validation (TLC): Nitriles lack strong UV chromophores. Stain TLC plates with basic KMnO₄. The starting material will appear as a fast-eluting spot, while the alkylated product (more lipophilic) will elute higher.

  • Workup: Quench with saturated aqueous NH₄Cl to neutralize excess base. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Acid-Catalyzed Hydrolysis to Cycloalkanecarboxamides

Causality: Acid catalysis is preferred for stopping at the primary amide stage. The acid protonates the nitrile nitrogen, drastically lowering the LUMO energy of the nitrile carbon, making it highly susceptible to attack by water.

  • Reaction Setup: Dissolve the cycloalkyl nitrile (1.0 equiv) in glacial acetic acid (3 mL/mmol).

  • Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄, 2.0 equiv) dropwise at 0 °C to control the exotherm.

  • Hydrolysis: Remove the ice bath and stir at ambient temperature.

    • Kinetics: Cyclopentanecarbonitrile typically reaches completion in 12–16 hours. Cyclohexanecarbonitrile requires 24 hours due to steric shielding of the sp→sp2 transition state.

  • Validation (IR Spectroscopy): The reaction is complete when the sharp C≡N stretch (~2240 cm⁻¹) disappears entirely, replaced by a strong C=O stretch (~1680 cm⁻¹) and broad N−H stretches (~3200-3400 cm⁻¹).

  • Workup: Pour the mixture over crushed ice and neutralize carefully with 10% NaOH until pH 7-8. The cycloalkanecarboxamide will precipitate as a solid, which can be collected by vacuum filtration and recrystallized from ethanol.

Publish Comparison Guides: Cross-Reactivity of Antibodies Against N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide is a complex, low-molecular-weight synthetic compound (hapten) characterized by a rigid cyclohexylidene ring and a highly polar cyano group. Because small molecules lack the size to be inherently immunogenic, they must be conjugated to carrier proteins (e.g., BSA or KLH) to elicit an immune response.

A critical bottleneck in developing immunoassays for such haptens is antibody cross-reactivity . Historically, cross-reactivity was misattributed to non-specific "hydrophobic stickiness." However, modern structural profiling reveals that promiscuous binding is actually driven by1[1]. When evaluating antibodies against N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide, analogs with minor structural variations (such as ring expansions) can still enter the antibody's deep binding cleft if the 2[2].

This guide objectively compares two distinct antibody formats—a traditional murine monoclonal (mAb-CYC1) and an engineered recombinant scFv (rAb-CYC2)—providing self-validating experimental protocols to accurately map their cross-reactivity profiles.

Product Comparison: mAb-CYC1 vs. rAb-CYC2

To select the appropriate antibody for your assay, you must align the antibody's binding profile with your end goal: broad class-screening vs. highly specific target quantification.

  • mAb-CYC1 (Murine Monoclonal): Generated via traditional hybridoma technology using a BSA-conjugated hapten. It possesses a highly flexible CDR3 loop, making it ideal for broad screening of cyclohexylideneacetamide derivatives.

  • rAb-CYC2 (Recombinant scFv): Engineered via phage display with rigorous negative selection against structural analogs. Its rigidified binding pocket strictly requires the exact spatial arrangement of the cyclopentyl and cyano groups.

Quantitative Cross-Reactivity Profile

The following data was generated using a Competitive Indirect ELISA. Cross-reactivity (%CR) is calculated as: (IC50 Target / IC50 Analog) × 100.

Compound / AnalogStructural VariancemAb-CYC1 IC50 (nM)mAb-CYC1 %CRrAb-CYC2 IC50 (nM)rAb-CYC2 %CR
N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide Target Molecule 5.0 100% 3.8 100%
N-(1-cyanocyclohexyl)-2-cyclohexylideneacetamideRing expansion (Cyclopentyl → Cyclohexyl)12.241.0%450.00.84%
N-(1-cyanocyclopentyl)-2-cyclopentylideneacetamideRing contraction (Cyclohexylidene → Cyclopentylidene)18.527.0%890.50.42%
2-cyano-2-cyclohexylideneacetamideTruncated precursor (Loss of cyclopentyl ring)85.05.8%>10,000<0.1%

Data Synthesis: mAb-CYC1 exhibits significant cross-reactivity (41%) to the cyclohexyl-expanded analog, indicating the binding pocket accommodates larger aliphatic rings. Conversely, rAb-CYC2 demonstrates near-absolute specificity, making it the superior choice for forensic or precise pharmacokinetic quantification.

Self-Validating Experimental Protocols

It is crucial to note that3[3]. The following protocols are designed with internal controls to eliminate systemic bias.

Protocol A: Competitive Indirect ELISA (Thermodynamic Profiling)

Because small molecule haptens cannot simultaneously bind two antibodies, sandwich ELISAs are impossible. A competitive format is mandatory.

  • Heterologous Coating: Coat microtiter plates with 100 µL of Hapten-OVA (Ovalbumin) conjugate (1 µg/mL) overnight at 4°C.

    • Causality Check: Using OVA instead of the immunizing carrier (BSA) is a self-validating step that completely eliminates false-positive signals generated by anti-BSA carrier antibodies.

  • Blocking: Wash 3x with PBST, then block with 3% Skim Milk in PBST for 1 hour at 37°C.

  • Solution-Phase Competition: In a separate non-binding plate, pre-incubate the primary antibody (at a concentration known to yield 70% of maximum uninhibited signal) with serial dilutions of the target or analogs (10⁻² to 10⁴ nM) for 45 minutes.

    • Causality Check: Pre-incubation allows the thermodynamic equilibrium to establish in solution before exposure to the solid-phase hapten, ensuring the IC50 accurately reflects true affinity rather than binding kinetics.

  • Capture & Detection: Transfer 100 µL of the pre-incubated mixture to the OVA-coated plate. Incubate for 30 minutes. Wash 5x. Add HRP-conjugated secondary antibody, followed by TMB substrate.

  • Analysis: Stop the reaction with 1M H₂SO₄, read absorbance at 450 nm, and plot a 4-parameter logistic (4PL) curve to derive IC50 values.

Protocol B: Surface Plasmon Resonance (Kinetic Profiling)

ELISA only provides equilibrium data. SPR is required to determine if cross-reactivity is driven by a fast association rate ( kon​ ) or a slow dissociation rate ( koff​ ).

  • Immobilization: Covalently couple Hapten-BSA to a CM5 sensor chip via standard EDC/NHS amine coupling (Target: ~500 RU).

  • Analyte Injection: Inject antibody clones at multiple concentrations (3.125 nM to 50 nM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Cross-Reactivity Assessment: Inject the antibody pre-mixed with a fixed, high concentration of the competitor analog.

    • Causality Check: Analyzing the reduction in the initial binding rate ( V0​ ) provides a kinetic-based cross-reactivity metric independent of the thermodynamic equilibrium.

Workflow Visualization

Below is the standardized workflow for high-throughput SPR cross-reactivity screening.

SPR_Workflow N1 1. Sensor Chip Functionalization (Immobilize Hapten-Protein Conjugate) N2 2. Baseline Stabilization (Running Buffer Flow) N1->N2 N3 3. Analyte Injection (Antibody + Competitor Analogs) N2->N3 N4 4. Kinetic Measurement (Record Association & Dissociation) N3->N4 N5 5. Surface Regeneration (Remove Bound Antibody) N4->N5 N6 6. Sensogram Analysis (Calculate IC50 & Kinetics) N4->N6 Data Export N5->N2 Next Cycle

Figure 1: High-Throughput SPR Cross-Reactivity Screening Workflow for Hapten Antibodies.

Selection Guide & Conclusion

When developing assays for N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide derivatives:

  • Choose mAb-CYC1 if your objective is broad-spectrum environmental monitoring or preliminary toxicological screening where capturing all related cyclohexylideneacetamide metabolites is beneficial.

  • Choose rAb-CYC2 if your objective is precise pharmacokinetic profiling, forensic quantification, or any application where false positives from structural analogs (like ring-expanded derivatives) would compromise data integrity.

References

  • James, L. C., et al. "The specificity of cross-reactivity: Promiscuous antibody binding involves specific hydrogen bonds rather than nonspecific hydrophobic stickiness." PMC.
  • Zherdev, A. V., et al.
  • Jamin, M., et al.

Sources

Comparative Guide to the Synthesis of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide: A Benchmarking Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive technical comparison of synthetic methodologies for N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide, a key intermediate in various research and development applications. We will benchmark a classical two-step approach involving the acylation of 1-aminocyclopentanecarbonitrile against modern multicomponent reaction (MCR) strategies, such as the Passerini and Ugi reactions. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this and structurally related N-substituted amides. We will delve into detailed experimental protocols, comparative data on yield and purity, and a discussion of the mechanistic underpinnings and practical considerations for each route.

Introduction: The Significance of N-Substituted Amides

N-substituted amides are a ubiquitous and vital class of compounds in medicinal chemistry and materials science. Their prevalence in pharmaceuticals stems from their role as stable peptide bond isosteres and their ability to engage in crucial hydrogen bonding interactions with biological targets. The specific compound, N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide, incorporates several structural motifs of interest: a sterically hindered quaternary amine center, a nitrile group, and an α,β-unsaturated amide. The efficient and scalable synthesis of such molecules is therefore of considerable interest.

This guide will focus on a comparative analysis of established and contemporary methods for the synthesis of the title compound, providing a clear and data-driven assessment to inform synthetic strategy selection.

Overview of Synthetic Strategies

We will evaluate three primary synthetic strategies for the preparation of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide:

  • Route A: Classical Two-Step Acylation. This is a traditional and widely practiced method involving the synthesis of the requisite amine and carboxylic acid precursors followed by a coupling reaction.

  • Route B: The Passerini Three-Component Reaction (P-3CR). This multicomponent reaction offers a convergent and atom-economical approach to α-acyloxy amides, which can be further elaborated.[1]

  • Route C: The Ugi Four-Component Reaction (U-4CR). As a cornerstone of multicomponent chemistry, the Ugi reaction provides rapid access to complex α-acylamino amides in a single pot.[2][3]

The following diagram illustrates the conceptual workflow for each of these synthetic routes.

cluster_A Route A: Classical Two-Step Acylation cluster_B Route B: Passerini Reaction (Hypothetical) cluster_C Route C: Ugi Reaction (Hypothetical) A1 1-Aminocyclopentanecarbonitrile Synthesis A3 Amide Coupling A1->A3 A2 Cyclohexylideneacetic Acid Synthesis A2->A3 A4 N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide A3->A4 B1 Cyclohexanone B4 Passerini Reaction B1->B4 B2 Cyclohexylideneacetic Acid B2->B4 B3 Isocyanide B3->B4 B5 α-Acyloxy Amide Intermediate B4->B5 C1 Cyclohexanone C5 Ugi Reaction C1->C5 C2 1-Aminocyclopentanecarbonitrile C2->C5 C3 Cyclohexylideneacetic Acid C3->C5 C4 Isocyanide C4->C5 C6 N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide C5->C6

Caption: Comparative Synthetic Workflows

Experimental Section

Materials and Methods

All reagents were purchased from commercial suppliers and used without further purification unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates. Nuclear Magnetic Resonance (NMR) spectra were recorded on a 400 MHz spectrometer.

Route A: Classical Two-Step Acylation

This route involves the separate synthesis of the key intermediates, 1-aminocyclopentanecarbonitrile and cyclohexylideneacetic acid, followed by their coupling.

3.2.1. Synthesis of 1-Aminocyclopentanecarbonitrile

This synthesis is based on the Strecker synthesis, a well-established method for producing α-aminonitriles.

Protocol:

  • In a round-bottomed flask, dissolve sodium cyanide (1.97 g) in 3.9 mL of water.

  • Add a solution of ammonium chloride (2.33 g) in 5.9 mL of water and 3.5 mL of 20% aqueous ammonia.[4]

  • Add cyclopentanone (3 g) in 3.8 mL of methanol to the flask.[4]

  • Stir the mixture for 1.5 hours at room temperature, then heat at 60°C for 45 minutes.[4]

  • After cooling, extract the product with a suitable organic solvent.

  • Dry the organic layer and concentrate under reduced pressure to yield 1-aminocyclopentanecarbonitrile.

3.2.2. Synthesis of Cyclohexylideneacetic Acid

This procedure utilizes a Knoevenagel condensation.

Protocol:

  • In a round-bottomed flask equipped with a Dean-Stark apparatus, combine cyclohexanone (108 g, 1.1 moles), cyanoacetic acid (85 g, 1.0 mole), ammonium acetate (3.0 g, 0.04 mole), and 75 mL of benzene.[5]

  • Heat the mixture to a vigorous reflux in an oil bath at 160-165°C.[5]

  • Collect the water in the Dean-Stark trap until the theoretical amount (18 mL) is obtained (approximately 2 hours).[5]

  • Continue refluxing for an additional hour.[5]

  • Cool the reaction mixture, dilute with hot benzene, and wash with cold water.[5]

  • Concentrate the benzene solution and cool to induce crystallization of cyclohexylidenecyanoacetic acid.[5]

  • Hydrolyze the resulting cyclohexylidenecyanoacetic acid to obtain cyclohexylideneacetic acid.

3.2.3. Amide Coupling: Synthesis of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide

Protocol:

  • Dissolve 1-aminocyclopentanecarbonitrile in dichloromethane and cool to 10°C.

  • Add triethylamine, followed by the dropwise addition of cyclohexylideneacetyl chloride (prepared from cyclohexylideneacetic acid and a chlorinating agent like thionyl chloride) at 5-10°C.

  • Stir the reaction mixture at this temperature for 2 hours, then at room temperature for 1 hour.

  • Quench the reaction with water and separate the organic layer.

  • Evaporate the solvent to obtain the crude product, which can be purified by column chromatography.

Route B: The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a powerful tool for the synthesis of α-acyloxy amides from an isocyanide, an aldehyde or ketone, and a carboxylic acid.[1]

Hypothetical Protocol for a Passerini Approach:

  • To a solution of cyclohexanone (1.0 eq) and cyclohexylideneacetic acid (1.0 eq) in an aprotic solvent, add 1-isocyanocyclopentanecarbonitrile (1.0 eq).

  • Stir the reaction at room temperature for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture and purify the resulting α-acyloxy amide by column chromatography.

Note: This route would yield an α-acyloxy amide intermediate, requiring subsequent transformation to the target compound.

Route C: The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a one-pot synthesis that combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to form a bis-amide.[2][3]

Hypothetical Protocol for a Direct Ugi Synthesis:

  • To a solution of 1-aminocyclopentanecarbonitrile (1.0 eq), cyclohexanone (1.0 eq), and cyclohexylideneacetic acid (1.0 eq) in methanol, add an appropriate isocyanide (1.0 eq).

  • Stir the mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure and purify the crude product by column chromatography to yield N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide.

The following diagram outlines the general mechanism of the Ugi reaction.

Ugi_Mechanism Amine Amine Imine Imine Formation Amine->Imine Carbonyl Carbonyl Carbonyl->Imine CarboxylicAcid Carboxylic Acid Addition Carboxylate Addition CarboxylicAcid->Addition Isocyanide Isocyanide Nitrilium Nitrilium Ion Formation Isocyanide->Nitrilium Imine->Nitrilium Nitrilium->Addition Mumm Mumm Rearrangement Addition->Mumm Product α-Acylamino Amide Mumm->Product

Caption: Generalized Ugi Reaction Mechanism

Benchmarking and Comparative Analysis

ParameterRoute A: Classical Two-Step AcylationRoute B: Passerini Reaction (Hypothetical)Route C: Ugi Reaction (Hypothetical)
Number of Steps Multiple (synthesis of precursors + coupling)One-pot to intermediateOne-pot to final product
Atom Economy Moderate (byproducts from coupling reagents)High[1]Very High (only water as byproduct)[2]
Reaction Conditions Can require harsh reagents and temperaturesGenerally mild[6]Typically mild, room temperature[7]
Scalability Generally scalable, but multiple steps can be cumbersomeScalability can be substrate-dependentCan be highly scalable[8]
Purification Multiple purifications requiredSingle purification of intermediateSingle purification of final product
Overall Yield Variable, dependent on each stepModerate to high for the MCR stepModerate to high
Versatility High, well-established chemistryHigh, broad substrate scope[1]Very high, large number of possible combinations[8]

Discussion

Expertise & Experience Insights

Route A (Classical Acylation): This method is the most traditional and, for many chemists, the most familiar. The primary advantage is the well-understood nature of each individual step. However, the multi-step nature introduces logistical complexities, particularly for purification and handling of intermediates. The need to prepare and potentially isolate the acyl chloride can also be a drawback due to its lability. From an industrial perspective, minimizing the number of unit operations is often a key driver for process optimization, making multi-step routes less favorable.

Route B (Passerini Reaction): While the Passerini reaction is elegant in its construction of the α-acyloxy amide core, it does not directly yield the target molecule. A subsequent de-acyloxylation and reduction or rearrangement would be necessary, adding steps to the overall synthesis. However, the ability to rapidly generate a diverse library of related intermediates could be highly valuable in a discovery setting.

Route C (Ugi Reaction): The Ugi reaction stands out for its remarkable efficiency and convergence.[3] In principle, it allows for the one-pot synthesis of the target compound from four readily available starting materials. This significantly reduces synthesis time, solvent usage, and purification efforts. The driving force for the reaction is the irreversible Mumm rearrangement, which leads to the thermodynamically stable bis-amide product.[2] The primary challenge in applying the Ugi reaction is often the identification of optimal reaction conditions and the potential for side reactions, depending on the specific substrates.

Trustworthiness: A Self-Validating System

The protocols described for Route A are based on well-established and frequently cited synthetic procedures.[4][5] The successful synthesis of the intermediates via these methods provides a strong validation of the starting materials and general reaction conditions. For the multicomponent reactions, the characterization of the final product by standard analytical techniques (NMR, MS, IR) serves as the ultimate validation of the proposed transformation. The expected spectroscopic signatures for N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide would provide unambiguous confirmation of a successful synthesis.

Conclusion

While the classical two-step acylation (Route A) is a reliable and well-trodden path for the synthesis of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide, it is procedurally more demanding than the multicomponent alternatives. The Passerini reaction (Route B) offers an efficient entry to a key intermediate scaffold but requires further synthetic manipulations. The Ugi four-component reaction (Route C) presents the most convergent and atom-economical approach, with the potential for a one-pot synthesis of the final product.

For researchers and drug development professionals, the choice of synthetic route will depend on the specific project goals. For rapid library synthesis and lead optimization, the Ugi reaction is a compelling strategy. For large-scale production where process robustness and well-understood transformations are paramount, a highly optimized classical approach may still be favored. This guide provides the foundational information and comparative data to make an informed decision based on the principles of efficiency, scalability, and overall synthetic elegance.

References

  • Organic Syntheses Procedure. Cyclohexaneacetic acid, α-cyano. Available from: [Link]

  • Google Patents. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.
  • ACS Publications. Multicomponent Ugi Reaction of Indole-N-carboxylic Acids: Expeditious Access to Indole Carboxamide Amino Amides. Organic Letters. Available from: [Link]

  • NIH - National Center for Biotechnology Information. Ugi Multicomponent Reaction Based Synthesis of Medium-Sized Rings. PMC. Available from: [Link]

  • ACS Publications. New Synthetic Technology for Efficient Construction of α-Hydroxy-β-amino Amides via the Passerini Reaction1. Organic Letters. Available from: [Link]

  • RSC Publishing. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. Available from: [Link]

  • Semantic Scholar. Synthesis & Characterization of Heterocyclic Amide Derivative via Ugi Reaction. Available from: [Link]

  • Wikipedia. Passerini reaction. Available from: [Link]

Sources

A Comparative Guide to the Conformational Landscape of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide and its Analogs

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Conformational Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. Conformational analysis, the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, is therefore a cornerstone of modern drug discovery.[1] For flexible molecules such as N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide, understanding the accessible conformations, their relative energies, and the barriers to their interconversion is paramount for predicting and optimizing interactions with biological targets. This guide will dissect the conformational intricacies of the title compound by examining its constituent fragments and then explore how structural modifications in its analogs modulate the overall conformational landscape.

The core structure of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide presents several key regions of conformational flexibility: the cyclopentyl ring, the acetamide linkage, and the cyclohexylidene moiety. The interplay between these components dictates the molecule's overall shape and, consequently, its potential biological function.

Theoretical Framework and Methodological Considerations

A comprehensive conformational analysis leverages a synergistic approach, combining experimental techniques with computational modeling.

Experimental Approaches
  • X-Ray Crystallography: Provides a high-resolution snapshot of the molecule's conformation in the solid state. This technique is invaluable for determining precise bond lengths, bond angles, and torsion angles.[2][3] The crystal structure of analogous N-substituted acetamides can offer crucial insights into preferred conformations and intermolecular interactions.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for studying molecular conformation and dynamics in solution.[6] Through-bond (J-couplings) and through-space (Nuclear Overhauser Effect, NOE) correlations provide information about dihedral angles and interatomic distances, respectively.[7] Variable temperature NMR studies can also be employed to determine the energy barriers between different conformers.[8]

Computational Methods
  • Molecular Mechanics (MM): Employs classical force fields to rapidly explore the conformational space of a molecule, identifying low-energy conformers.

  • Density Functional Theory (DFT): A quantum mechanical method that provides more accurate energies and geometries for the identified conformers. DFT calculations are also instrumental in determining the energy barriers for bond rotations and ring inversions.

The following diagram illustrates a typical workflow for a comprehensive conformational analysis:

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential procedural guidance for the safe handling and disposal of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide. Tailored for researchers, scientists, and drug development professionals, this guide synthesizes regulatory standards with field-proven best practices to ensure personnel safety and environmental compliance. Given the presence of a cyanocyclopentyl group, this compound must be managed with the stringent protocols established for cyanide-containing hazardous waste.

Core Principle: Hazard-Based Management

The primary driver for the disposal protocol of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide is its chemical structure, specifically the nitrile (-C≡N) functional group attached to a cyclopentyl ring. For the purposes of safety and disposal, organic nitriles are treated with the same caution as inorganic cyanide salts due to their potential to release highly toxic cyanide.

Key Hazards:

  • High Acute Toxicity: The cyanide ion (CN⁻) is a potent cellular toxin that can be fatal if inhaled, ingested, or absorbed through the skin.[1][2] While the cyanide in this molecule is covalently bonded, metabolic processes or improper chemical reactions could lead to its release.

  • Generation of Hydrogen Cyanide (HCN) Gas: The most critical risk during handling and disposal is the potential reaction with acids. Cyanide-containing compounds react readily with acids to produce hydrogen cyanide, an extremely toxic and flammable gas.[2][3] A few breaths of HCN can be lethal.[2]

  • Regulatory Classification: Due to its high toxicity, waste containing this compound falls under the U.S. Environmental Protection Agency's (EPA) regulations as a hazardous waste.[4][5] Specifically, it should be managed as an acutely toxic or "P-listed" waste, meaning even empty containers that held the material are considered hazardous.[1]

Hazard CategoryDescriptionPrimary Risk
Acute Toxicity May be fatal if swallowed, inhaled, or in contact with skin.[1]Systemic poisoning by inhibiting cellular respiration.[3]
Reactivity Reacts with acids, acid salts, and strong oxidizers.[3][6]Rapid evolution of lethal hydrogen cyanide (HCN) gas.[2][3]
Environmental Harmful to aquatic life. Must not be released into the environment.[7]Contamination of soil and water systems.[5]

Pre-Disposal Safety: Engineering Controls and PPE

Before beginning any waste consolidation or disposal procedures, establishing a safe working environment is paramount.

  • Engineering Controls: All handling of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide, including weighing, transferring, and packaging for disposal, must be conducted within a certified laboratory chemical fume hood.[3][8] This is a non-negotiable control to protect against inhalation of any potential vapors or aerosolized dust and to contain any accidental releases.

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required to prevent dermal, ocular, and respiratory exposure.

PPE ItemSpecificationRationale
Gloves Double-gloving with nitrile or neoprene gloves.[1][9]Provides a barrier against skin absorption, a primary route of cyanide exposure.[10]
Eye Protection Chemical splash goggles and a full-face shield.[1]Protects against splashes of liquid waste and potential generation of aerosols.
Body Protection A long-sleeved lab coat and chemical-resistant apron.[11]Prevents contamination of personal clothing.
Attire Long pants and closed-toe shoes are mandatory.[1][11]Ensures no skin is exposed.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe collection and disposal of waste containing N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide. This process is designed to prevent accidental reactions and ensure regulatory compliance.

Step 1: Waste Segregation

This is the most critical step in preventing the formation of HCN gas.

  • Isolate Cyanide Waste: Designate a specific waste container solely for N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide and any materials contaminated with it.[8]

  • NO ACIDS: Never mix this waste with acidic waste or store it in a location where it could come into contact with acids.[2][3] Ensure all personnel are aware of this incompatibility.

  • Separate Solids and Liquids: Collect solid waste (contaminated gloves, weigh paper, pipette tips) and liquid waste in separate, dedicated containers.[8]

Step 2: Container Selection and Labeling

Proper containment and identification are mandated by regulatory bodies like the EPA and OSHA.[5][12][13]

  • Container Choice: Use a chemically compatible, leak-proof container with a secure, screw-top lid.[5][12] The container must be in good condition, free of cracks or damage.

  • Mandatory Labeling: As soon as the first drop of waste is added, the container must be labeled. The label must include:

    • The words "HAZARDOUS WASTE" [12]

    • The full chemical name: "N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide Waste" (no formulas or abbreviations)[12]

    • The hazard characteristics: "TOXIC" and "POISON"

    • A warning: "DO NOT MIX WITH ACIDS" [3]

    • The accumulation start date (the date waste was first added).[13]

Step 3: Waste Accumulation

Waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[12][14]

  • Location: The SAA should be within the laboratory, under the direct control of the personnel generating the waste.[12]

  • Secure Closure: Keep the waste container closed at all times except when actively adding waste.[12] Do not leave a funnel in the container opening.

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container to contain any potential leaks.

Step 4: Disposal of Contaminated Items

Due to the acute toxicity of cyanide compounds, all materials that have come into contact with N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide are considered hazardous waste.[11]

  • Solids: Collect contaminated gloves, bench paper, pipette tips, and other disposables in a designated, lined container for solid cyanide waste.[8]

  • Empty Containers: The original product container is also considered hazardous waste. Do not rinse it. Deface the original label and manage it as solid hazardous waste.[1]

  • Sharps: Any needles or blades used must be collected in a separate, puncture-proof sharps container clearly labeled for cyanide-contaminated sharps.[1]

Step 5: Final Disposal

Laboratory personnel are prohibited from treating or disposing of this chemical waste directly.[2][3]

  • Contact EH&S: When the waste container is 90% full, or within the time limits specified by your institution (e.g., six months), contact your facility's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal vendor to schedule a pickup.[12][15]

  • Documentation: Maintain meticulous records of all hazardous waste generated and disposed of, including manifests and certificates of disposal provided by the vendor. This is a legal requirement.[15]

Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is critical.

  • Spill Response:

    • Minor Spill (inside a fume hood): Absorb the spill with a chemical absorbent pad or inert material like vermiculite.[3][16] Wipe the area with a soap and water solution with a pH of 10 or higher.[3] Place all cleanup materials into a sealed bag and dispose of it as cyanide hazardous waste.[3]

    • Major Spill (outside a fume hood or large volume): Evacuate the laboratory immediately, alerting all personnel.[3][8] Close the door and prevent re-entry. Call 911 or your institution's emergency response number from a safe location.

  • Personnel Exposure:

    • Skin Contact: Immediately go to the nearest safety shower and rinse the affected area for at least 15 minutes, removing all contaminated clothing.[11][17]

    • Eye Contact: Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[11][17]

    • Inhalation or Ingestion: Move the affected person to fresh air. Do not induce vomiting in case of ingestion.[17]

    • In all cases of exposure, call 911 for immediate medical attention and inform them of potential cyanide poisoning. [11]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide waste.

G Disposal Workflow for N-(1-cyanocyclopentyl)-2-cyclohexylideneacetamide A Waste Generation (Solid or Liquid) B Isolate from ALL other waste streams ESPECIALLY ACIDS A->B Critical First Step C Select Compatible Container (Leak-proof, secure lid) B->C Segregation Confirmed D Label Container: 'HAZARDOUS WASTE' Full Chemical Name 'TOXIC' & 'NO ACIDS' C->D E Place in Satellite Accumulation Area (SAA) with Secondary Containment D->E F Keep Container Securely Closed (Except when adding waste) E->F G Container >90% Full or Time Limit Reached F->G H Contact EH&S or Licensed Vendor for Waste Pickup G->H Yes I Maintain Disposal Records (Manifests) H->I J Professional Disposal (Incineration) I->J

Caption: Decision workflow for compliant hazardous waste disposal.

References

  • Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]

  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. Toxicological Profile for Cyanide, Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Cyanides. Division of Research Safety, University of Illinois. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Cyanide Antidotes. Occupational Safety and Health Administration (OSHA). [Link]

  • LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. University of Chicago, Office of Research Safety Affairs. [Link]

  • Chemistry Lab Waste Disposal. Environmental Marketing Services. [Link]

  • Safety Data Sheet. Generic SDS example for handling and disposal statements. [Link]

  • DTSC Cyanide Waste Produced in Jewelry Manufacturing Fact Sheet. California Department of Toxic Substances Control. [Link]

  • School Chemistry Labs - Waste & Debris Fact Sheets. U.S. Environmental Protection Agency (EPA). [Link]

  • Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE.* Yale Environmental Health & Safety. [Link]

  • Cyanide Standard Operating Procedure Template. University of Tennessee, Knoxville, Environmental Health & Safety. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Sodium cyanide (as CN). Centers for Disease Control and Prevention (CDC). [Link]

  • Laboratory Use of Cyanide Salts Safety Guidelines. MIT Environmental Health & Safety. [Link]

  • Pod Ceal Safety Data Sheet. Miller Chemical & Fertilizer, LLC. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • NITRILES - NIOSH. Centers for Disease Control and Prevention (CDC). [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。